Cannflavin A

Catalog No.
S645104
CAS No.
76735-57-4
M.F
C26H28O6
M. Wt
436.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannflavin A

CAS Number

76735-57-4

Product Name

Cannflavin A

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

Molecular Formula

C26H28O6

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+

InChI Key

MWGFICMOCSIQMV-LZYBPNLTSA-N

SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C

Synonyms

cannflavin, cannflavin A, cannflavin B

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C

Comprehensive Technical Guide: Cannflavin A from Discovery to Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Historical Discovery and Structural Identification

Cannflavin A is a prenylated flavonoid uniquely found in Cannabis sativa L. It was first isolated and characterized in 1985-1986 by researchers seeking to identify novel bioactive compounds in cannabis beyond the well-known cannabinoids. The initial discovery revealed two novel compounds, named this compound and Cannflavin B, which were isolated from a cannabinoid-free ethanolic extract of cannabis plant material [1].

  • Structural Elucidation: Early structural characterization was performed using a combination of spectroscopic techniques including 1H-NMR, 13C-NMR, infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and high-resolution electron impact mass spectroscopy (HREIMS) [2]. These analyses confirmed this compound as a geranylated flavone and Cannflavin B as its prenylated analog.
  • Early Isolation Methods: Initial purification protocols involved sequential extraction with petroleum ether followed by ethanol, with final purification achieved through repeated silica gel preparative thin-layer chromatography (PTLC) [2]. Later isolation approaches incorporated more advanced techniques such as vacuum liquid chromatography, flash chromatography, and reversed-phase HPLC [2].
  • Unique Chemical Features: Cannflavins are characterized as prenylated methoxyluteolin derivatives, with this compound specifically identified as a flavone containing a geranylated side chain on the A-ring, with a single hydroxyl group adjacent to a methoxy group in the B-ring [3]. This prenylation is now recognized as a key structural feature that enhances bioactivity and lipophilicity compared to non-prenylated flavonoids.

Biosynthesis Pathway

The complete biosynthetic pathway for Cannflavins A and B was elucidated in 2019 through a combination of phylogenomic and biochemical approaches [4] [5]. This research identified the specific enzymes responsible for the unique modifications that create these cannabis-specific flavonoids.

G Phenylalanine Phenylalanine GeneralFlavonoid GeneralFlavonoid Phenylalanine->GeneralFlavonoid General Flavonoid Pathway MalonylCoA MalonylCoA MalonylCoA->GeneralFlavonoid Luteolin Luteolin GeneralFlavonoid->Luteolin Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol CsOMT21 O-methyltransferase CannflavinA CannflavinA Chrysoeriol->CannflavinA CsPT3 Prenyltransferase (GPP) CannflavinB CannflavinB Chrysoeriol->CannflavinB CsPT3 Prenyltransferase (DMAPP)

Figure 1: Biosynthetic Pathway of Cannflavins A and B in Cannabis sativa L. The pathway branches from the general flavonoid pathway through the action of two key enzymes: CsOMT21 and CsPT3 [4] [5].

The biosynthetic pathway involves two key enzymatic reactions:

  • Methylation Step: The O-methyltransferase (CsOMT21) catalyzes the conversion of the widespread plant flavone luteolin to chrysoeriol through specific methylation [4] [5].
  • Prenylation Step: An aromatic prenyltransferase (CsPT3) then catalyzes the regiospecific addition of either geranyl diphosphate (GPP) or dimethylallyl diphosphate (DMAPP) to chrysoeriol to produce this compound and Cannflavin B, respectively [4] [5].

Anti-inflammatory Properties and Mechanisms

The earliest documented biological activity of this compound was its potent anti-inflammatory effect, which represented one of the most significant initial findings regarding its therapeutic potential.

Table 1: Anti-inflammatory Profile of this compound

Activity Metric Result Experimental Context Source
Prostaglandin E2 Inhibition Significant inhibition Human rheumatoid synovial cells in culture [1]
Potency Comparison ~30 times more potent than aspirin In vitro anti-inflammatory activity [4] [6]
Molecular Targets PGE2 synthase, 5-lipoxygenase Enzyme inhibition studies [3]

The anti-inflammatory mechanism involves:

  • Dual Enzyme Inhibition: this compound acts as a potent inhibitor of both PGE2 synthase and 5-lipoxygenase, key enzymes in the eicosanoid pathway responsible for producing inflammatory mediators [3].
  • Source Targeting: Unlike broad-spectrum anti-inflammatories, this compound appears to target inflammation at the source, potentially leading to more specific therapeutic effects with fewer side effects [6] [7].
  • Therapeutic Advantage: The non-psychoactive nature of this compound combined with its potent anti-inflammatory activity makes it an ideal candidate for development as an analgesic that avoids the addiction risks associated with opioid medications [6] [7].

Anti-Cancer Effects in Bladder Cancer Models

Recent investigations have revealed promising anti-cancer properties of this compound, particularly in bladder cancer models, demonstrating multiple mechanisms of action against cancer cells.

Experimental Methodology
  • Cell Lines: Studies utilized two human bladder transitional cell carcinoma lines (T24 and TCCSUP) alongside non-tumorigenic human bladder epithelial cells (HBlEpC) as controls [8] [9].
  • Treatment Conditions: Cells were treated with increasing concentrations of this compound (up to 100 μM) alone or in combination with chemotherapeutic agents (gemcitabine up to 100 nM, cisplatin up to 100 μM) or cannabinoids (up to 10 μM) for 48 hours [8] [9].
  • Viability Assessment: Cytotoxicity was measured using AlamarBlue assay with fluorescence detection after 4 hours of incubation [8] [9].
  • Apoptosis Detection: Activation of apoptotic pathways was evaluated using annexin V staining and caspase 3 cleavage via Western blot analysis [8] [9].
  • Invasion Assay: The anti-invasive potential was tested using a Matrigel invasion assay to quantify reduction in metastatic potential [8] [9].
Key Findings in Bladder Cancer Models

Table 2: Anti-Cancer Effects of this compound in Bladder Cancer Models

Effect Category Experimental Finding Significance Source
Cytotoxicity Concentration-dependent reduction in cell viability Demonstrates direct anti-cancer activity [8] [9]
Apoptosis Induction Activation of caspase 3 cleavage Confirms programmed cell death mechanism [8] [9]
Invasion Inhibition ~50% reduction in invasion via Matrigel assay Suggests potential to limit metastasis [8] [9]
Chemotherapeutic Synergy Additive to synergistic effects with gemcitabine/cisplatin Supports combination therapy approach [8] [9]
Cannabinoid Synergy Synergistic with THC, CBD, CBC, cannabivarin Suggests entourage effects within cannabis components [8] [9]

The combination effects of this compound with conventional chemotherapeutic agents displayed a complex profile, ranging from antagonistic to additive and synergistic depending on the specific drugs and concentrations used [8] [9]. This highlights the importance of precise dosing regimens in potential therapeutic applications.

Neuroprotective Effects and Potential in Alzheimer's Disease

Research has also investigated the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease pathology, revealing a interesting biphasic response.

Experimental Protocols for Neuroprotection Studies
  • Cell Model: PC12 cells (rat pheochromocytoma cell line) as a neuronal model system [3].
  • Neurotoxicity Induction: Treatment with amyloid β (Aβ1-42) protein to simulate Alzheimer's disease pathology [3].
  • Viability Assessment: MTT assay to measure cell viability and neuroprotective effects [3].
  • Aggregation Kinetics: Thioflavin T (ThT) fluorescence to monitor Aβ1-42 fibrillization kinetics in the presence and absence of this compound [3].
  • Morphological Analysis: Transmission electron microscopy (TEM) to visualize amyloid fibril formation and density [3].
Key Neuroprotective Findings
  • Biphasic Response: this compound exhibited a concentration-dependent biphasic effect [3]:
    • Neuroprotection at low concentrations (<10 μM): Significant protection against Aβ-mediated neurotoxicity, increasing cell viability by up to 40% from baseline [3].
    • Neurotoxicity at high concentrations (>10 μM): Marked cytotoxicity was observed at higher concentrations, consistent with effects seen with other geranylated flavonoids [3].
  • Anti-amyloid Aggregation: this compound demonstrated marked inhibition of ThT fluorescence, indicating direct anti-fibrillary effects against Aβ aggregation [3].
  • Structural Advantage: The geranylation of this compound appears to confer neuroprotective activity at lower concentrations than typically required for conventional non-prenylated flavonoids [3].

Additional Anti-Cancer Potential in Other Cancers

Emerging evidence suggests that the anti-cancer potential of this compound extends beyond bladder cancer, with preliminary investigations indicating activity against other malignancies.

  • Glioblastoma Targeting: Research has identified that this compound and B can decrease TrkB signaling, a pathway often upregulated in glioblastoma and other cancers [10]. This effect contrasts with conventional flavonoids that typically increase TrkB signaling, suggesting a unique mechanism of action for these cannabis-derived flavonoids.
  • Pancreatic Cancer Applications: A cannflavin B derivative (FBL-03G) has demonstrated significant promise in pancreatic cancer models, showing increased apoptosis in vitro and delayed tumor progression in vivo [8] [9]. This suggests potential shared anti-cancer mechanisms among prenylated flavonoids from cannabis.
  • Multi-Target Anti-Cancer Approach: The emerging evidence indicates that cannflavins may target multiple aspects of cancer pathology, including cell survival, migration, and signaling pathways critical for cancer progression [10].

Current Research Challenges and Future Directions

Despite the promising therapeutic profile of this compound, several significant challenges remain to be addressed in future research and development.

  • Natural Abundance Limitation: Cannflavins are present in cannabis at very low concentrations (approximately 0.07–0.14% of dry weight in inflorescence and 0.34–0.44% in leaves) [2], making extraction from plant material impractical for large-scale therapeutic development.
  • Biosynthetic Solutions: Researchers are developing biological systems to produce cannflavins through metabolic engineering approaches [4] [7]. This involves using the identified biosynthetic enzymes (CsOMT21 and CsPT3) to create production platforms that don't require cannabis cultivation.
  • Commercial Development: Companies like Anahit International Corp have licensed patents from the University of Guelph to develop commercial products containing this compound and B [7]. Proposed delivery methods include creams, pills, sports drinks, and transdermal patches [7].
  • Research Gaps: While in vitro results are promising, in vivo studies are needed to confirm the activity and safety of this compound as a potential therapeutic agent [8] [9]. Additionally, more research is required to fully characterize its pharmacokinetic profile and potential side effects.

Conclusion

References

Biosynthesis Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Cannflavin A is biosynthesized through a branch of the general flavonoid pathway in C. sativa. The process involves two key enzymatic steps [1]:

CannflavinA_Biosynthesis Luteolin Luteolin Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol O-Methyltransferase (CsOMT21) CannflavinA CannflavinA Chrysoeriol->CannflavinA Prenyltransferase (CsPT3) + Geranyl Diphosphate CannflavinB CannflavinB Chrysoeriol->CannflavinB Prenyltransferase (CsPT3) + Dimethylallyl Diphosphate General Flavonoid Pathway General Flavonoid Pathway

Mechanisms of Action and Key Evidence

This compound exerts its effects through multiple biological pathways, with strong evidence for anti-inflammatory and anti-cancer activities.

Anti-inflammatory Mechanisms

This compound's anti-inflammatory effect is about thirty times more potent than aspirin [2]. Key mechanisms include:

  • Prostaglandin E2 (PGE2) Inhibition: It is a novel inhibitor of prostaglandin production [3] [2].
  • Enzyme Targeting: It potently inhibits microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the eicosanoid pathway [2].
  • TAK1 Kinase Inhibition: Computational molecular docking and dynamics simulations show this compound has a superior binding affinity and stability at the ATP binding site of Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) compared to the known inhibitor takinib. Inhibiting TAK1 blocks downstream activation of NF-κβ and MAPK pathways (p38, JNK), which are central to inflammatory responses [2].

The following diagram illustrates these primary anti-inflammatory pathways:

G Inflammatory Stimulus Inflammatory Stimulus TAK1 TAK1 Inflammatory Stimulus->TAK1 NFκB NFκB TAK1->NFκB Activates p38 / JNK p38 / JNK TAK1->p38 / JNK Activates Inflammatory Response Inflammatory Response NFκB->Inflammatory Response p38 / JNK->Inflammatory Response CFA This compound CFA->TAK1 Inhibits PGE2 PGE2 CFA->PGE2 Inhibits mPGES-1 mPGES-1 CFA->mPGES-1 Inhibits PGH2 PGH2 PGH2->PGE2 mPGES-1 PGE2->Inflammatory Response

Anti-Cancer and Cytotoxic Activity

Recent preclinical studies highlight this compound's potential as an anti-cancer agent, particularly in models of bladder cancer.

  • Experimental Model: Two human bladder transitional cell carcinoma (TCC) cell lines, T24 and TCCSUP, were used to assess cytotoxic effects [4].
  • Treatment Protocol: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound (up to 100 μM) alone or in combination with other agents (gemcitabine, cisplatin, or cannabinoids) for 48 hours [4].
  • Viability Assay: Cell viability was measured using AlamarBlue assay. Fluorescence was read (excitation 540 nm, emission 590 nm) after 4 hours of incubation, with data expressed as the percentage of viable cells compared to vehicle-treated controls [4].
  • Key Findings:
    • Reduced Cell Viability: this compound reduced bladder cancer cell viability in a concentration-dependent manner [4].
    • Induced Apoptosis: Treatment activated the apoptotic cascade, evidenced by caspase-3 cleavage [4].
    • Inhibited Invasion: A Matrigel assay showed this compound reduced cancer cell invasion by 50% [4].
    • Synergistic Effects: It showed synergistic cytotoxic effects when combined with chemotherapeutic agents (gemcitabine, cisplatin) and other cannabinoids (Δ9-THC, CBD) [4].

Analytical Detection Methods

Accurate quantification of Cannflavins in complex cannabis chemovars requires validated analytical methods. Here is a detailed protocol for a validated HPLC-PDA method [5]:

Parameter Specification
Objective Determine content of Cannflavins A, B, and C in cannabis chemovars
Instrumentation HPLC with Photodiode Array (PDA) Detector
Column Luna C18 (150 × 4.6 mm, 3 μm)
Mobile Phase Acetonitrile and Water (65:35, v/v), both containing 0.1% formic acid
Flow Rate 1 mL/min
Run Time 20 min
Detection Wavelength 342.4 nm
Injection Volume 10 μL
Column Temperature 25 °C
Linear Range 5–500 ppm (R² > 0.99)
Method Validation Recovery (82-98%); Intra-day & Inter-day RSD ≤ 5.29%

Research Challenges and Future Directions

Despite its therapeutic promise, research on this compound faces hurdles. A significant challenge is its low natural abundance in the cannabis plant, which has limited studies to small-scale pre-clinical investigations and hampered clinical translation [6]. Future research strategies focus on:

  • Metabolic Engineering: Using the identified biosynthetic enzymes (CsPT3, CsOMT21) to develop a tractable route for high-yield production [1].
  • Identification of Cannflavin-Rich Chemovars: Screening different cannabis strains to find natural high-yield sources [6].
  • In-Vivo Studies: The current evidence is primarily in vitro; in vivo studies are needed to confirm its activity and potential as a therapeutic agent [4].

References

Cannflavin A Biosynthesis Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Cannflavins A and B are prenylated flavonoids unique to Cannabis sativa L., recognized for their potent anti-inflammatory activity, which has been reported to be approximately thirty times greater than that of aspirin in preclinical evaluations [1] [2]. Their biosynthesis represents a specialized branch from the general phenylpropanoid and flavonoid pathways [1].

The core pathway for Cannflavin A and B biosynthesis is a two-step reaction sequence originating from the widespread plant flavone, luteolin [1] [3] [4]: Luteolin → Chrysoeriol → this compound and Cannflavin B

Key Enzymes and Catalytic Reactions

The biosynthesis is mediated by two key enzymes:

  • CsOMT21 (O-Methyltransferase): This enzyme catalyzes the regiospecific O-methylation of luteolin to form chrysoeriol [1] [3] [4].
  • CsPT3 (Aromatic Prenyltransferase): This prenyltransferase catalyzes the regiospecific addition of a geranyl diphosphate (GPP) to chrysoeriol, resulting in the formation of this compound. The same enzyme can use dimethylallyl diphosphate (DMAPP) to produce Cannflavin B [1] [3] [4].

The diagram below illustrates the complete biosynthetic pathway from fundamental precursors to the final cannflavins.

CannflavinPathway Phenylalanine Phenylalanine GeneralFlavonoidPathway General Flavonoid Pathway (PAL, C4H, 4CL, CHS, CHI) Phenylalanine->GeneralFlavonoidPathway MalonylCoA MalonylCoA MalonylCoA->GeneralFlavonoidPathway Nar Naringenin (Nar) GeneralFlavonoidPathway->Nar Luteolin Luteolin Nar->Luteolin CsFLS? CsOMT21_node CsOMT21 (O-Methyltransferase) Luteolin->CsOMT21_node Chrysoeriol Chrysoeriol CsPT3_node CsPT3 (Prenyltransferase) Chrysoeriol->CsPT3_node CannflavinA This compound CannflavinB Cannflavin B CsOMT21_node->Chrysoeriol CsPT3_node->CannflavinA GPP CsPT3_node->CannflavinB DMAPP

The biosynthetic pathway of Cannflavins A and B from primary metabolites.

Key Enzyme Characteristics

The following table summarizes the physical characteristics of the key enzyme-encoding genes involved in the flavonoid pathway in Cannabis sativa, including those specific to cannflavin biosynthesis [5].

Enzyme/Gene Family Number of Identified Genes in *C. sativa* Predicted Subcellular Localization Key Function in Pathway
PAL (CsPAL) 7 Cytoplasm, Nucleus, Chloroplast Conversion of phenylalanine to cinnamic acid
C4H (CsC4H) 2 Cytoplasm, Chloroplast Hydroxylation of cinnamic acid to p-coumaric acid
4CL (Cs4CL) 6 Cytoplasm, Chloroplast, Nucleus Activation of coumaric acid to its CoA ester
CHS (CsCHS) 7 Cytoplasm, Chloroplast, Nucleus Formation of chalcone scaffold
CHI (CsCHI) 4 Cytoplasm, Chloroplast Isomerization of chalcone to naringenin
FLS (CsFLS) 5 Cytoplasm, Chloroplast, Nucleus Produces flavonols from dihydroflavonols
FNS (CsFNS) 8 Cytoplasm, Chloroplast, Nucleus Produces flavones (e.g., Apigenin, Luteolin)
OMT (CsOMT) 3 Cytoplasm Methylation of luteolin to chrysoeriol (CsOMT21)
PT (CsPT) 8 Cytoplasm, Chloroplast Prenylation of chrysoeriol to cannflavins (CsPT3)

Experimental Insights & Methodologies

Identification of the cannflavin biosynthesis pathway was achieved through a combination of phylogenomic and biochemical approaches [1] [3] [4].

Identification of Key Enzymes
  • Phylogenomic Analysis: The C. sativa genome was mined to identify genes encoding potential O-methyltransferases (OMTs) and prenyltransferases (PTs). CsOMT21 was identified as a candidate specific for the luteolin-to-chrysoeriol conversion, and CsPT3 was identified as the aromatic prenyltransferase capable of utilizing chrysoeriol [1].
  • In vitro Biochemical Assays: Recombinant proteins of CsOMT21 and CsPT3 were produced and tested. Enzyme assays confirmed that CsOMT21 specifically methylates luteolin. CsPT3 was shown to be regiospecific, catalyzing the addition of GPP to chrysoeriol to form this compound, and DMAPP to form Cannflavin B [1].
Gene Expression and Metabolite Correlation

A study conducted in 2022 performed a conjoin analysis of gene expression (RNA-seq) with metabolomics from different tissues and chemovars of C. sativa [5]. This helped screen for step-by-step enzymes catalyzing the pathway.

  • Tissue-specific Expression: Genes involved in the general phenylpropanoid pathway (like CsPAL, CsC4H) were highly expressed in roots, flowers, and bracts. In contrast, downstream genes, including CsCHS, CsOMT21, CsPT3, and CsFLS, were predominantly expressed in flowers, bracts, and leaves [5].
  • Correlation with Metabolites: The expression of CsOMT21 and CsPT3 showed a high correlation with the accumulation of flavones, including cannflavins A and B [5].

The workflow below outlines the key steps for the functional characterization of biosynthetic enzymes.

ExperimentalWorkflow Start C. sativa Genome Step1 In silico Identification of Candidate Genes (e.g., CsOMT21, CsPT3) Start->Step1 Step2 Heterologous Protein Expression (E. coli or other systems) Step1->Step2 Step3 In vitro Enzyme Assay (Incubate with substrate and co-factor) Step2->Step3 Step4 Product Analysis (LC-MS / NMR) Step3->Step4 Step5 Gene Expression Analysis (RNA-seq / qRT-PCR) Step6 Correlation with Metabolite Profiling (Metabolomics) Step5->Step6 Conjoin Analysis

Key experimental workflow for characterizing enzymes in the cannflavin pathway.

Future Perspectives and Engineering Strategies

The low natural abundance of cannflavins in C. sativa is a major bottleneck for their development and application [2]. The identification of CsOMT21 and CsPT3 provides a tractable route for metabolic engineering [1] [4].

  • Heterologous Production: The entire pathway can be reconstructed in microbial systems (e.g., E. coli, yeast) or plant cultures for scalable production [1] [5].
  • Strain Optimization: Engineered microbial strains can be optimized to supply high-purity precursors (luteolin, chrysoeriol) and isoprenoid donors (GPP, DMAPP) to maximize cannflavin yield [1].

References

Comprehensive Technical Comparison: Cannflavin A vs. Cannflavin B

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Properties

Cannflavin A and B are prenylated flavonoids, a class of specialized metabolites unique to Cannabis sativa L. They are structurally distinct from cannabinoids and are based on a flavone backbone (C6-C3-C6 system) derived from luteolin [1] [2].

Table 1: Fundamental Chemical Characteristics

Characteristic This compound Cannflavin B
IUPAC Name 6-[(2E)-3,7-Dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one [3] 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one [3]
Molecular Formula C₂₆H₂₈O₆ [3] C₂₁H₂₀O₆ [3]
Molecular Weight 436.5 g/mol 368.4 g/mol
Prenyl Side Chain Geranyl (C10 chain) [1] [4] Dimethylallyl (Prenyl, C5 chain) [1] [4]
Side Chain Location C-6 position of the flavone A-ring [1] C-6 position of the flavone A-ring [1]
Shared Core Structure 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one 5,7-dihydroxy-2-(4-hydroxy-3-methox-phenyl)chromen-4-one

The geranyl group of this compound and the prenyl group of Cannflavin B significantly increase their lipophilicity compared to non-prenylated flavones, enhancing membrane permeability and cellular uptake [2].

Biosynthetic Pathway

This compound and B share a common biosynthetic origin that branches from the general plant flavonoid pathway. The identification of the specific enzymes involved offers a tractable route for metabolic engineering [5] [6].

Luteolin Luteolin Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol O-Methyltransferase (CsOMT21) Cannflavin B Cannflavin B Chrysoeriol->Cannflavin B Prenyltransferase (CsPT3) with DMAPP This compound This compound Chrysoeriol->this compound Prenyltransferase (CsPT3) with GPP General Flavonoid\nPathway General Flavonoid Pathway General Flavonoid\nPathway->Luteolin

The biosynthetic pathway of Cannflavins A and B, branching from the general flavonoid pathway via two key enzymes [5].

Pharmacological Activity and Therapeutic Potential

Both Cannflavins A and B exhibit potent anti-inflammatory properties, but research also suggests wider therapeutic applications.

Table 2: Comparative Pharmacological Profile

Activity This compound Cannflavin B
Anti-inflammatory Potent inhibitor of PGE2, mPGES-1, and 5-LO [3] [7] [8]. Potent inhibitor of PGE2, mPGES-1, and 5-LO [3] [7] [8].
Anti-inflammatory Potency ~30x more potent than aspirin (in vitro) [5] [6] [7]. ~30x more potent than aspirin (in vitro) [5] [6] [7].
Anticancer Shown synergistic with cannabinoids in bladder cancer cells [2]. Studied for Glioblastoma [2]. Isomer (Isocannflavin B) suppresses breast & pancreatic cancer cell proliferation [4]. Studied for Glioblastoma [2].
Neuroprotective Inhibits amyloid-beta fibrillation (at low conc.) [4]. Potential application in Alzheimer's research [4]. Information limited in search results.
Antiparasitic Strong antileishmanial activity (IC₅₀ 10.3 μM) [9]. Moderate antileishmanial activity (IC₅₀ 13.6 μM) [9].
Molecular Targets PGE2, mPGES-1, 5-LO [3] [7] [8], TAK1 (predicted via docking) [7]. PGE2, mPGES-1, 5-LO [3] [7] [8].

A 2023 computational study proposed Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) as a potential molecular target for this compound [7]. Molecular docking and dynamics simulations indicated that this compound binds with high affinity and stability to the ATP binding site of TAK1, a key regulator in the TNF-induced NF-κβ signaling pathway, suggesting a novel mechanism for its anti-inflammatory action, particularly in conditions like rheumatoid arthritis [7].

Analytical Methods for Quantification

Accurate quantification is challenging due to low abundance and overlapping signals from more abundant cannabinoids. A validated HPLC-UV/PDA method has been developed for simultaneous determination of both compounds [10] [2].

Table 3: Key Parameters of a Validated HPLC-UV/PDA Method [10] [2]

Parameter Specification
Column Luna C18 (150 × 4.6 mm, 3 μm)
Mobile Phase Acetonitrile:Water (65:35, v/v), both with 0.1% formic acid
Elution Isocratic
Flow Rate 1 mL/min
Detection (PDA) 342.4 nm
Linear Range 5 - 500 ppm (R² > 0.99)
Recovery 82% - 98%
Precision (% RSD) Intra-day & Inter-day ≤ 5.29%
Sample Preparation Protocol for HPLC Analysis

For the analysis of cannflavins in hemp inflorescences, a selective extraction protocol is recommended to reduce interference from high-concentration cannabinoids [8]:

  • Extraction: Use acetone as the solvent for optimal yield of cannflavins [8].
  • Concentration: Concentrate the extract (e.g., 25:1) before HPLC analysis to enhance the UV/DAD signal of the low-abundance cannflavins [8].
  • Sample Pre-treatment: A pre-treatment step is considered necessary to reduce interference from cannabinoids, which are much more abundant than cannflavins in the plant material [8].

Research Challenges and Future Directions

Despite their promise, significant hurdles remain in translating cannflavins into clinical therapeutics:

  • Low Natural Abundance: Cannflavins are minor constituents of the cannabis plant, making their isolation in sufficient quantities for research and drug development challenging and inefficient [1] [6].
  • Solution - Metabolic Engineering: The elucidated biosynthetic pathway enables the use of synthetic biology to produce cannflavins in microbial systems (e.g., yeast) or optimized plant in vitro cultures, offering a scalable and sustainable production platform [5] [4].
  • Preclinical and Clinical Data Gap: Most biological activity data for cannflavins are from in vitro studies or preliminary in vivo models [4] [7]. Rigorous in vivo pharmacokinetic, pharmacodynamic, and toxicological studies are required to advance them toward clinical trials [1].

References

Comprehensive Technical Guide: Cannabis sativa Prenylflavonoids - Chemistry, Biosynthesis, Bioactivity, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannabis sativa Prenylflavonoids

Cannabis sativa L. produces a remarkable array of specialized secondary metabolites, with growing scientific interest expanding beyond the well-characterized cannabinoids like Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) to encompass other chemical classes such as prenylflavonoids. These prenylated flavonoid compounds represent a structurally distinct group of phytochemicals characterized by the attachment of prenyl (C5) or geranyl (C10) side chains to a flavone backbone. The most significant members of this group are the cannflavins (A, B, and C), which are relatively unique to C. sativa and have demonstrated considerable pharmacological potential in preclinical research [1]. While over 20 flavonoids have been identified in C. sativa, most being flavone (apigenin and luteolin) and flavonol (kaempferol and quercetin) aglycones and glycosides, the prenylated/geranylated flavones have attracted particular research interest due to their distinct bioactivities and taxonomic significance [1] [2].

The historical context of cannflavin research dates to 1981 when preliminary observations noted that compounds in a phytocannabinoid-free extract of C. sativa leaves influenced prostaglandin E2 (PGE2) production in mice [1]. Subsequent work identified specific anti-inflammatory properties, leading to the structural elucidation of cannflavins A and B via nuclear magnetic resonance (NMR) spectroscopy [1]. Recent years have witnessed renewed interest in these compounds, fueled by advances in analytical technologies and the growing recognition of the entourage effect - the synergistic interaction between cannabinoids and other plant compounds like terpenes and flavonoids [1] [3] [2]. This technical guide provides a comprehensive scientific overview of C. sativa prenylflavonoids, covering their chemistry, biosynthesis, bioactivities, and analytical methods for researchers and drug development professionals.

Chemistry and Structural Characteristics

The cannflavins represent a specialized subclass of flavonoids characterized by their unique prenylation patterns on the flavone backbone. The fundamental flavonoid structure consists of C6–C3–C6 rings (rings A and B connected by a three-carbon ring C), with cannflavins distinguished by specific modifications at key positions [4]:

  • Cannflavin A (CF-A): Features a geranyl group (C10) at the C-6 position of the flavone structure alongside a methoxy group at the 3'-O position.
  • Cannflavin B (CF-B): Contains a prenyl group (C5) at C-6 with the same methoxy modification at the 3'-O position.
  • Cannflavin C (CF-C): A more recently identified analog with structural similarities but distinct prenylation pattern.

These prenylation and methoxylation modifications significantly enhance the lipophilicity of cannflavins compared to non-prenylated flavonoids, improving their membrane permeability and potentially influencing receptor binding capabilities [4]. While cannflavins are often described as unique to C. sativa, this compound has also been identified in Mimulus bigelovii (Phrymaceae family), whereas cannflavin B and C appear to be more exclusive to cannabis [1] [4]. An 8-prenylated isomer of cannflavin B, known as isocannflavin B (FBL-03G; caflanone), has also been synthesized and demonstrates notable bioactive properties [1].

Table 1: Quantitative Distribution of Cannflavins in Different Cannabis Chemovars (HPLC Analysis)

Cannflavin Concentration Range (ppm) Relative Abundance Tissue Distribution
This compound 15.2 - 478.38 ppm Most abundant in most chemovars Primarily in flowers and leaves
Cannflavin B Typically < 10 ppm Intermediate abundance Flowers and leaves (lower than CFA)
Cannflavin C Trace amounts Lowest abundance Specific high-THC chemovars

The structural diversity of cannflavins directly influences their biological activities and potential therapeutic applications. The presence of the prenyl/geranyl groups at C-6 and methoxy group at the 3'-O position are critical for their observed potent anti-inflammatory effects and other bioactivities [1] [4]. The content and profile of cannflavins in cannabis plants vary significantly based on genetic factors (chemovar), environmental conditions, and plant development stage, with higher elevations positively impacting this compound, B, and C content in genetically identical plants [1].

Biosynthesis Pathways

The biosynthesis of cannflavins in C. sativa occurs through coordinated enzymatic processes that integrate the phenylpropanoid pathway with flavonoid backbone formation, followed by specific prenylation and methylation steps that create the characteristic cannflavin structures [1].

Core Flavonoid Pathway

The initial stages of cannflavin biosynthesis follow the well-conserved flavonoid biosynthetic pathway common to many plants:

  • The pathway begins with phenylalanine ammonia-lyase (PAL) catalyzing the deamination of phenylalanine to cinnamic acid, followed by action of p-coumaroyl: CoA ligase (4CL) to form p-coumaroyl CoA [1].
  • Chalcone synthase (CHS) then condenses p-coumaroyl CoA with three malonyl-CoA molecules to form naringenin chalcone.
  • Chalcone isomerase (CHI) facilitates ring closure to generate naringenin.
  • Flavone synthase (FNS) converts naringenin to apigenin, which is then hydroxylated by flavonoid 3'-hydroxylase (F3'H) to form luteolin - the direct precursor to cannflavins [1].
Specialized Steps for Cannflavin Production

The transformation of the common flavonoid luteolin into the specialized cannflavins involves two critical enzymatic modifications:

  • O-methylation: A regiospecific O-methyltransferase (CsOMT21) transfers a methyl group to the 3'-O position of luteolin, forming chrysoeriol [1].
  • Prenylation/Geranylation: A dedicated prenyltransferase (CsPT3) then adds either a geranyl (C10) group (for this compound) or a prenyl/dimethylallyl (C5) group (for cannflavin B) to the C-6 position of chrysoeriol [1].

The following diagram illustrates the complete biosynthetic pathway from primary metabolites to the final cannflavin structures:

G Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL CinnamicAcid CinnamicAcid C4L C4L CinnamicAcid->C4L pCoumaroylCoA pCoumaroylCoA CHS CHS pCoumaroylCoA->CHS NaringeninChalcone NaringeninChalcone CHI CHI NaringeninChalcone->CHI Naringenin Naringenin FNS FNS Naringenin->FNS Apigenin Apigenin F3H F3H Apigenin->F3H Luteolin Luteolin OMT OMT Luteolin->OMT Chrysoeriol Chrysoeriol PT PT Chrysoeriol->PT CannflavinA CannflavinA CannflavinB CannflavinB PAL->CinnamicAcid C4L->pCoumaroylCoA CHS->NaringeninChalcone CHI->Naringenin FNS->Apigenin F3H->Luteolin OMT->Chrysoeriol PT->CannflavinA + Geranyl-PP PT->CannflavinB + Prenyl-PP

Biosynthetic pathway of cannflavins from phenylalanine precursor.

This specialized biosynthesis occurs primarily in the glandular trichomes of female flowers, which are also the production sites for cannabinoids and terpenes [1] [5]. The tissue-specific distribution of cannflavins shows their presence in seedlings, leaves, flowers, and fruits, but they are undetectable in roots and seeds [1]. Furthermore, flavonoid profiles vary during plant development, with changing patterns observed in bracts throughout growth stages [1].

Bioactivities and Mechanisms of Action

Cannflavins demonstrate a diverse range of biological activities with significant therapeutic potential. Their most extensively studied property is anti-inflammatory activity, but emerging research also reveals neuroprotective, anticancer, and antiparasitic effects.

Anti-inflammatory Properties

The anti-inflammatory mechanisms of cannflavins, particularly this compound and B, have been characterized at the molecular level:

  • PGE2 Inhibition: Cannflavins A and B potently inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) activities, leading to reduced production of prostaglandin E2 (PGE2) and leukotrienes, respectively [1] [2]. This dual inhibition effectively suppresses key inflammatory mediators.
  • Potency Comparison: this compound and B demonstrate approximately 30 times greater effectiveness than aspirin (acetylsalicylic acid) in inhibiting PGE2 release when assayed in human rheumatoid synovial cells [1].
  • COX Selectivity: Unlike conventional non-steroidal anti-inflammatory drugs (NSAIDs), this compound only weakly inhibits cyclooxygenases COX-1 and COX-2, potentially circumventing gastrointestinal adverse effects associated with COX inhibition [1].
  • Synergistic Effects: Cannflavins may contribute to the entourage effect in whole-plant cannabis extracts, enhancing the overall anti-inflammatory activity through synergistic interactions with cannabinoids and terpenes [1] [2].
Neuroprotective Activities

Research has revealed promising neuroprotective properties for cannflavins:

  • Amyloid-β Protection: this compound (at 10 μM or lower concentrations) enhances neuronal PC12 cell viability against amyloid β (Aβ)-induced cytotoxicity by reducing Aβ1-42 aggregation and fibril formation [1] [4].
  • Signaling Pathway Modulation: C. sativa leaf extracts containing cannflavins demonstrate anti-inflammatory effects in neural cells by inhibiting MAPK and NF-κB signaling pathways, suggesting potential for treating neuroinflammatory conditions [6].
Anticancer Potential

Investigations into the anticancer properties of cannflavins have yielded promising results:

  • Pancreatic Cancer: Isocannflavin B (the 8-prenylated isomer of cannflavin B, also known as FBL-03G or caflanone) increased apoptosis in pancreatic cancer cell lines (Panc-02 and Ptf1/p48-Cre/KPC) and delayed both local and metastatic tumor progression while increasing survival in mouse models [1].
  • Breast Cancer: Isocannflavin B suppressed proliferation of estrogen-dependent T47-D human breast cancer cells through G0/G1 cell cycle arrest [1].
  • Glioblastoma: Both this compound and B show promise as therapeutic agents for Glioblastoma multiforme, demonstrating anti-proliferative effects against this aggressive brain cancer [4].
  • Synergistic Effects: this compound demonstrated synergistic properties with cannabinoids in bladder cancer cell lines, enhancing anticancer efficacy [4].
Additional Bioactivities

Other significant biological activities include:

  • Antiparasitic Effects: this compound and B exhibit moderate anti-leishmanial activities against Leishmania donovani promastigotes (IC50 = 4.5 μg/mL and 5 μg/mL, respectively), with molecular docking studies showing strong binding energy (-144.0 kJ/mol) of this compound to Leishmania pteridine reductase 1 [1]. This compound also shows moderate inhibitory activity against Trypanosoma brucei brucei [1].
  • Antioxidant Properties: Like many flavonoids, cannflavins contribute to the overall antioxidant potential of cannabis extracts, though this is generally shared across many flavonoid compounds rather than unique to cannflavins [1].

The following diagram illustrates the key molecular targets and mechanisms through which cannflavins exert their anti-inflammatory effects:

G Cannflavin Cannflavin mPGES1 mPGES1 Cannflavin->mPGES1 Inhibits LOX5 LOX5 Cannflavin->LOX5 Inhibits PGE2 PGE2 mPGES1->PGE2 Produces Leukotrienes Leukotrienes LOX5->Leukotrienes Produces Inflammation Inflammation PGE2->Inflammation Promotes Leukotrienes->Inflammation Promote

Anti-inflammatory mechanisms of cannflavins targeting mPGES-1 and 5-LO enzymes.

Analytical Methods and Quantification

Accurate analysis and quantification of cannflavins present significant analytical challenges due to their structural similarity, low abundance in plant material, and coexistence with abundant cannabinoids and terpenes. Several advanced chromatographic methods have been developed to address these challenges.

HPLC-UV/PDA Method for Cannflavin Quantification

A recently developed and validated HPLC-Photodiode Array (HPLC-PDA) method provides a robust approach for simultaneous quantification of all three major cannflavins [4]:

  • Chromatographic Conditions:

    • Column: Luna C18 (150 × 4.6 mm × 3 μm)
    • Mobile Phase: Acetonitrile and water (65:35, v/v), both containing 0.1% formic acid
    • Flow Rate: 1 mL/min
    • Detection Wavelength: 342.4 nm (based on maximum absorbance of target analytes)
    • Injection Volume: 10 μL
    • Run Time: 20 minutes
    • Temperature: 25°C
  • Method Validation Parameters:

    • Linearity: Excellent linear relationship in the 5–500 ppm range with R² > 0.99
    • Recovery: Good recovery rates ranging from 82% to 98%
    • Precision: Intra-day and inter-day relative standard deviations (% RSDs) ≤ 5.29%
    • Specificity: Successful resolution of all three cannflavins in complex cannabis matrices
  • Application to Cannabis Chemovars:

    • The method was successfully applied to six different cannabis chemovars, revealing significant variation in cannflavin content.
    • This compound was the most abundant (15.2–478.38 ppm), followed by cannflavin B and cannflavin C at substantially lower concentrations [4].

Table 2: Validated HPLC-UV/PDA Method Parameters for Cannflavin Analysis

Validation Parameter Specification Results
Linear Range 5-500 ppm R² > 0.99
Recovery Rate - 82-98%
Intra-day Precision % RSD ≤5.29%
Inter-day Precision % RSD ≤5.29%
Detection Wavelength 342.4 nm Maximum absorbance
Retention Time < 20 min All three cannflavins
Extraction Considerations and Alternative Methods

Effective cannflavin analysis requires optimized extraction protocols:

  • Extraction Challenges: Cannflavins are typically present in much lower concentrations than cannabinoids in cannabis inflorescences, making their extraction and quantification challenging without interference from abundant co-occurring compounds [2].
  • Solvent Optimization: While ethanol is effective for cannabinoid extraction, alternative solvents including acetone and ethyl acetate may improve flavonoid extraction efficiency [2].
  • Advanced Techniques: Other reported methods include:
    • UHPLC-Q-Orbitrap HRMS: Used for analysis in polyphenolic fractions of commercial hemp inflorescences [4].
    • Targeted 1H NMR Profiling: Employed alongside HPLC/PDA methods for comprehensive metabolite profiling [4].
    • HS-SPME-GC-MS: Developed for volatile compound analysis in parallel with cannabinoid and flavonoid profiling [2].

Research Gaps and Future Perspectives

Despite significant advances in understanding cannabis prenylflavonoids, several important research gaps remain to be addressed:

  • Biosynthetic Enzyme Characterization: While genes encoding the O-methyltransferase (CsOMT21) and prenyltransferase (CsPT3) have been identified, their function in cannflavin biosynthesis has not been fully demonstrated in plant systems [1].
  • Environmental Regulation: The impact of biotic and abiotic stresses on cannflavin production remains poorly understood, with evidence suggesting that specific environmental conditions may trigger the production of yet-unidentified flavonoids in C. sativa [1].
  • Bioavailability and Metabolism: Limited information exists on the absorption, distribution, metabolism, and excretion (ADME) of cannflavins in biological systems, though one study noted microbial metabolism of cannflavins A and B [1].
  • Synergistic Mechanisms: The molecular basis for the proposed entourage effect between cannflavins and cannabinoids requires further elucidation, particularly regarding receptor interactions and signaling pathway modulation [1] [2].
  • Structural-Activity Relationships: Comprehensive SAR studies are needed to optimize cannflavin structures for enhanced potency, selectivity, and drug-like properties.

Future research directions should focus on leveraging emerging omics technologies (genomics, transcriptomics, proteomics, and metabolomics) to fully characterize the flavonoid biosynthetic pathway in C. sativa [1]. Biotechnological approaches including metabolic engineering in heterologous hosts or cannabis cell cultures offer promising avenues for enhanced production of these valuable compounds [1]. Additionally, well-designed clinical trials are essential to translate promising preclinical findings into validated human therapeutics.

References

Solubility and Physicochemical Profile of Cannflavin A

Author: Smolecule Technical Support Team. Date: February 2026

Cannflavin A is a prenylated flavone with moderate solubility in organic solvents like DMSO and ethanol, but poor aqueous solubility. Its key physicochemical parameters are summarized below.

Table 1: Physicochemical Properties of this compound [1]

Property Value / Description
Molecular Weight 436.50 g/mol
CAS Number 76735-57-4
Appearance Light yellow to yellow solid powder
LogP 6.4
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 6
Rotatable Bond Count 7
SMILES CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C

Table 2: Solubility Profile and Stock Solution Preparation [1]

Solvent / System Solubility / Formulation Protocol
In Vitro Solubility "May dissolve in DMSO (in most cases), if not, try other solvents such as H2O, Ethanol, or DMF..."
Stock Solution (Example) For a 10 mM solution: Dissolve 4.36 mg of this compound in 1 mL of DMSO.
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 (i.e., 100 μL DMSO stock → 50 μL Tween 80 → 850 μL Saline)
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Injection Formulation 3 DMSO : Corn oil = 10 : 90
Oral Formulation 1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium)

Stability and Storage Guidelines

Proper handling and storage are critical for maintaining the stability and bioactivity of this compound in experimental settings.

Table 3: Stability and Storage Conditions [1]

Form Recommended Storage Conditions
Powder -20°C for 3 years; 4°C for 2 years.
Solubilized (in solvent) -80°C for 6 months; -20°C for 1 month.
Shipping "Room temperature (This product is stable at ambient temperature for a few days during ordinary shipping...)"

Experimental Protocols for Analysis

Protocol 1: HPLC-PDA Analysis of Cannflavins

This method is suitable for the quantitative analysis of this compound in cannabis plant material and extracts [2].

  • Instrumentation: HPLC system with Photodiode Array (PDA) detector.
  • Column: Luna C18 (150 mm × 4.6 mm, 3 μm).
  • Mobile Phase: Isocratic elution with Acetonitrile and Water (65:35, v/v), both containing 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 342.4 nm.
  • Column Temperature: 25 °C.
  • Injection Volume: 10 μL.
  • Run Time: 20 minutes.
  • Validation: The method was validated per ICH guidelines, showing linearity (R² > 0.99) in the range of 5–500 ppm, and accuracy with recoveries between 82% and 98% [2].
Protocol 2: LC-MS Method for Sensitive Detection

For complex matrices like hemp extracts where UV detection may be insufficient, an LC-MS method is preferred [3].

  • Detection: Positive electrospray ionization mass spectrometry (ESI-MS).
  • Elution: Isocratic method.
  • Key Finding: Initial analysis of crude extracts with UV detection showed low or unquantifiable levels of cannflavins, but they became quantifiable when using electrospray mass spectrometry, highlighting the method's superior sensitivity for this application [3].

Structure-Property and Stability Relationships

The solubility and stability of this compound are directly influenced by its molecular structure. The following diagram illustrates the key structural features and their functional consequences.

G CFA This compound Molecular Structure feature1 Prenyl and Geranyl Groups (Lipophilic) CFA->feature1 feature2 Methoxy Group CFA->feature2 feature3 Flavone Backbone (Planar, Conjugated) CFA->feature3 property1 High LogP (6.4) feature1->property1 property2 Low Water Solubility feature1->property2 property3 High Membrane Permeability feature1->property3 feature2->property1 Contributes property5 Potential for Enzymatic Interaction feature2->property5 property4 UV-Vis Absorption (Detection at ~342 nm) feature3->property4

Key structural features of this compound and their direct impacts on its physicochemical properties and stability.

Key Technical Considerations for R&D

  • Low Natural Abundance: Cannflavins are present in very low concentrations in the cannabis plant (e.g., 0.07–0.14% in inflorescences) [4], which complicates their development as naturally derived products. This necessitates high-yield synthetic or biosynthetic production routes [4].
  • Analytical Challenges: The co-occurrence of high-concentration cannabinoids can interfere with the analysis of this compound. A selective extraction protocol (e.g., using acetone and a pre-treatment to remove cannabinoids) is often required prior to HPLC analysis for accurate quantification [5].
  • Synergistic Potential: When studying complex cannabis extracts, remember that this compound may act synergistically with cannabinoids and terpenes, a phenomenon known as the "entourage effect" [4] [5]. This is a critical consideration for the development of full-spectrum or multi-component formulations.

References

Comprehensive Application Notes and Protocols for Cannflavin A Extraction from Hemp (Cannabis sativa L.)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannflavin A

This compound is a prenylated flavonoid uniquely found in Cannabis sativa L. that has garnered significant scientific interest due to its potent anti-inflammatory and neuroprotective properties. First identified in the 1980s, this compound represents a specialized metabolite in cannabis that is structurally distinct from cannabinoids and demonstrates remarkable biological activities. [1] [2] Particularly noteworthy is its 30-fold greater anti-inflammatory potency compared to aspirin (acetylsalicylic acid), making it a compelling candidate for therapeutic development. [3] Despite this promise, this compound is present in relatively low abundance in hemp plant material, typically constituting less than 0.2% of dry weight in most hemp varieties, which presents substantial challenges for its isolation and purification. [4] [1]

Recent research has revealed that this compound exhibits significant biological activities beyond its well-documented anti-inflammatory effects. Notably, studies have demonstrated its potent inhibition of the enzyme kynurenine-3-monooxygenase (KMO), a key regulator in the neurotoxic branch of the kynurenine pathway. [5] [6] This pathway is implicated in various neuroinflammatory and neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease. The inhibitory activity of this compound against KMO (IC₅₀ = 29.4 μM) positions it as a promising therapeutic candidate for conditions characterized by dysregulated tryptophan metabolism. [5]

Extraction Methodologies for this compound

Source Materials and Preparation

The selection and preparation of plant material significantly influence the yield and efficiency of this compound extraction. Hemp aerial parts, particularly female inflorescences, have been identified as the most abundant source of this compound, with varying concentrations across different hemp cultivars. [4] [6] Proper preparation of plant material involves:

  • Drying: Plant material should be thoroughly dried at room temperature or using controlled lyophilization to prevent degradation of heat-sensitive compounds.
  • Particle Size Reduction: Grinding the material to a moderate particle size (0.5-2mm) increases surface area for extraction while avoiding excessive fine powder that can complicate filtration. [3]
  • Storage: Processed material should be stored in airtight containers at -20°C to preserve flavonoid integrity until extraction.

Notably, this compound has been identified as the most abundant cannflavin in nearly all examined hemp varieties, though its concentration varies significantly between chemovars, ranging from 15.2 to 478.38 ppm according to recent analyses. [7]

Extraction Techniques and Solvent Systems

Various extraction techniques have been employed for the initial recovery of this compound from hemp material, each with distinct advantages and limitations:

Table 1: Comparison of Extraction Methods for this compound

Extraction Method Solvent Systems Temperature Conditions Efficiency Notes Applications
Dynamic Maceration Ethanol, Acetone, Ethyl Acetate Room temperature Acetone shows superior flavonoid recovery Research-scale extraction
Accelerated Solvent Extraction Ethanol-Water mixtures Elevated temperatures (40-60°C) Improved kinetics but risk of degradation High-throughput processing
Supercritical Fluid Extraction CO₂ with/without ethanol modifier Supercritical conditions Selective extraction; requires optimization Commercial-scale production
Sequential Extraction Hexane → CH₂Cl₂ → EtOAc → EtOH Room to moderate temperature Fractionation of compounds by polarity Comprehensive metabolite profiling

Solvent selection critically influences this compound recovery efficiency. While ethanol has been traditionally used for cannabinoid extraction, acetone has demonstrated superior efficacy for flavonoid extraction from hemp inflorescences. [4] This superiority is attributed to acetone's optimal polarity for solubilizing prenylated flavonoids while extracting fewer interfering compounds. For cannflavin-specific extraction, researchers have developed a sequential extraction approach beginning with hexanes to remove lipophilic components (including chlorophyll and waxes), followed by dichloromethane or acetone for flavonoid extraction. [1]

Table 2: Solvent Efficiency for this compound Extraction

Solvent This compound Yield Advantages Disadvantages Recommended Applications
Acetone High Excellent flavonoid solubility, moderate polarity Higher water solubility complicates concentration Primary extraction for analytical purposes
Ethyl Acetate Moderate to High Good selectivity for mid-polarity flavonoids Lower extraction efficiency for polar compounds Follow-up extraction after defatting
Ethanol Moderate Generally recognized as safe (GRAS), broad spectrum Extracts more chlorophyll and polar compounds Nutraceutical and pharmaceutical applications
Dichloromethane High Excellent flavonoid solubility, easy evaporation Toxicity concerns, environmental impact Research applications with proper safety

Chromatographic Purification and Analytical Methods

Purification Strategies

Following initial extraction, multi-step chromatographic purification is necessary to obtain this compound in high purity due to the complex nature of hemp extracts and the low natural abundance of cannflavins. Effective purification protocols typically involve:

  • Vacuum Liquid Chromatography (VLC): An efficient first purification step using normal phase silica gel or reversed-phase C18 stationary phases with gradient elution of hexane-ethyl acetate or methanol-water systems. [1]
  • Flash Column Chromatography: Medium-pressure liquid chromatography using silica gel with increasingly polar mobile phases (hexane:ethyl acetate gradients) to fractionate extracts and enrich this compound-containing fractions.
  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step employing C18 reversed-phase columns with isocratic or gradient elution (typically acetonitrile-water mixtures with 0.1% formic acid) to achieve pharmaceutical-grade purity (>95%). [7] [1]

The gram-scale purification of this compound has been successfully demonstrated using these combined techniques, enabling sufficient quantities for comprehensive biological evaluation. [5] [6]

Analytical Methods and Quality Control

Robust analytical methods are essential for the identification, quantification, and quality control of this compound throughout the extraction and purification process. The following methods have been validated for this compound analysis:

  • HPLC-UV/PDA Analysis: A validated method using a Phenomenex Luna C18(2) column (150 × 4.6 mm, 3 μm) with isocratic elution (acetonitrile:water, 65:35 v/v, both containing 0.1% formic acid) at a flow rate of 1 mL/min and detection at 342.4 nm provides excellent resolution for this compound quantification. [7]
  • LC-MS Methods: Ultra-high performance liquid chromatography coupled with Q-Orbitrap high-resolution mass spectrometers (UHPLC-Q-Orbitrap HRMS) enables definitive structural confirmation and sensitive detection of cannflavins in complex matrices. [7]
  • Validation Parameters: The HPLC-UV/PDA method has been validated according to ICH guidelines, demonstrating linearity (R² > 0.99) in the 5-500 ppm range, precision (intra-day and inter-day RSD ≤ 5.29%), and recovery rates of 82-98%. [7]

G cluster_0 Sample Preparation cluster_1 Chromatographic Purification cluster_2 Quality Control Start Start: Hemp Plant Material Preparation Material Preparation (Drying & Grinding) Start->Preparation Extraction Solvent Extraction (Acetone recommended) Preparation->Extraction Concentration Extract Concentration (Rotary Evaporation) Extraction->Concentration Defatting Defatting Step (Hexane Wash) Concentration->Defatting VLC Vacuum Liquid Chromatography (Silica or C18) Defatting->VLC Flash Flash Chromatography (Hexane:EtOAc Gradient) VLC->Flash PrepHPLC Preparative HPLC (C18, ACN:H₂O + 0.1% HCOOH) Flash->PrepHPLC Analysis HPLC-UV/PDA Analysis (342.4 nm) PrepHPLC->Analysis PureCFA Pure this compound Analysis->PureCFA

Figure 1: Comprehensive Workflow for this compound Extraction and Purification from Hemp

Biological Significance and Therapeutic Potential

Molecular Targets and Mechanisms of Action

This compound exhibits a multifaceted pharmacological profile with several identified molecular targets:

  • Kynurenine-3-Monooxygenase (KMO) Inhibition: this compound demonstrates dose-dependent inhibition of KMO (IC₅₀ = 29.4 μM), a key enzyme in the neurotoxic branch of the kynurenine pathway. [5] Surface plasmon resonance (SPR) studies have confirmed direct binding to KMO with a binding affinity of 4.1 × 10⁻⁵ M, competitively with the well-characterized inhibitor Ro 61-8048. [5] [6] This inhibition shifts tryptophan metabolism toward neuroprotective metabolites (kynurenic acid) and away from neurotoxic metabolites (quinolinic acid).

  • Anti-inflammatory Mechanisms: this compound potently inhibits key enzymes in the inflammatory cascade, including microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), resulting in reduced prostaglandin E₂ production. [4] [1] This dual inhibition provides a favorable alternative to conventional NSAIDs that are associated with gastrointestinal side effects.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine ThreeOHKyn 3-Hydroxykynurenine Kynurenine->ThreeOHKyn KMO KynurenicAcid Kynurenic Acid (Neuroprotective) Kynurenine->KynurenicAcid QuinolinicAcid Quinolinic Acid (Neurotoxic) ThreeOHKyn->QuinolinicAcid CFA This compound KMO KMO Enzyme CFA->KMO Inhibits KMO->ThreeOHKyn

Figure 2: this compound Modulation of the Kynurenine Pathway Showing Neuroprotective Shift

Therapeutic Applications

The unique molecular targets of this compound suggest potential therapeutic applications for several pathological conditions:

  • Neuroinflammatory Disorders: Through KMO inhibition, this compound may offer therapeutic benefits in Huntington's disease, Alzheimer's disease, and Parkinson's disease where the kynurenine pathway is dysregulated. [5] [6]
  • Inflammatory Conditions: The potent inhibition of prostaglandin E₂ synthesis supports potential applications in arthritis, chronic pain, and other inflammation-mediated conditions. [1] [2]
  • Oncological Applications: Preliminary studies suggest anti-proliferative effects against specific cancer cell lines, including glioblastoma multiforme and bladder cancer, potentially through synergistic actions with cannabinoids. [7]

Technical Protocols

Gram-Scale Extraction and Purification Protocol

Objective: To extract and purify this compound from hemp aerial parts at gram-scale for research applications.

Materials:

  • Source Material: Dried aerial parts of Cannabis sativa L. (hemp variety with confirmed this compound content)
  • Solvents: Acetone, hexane, ethyl acetate, methanol, acetonitrile (HPLC grade), deionized water
  • Chromatography Materials: Silica gel 60 (40-63 μm), C18 reversed-phase silica, TLC plates (silica GF254)
  • Equipment: Rotary evaporator, vacuum liquid chromatography system, flash chromatography system, preparative HPLC

Procedure:

  • Extraction:

    • Grind 1 kg of dried hemp aerial parts to moderate particle size.
    • Perform sequential extraction with 5 L hexane (2×) to remove chlorophyll and lipophilic compounds.
    • Extract with 5 L acetone (3×) under continuous agitation at room temperature, 2 hours per extraction.
    • Filter and combine acetone extracts, concentrate under reduced pressure at 40°C to obtain a crude dry extract.
  • Vacuum Liquid Chromatography:

    • Pack a chromatography column with silica gel (normal phase) in hexane.
    • Dissolve crude extract in minimal dichloromethane and adsorb onto silica gel before loading.
    • Elute with step gradient of hexane:ethyl acetate (10:0 to 0:10) followed by ethyl acetate:methanol (10:0 to 8:2).
    • Monitor fractions by TLC (visualization under UV 254/365 nm) and pool this compound-rich fractions.
  • Flash Chromatography:

    • Further purify pooled fractions using C18 reversed-phase flash chromatography.
    • Elute with methanol:water gradient (60:40 to 90:10) to enrich this compound.
    • Analyze fractions by analytical HPLC and combine those containing >85% pure this compound.
  • Preparative HPLC:

    • Dissolve enriched material in acetonitrile and inject onto preparative C18 column.
    • Use isocratic elution with acetonitrile:water (65:35, both containing 0.1% formic acid).
    • Collect pure this compound peaks and evaporate to dryness under reduced pressure.
    • Characterize final product by NMR and HRMS for structural confirmation.

Expected Yield: 0.1-0.3% w/w from starting plant material, depending on hemp variety.

Analytical Quality Control Protocol

Objective: To quantify this compound in hemp extracts and purified preparations.

HPLC-UV/PDA Conditions:

  • Column: Luna C18(2) (150 × 4.6 mm, 3 μm)
  • Mobile Phase: Acetonitrile/water (65:35 v/v), both containing 0.1% formic acid
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 25°C
  • Detection: 342.4 nm
  • Run Time: 20 minutes

Validation Parameters:

  • Linearity: 5-500 ppm (R² > 0.99)
  • Precision: Intra-day and inter-day RSD ≤ 5.29%
  • Accuracy: Recovery rate 82-98%
  • Limit of Detection: 0.5 ppm
  • Limit of Quantification: 1.5 ppm

Conclusion

The extraction and purification of this compound from hemp, while challenging due to its low natural abundance, can be achieved through optimized protocols that combine solvent extraction with multi-step chromatographic purification. The gram-scale preparation of this compound has been successfully demonstrated, enabling further investigation of its promising biological activities. [5] [6] The development of validated analytical methods, particularly HPLC-UV/PDA with detection at 342.4 nm, provides reliable tools for quality control throughout the extraction process. [7]

The significant neuroprotective potential of this compound through KMO inhibition, coupled with its established anti-inflammatory properties, positions this unique hemp-derived flavonoid as a compelling candidate for therapeutic development. [5] [1] Future work should focus on metabolic engineering approaches and synthetic biology strategies to increase production yields, as the identification of the specific prenyltransferase (CsPT3) and O-methyltransferase (CsOMT21) enzymes involved in this compound biosynthesis offers opportunities for heterologous production. [8] Standardized extraction protocols and comprehensive analytical methods will be essential for advancing this compound from a botanical curiosity to a clinically relevant therapeutic agent.

References

HPLC-PDA Analysis of Cannflavin A in Cannabis sativa: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cannflavins are a unique subclass of prenylated flavonoids found predominantly in Cannabis sativa. Among them, Cannflavin A (CF-A) has garnered significant research interest due to its potent anti-inflammatory activity, reported to be thirty times greater than that of aspirin, as well as its neuroprotective and anti-proliferative properties [1] [2] [3]. Unlike the more abundantly present cannabinoids, cannflavins occur in relatively low concentrations within the plant, making the development of sensitive and reliable analytical methods paramount for accurate quantification [1]. This document details a validated High-Performance Liquid Chromatography coupled with a Photodiode Array Detector (HPLC-PDA) method for the determination of this compound in various cannabis chemovars. The protocol is designed to be straightforward, accurate, and selective, providing researchers and drug development professionals with a robust tool for the chemical profiling of cannabis plants [4] [5] [6].

Principle of the Analysis

This method utilizes reversed-phase HPLC for the separation of cannflavins from other compounds in a cannabis extract. The analysis is isocratic, meaning the mobile phase composition remains constant throughout the run, which contributes to the method's simplicity and robustness. Separation is achieved based on the differential partitioning of analytes between a non-polar stationary phase (C18 column) and a polar mobile phase. The Photodiode Array Detector (PDA) is employed for detection, allowing for the simultaneous acquisition of spectra across a range of wavelengths. The target analytes, particularly this compound, are monitored at their absorbance maximum of 342.4 nm, which provides optimal sensitivity and minimizes potential interference from other matrix components [4] [5].

Experimental Protocol

Materials and Reagents
  • Reference Standards: this compound (CF-A), Cannflavin B (CF-B), and Cannflavin C (CF-C). Purity should be ≥99% as confirmed by HPLC-PDA. These can be isolated from high-potency C. sativa plant material [4] [5].
  • Solvents: HPLC-grade water, acetonitrile, acetone, hexanes, methanol, ethanol, and ethyl acetate [4].
  • Mobile Phase Additive: Formic acid (ACS grade or higher) [4].
Instrumentation and Equipment
  • HPLC System: Alliance separation module (quaternary pump, vacuum degasser, and autosampler).
  • Detector: Photodiode Array (PDA) Detector.
  • Data Acquisition Software: Empower 3 or equivalent.
  • Analytical Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 3 μm particle size).
  • Guard Column: (Optional) C18 guard column of matching chemistry.
  • Balance: Analytical balance with 0.01 mg sensitivity.
  • Solvent Filtration and Degassing System: Vacuum filtration apparatus with 0.45 μm nylon or PVDF membrane and solvent degasser.
Detailed Chromatographic Conditions

The table below summarizes the optimized chromatographic parameters for the separation of this compound.

Table 1: HPLC-PDA Chromatographic Conditions

Parameter Specification
Column Phenomenex Luna C18(2) (150 × 4.6 mm, 3 μm)
Mobile Phase Acetonitrile : Water (65:35, v/v), both containing 0.1% formic acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 μL
Run Time 20 minutes
Detection Wavelength 342.4 nm
PDA Wavelength Range 190 - 400 nm (for spectral acquisition)
Sample Preparation Procedure
  • Plant Material Grinding: Ensure the cannabis plant material (e.g., inflorescence, leaves) is finely ground and homogeneous.
  • Extraction: Accurately weigh approximately 1.0 g of the ground material into a suitable container.
  • Solvent Addition: Add a measured volume of an appropriate solvent (e.g., methanol or acetone) for extraction. The exact solvent and volume-to-weight ratio should be optimized and fixed for the method.
  • Extraction Process: Subject the mixture to sonication or shaking for a defined period (e.g., 30 minutes) to ensure efficient extraction of cannflavins.
  • Clarification: Centrifuge the extract or pass it through a filter to remove particulate matter.
  • Dilution: Dilute the supernatant or filtrate with the mobile phase to a final volume, ensuring the analyte concentration falls within the calibrated range (5–500 μg/mL).
  • Filtration: Prior to HPLC injection, pass the final sample solution through a 0.22 μm syringe filter to protect the column.
System Suitability and Method Validation

The method was validated per ICH guidelines [4] [6]. The following performance characteristics were confirmed:

Table 2: Method Validation Parameters

Validation Parameter Result for this compound
Linearity Range 5 - 500 μg/mL (ppm)
Correlation Coefficient (R²) > 0.99
Accuracy (% Recovery) 82% - 98%
Precision (Intra-day RSD) ≤ 5.29%
Precision (Inter-day RSD) ≤ 5.29%

System suitability tests should be performed before sample analysis. A typical test includes injecting a standard solution at the mid-range of the calibration curve and verifying that parameters like retention time reproducibility, theoretical plate count, and tailing factor meet pre-defined acceptance criteria.

Biosynthetic Pathway of Cannflavins

Understanding the biosynthetic origin of this compound provides context for its distribution in the plant. The pathway is a branch from the general phenylpropanoid and flavonoid pathways, specific to Cannabis sativa [2]. The key precursors are luteolin, a common plant flavone, and prenyl donors.

G General Flavonoid\nPathway General Flavonoid Pathway Luteolin Luteolin General Flavonoid\nPathway->Luteolin Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol O-Methyltransferase (CsOMT21) This compound This compound Chrysoeriol->this compound Prenyltransferase (CsPT3) + GPP Cannflavin B Cannflavin B Chrysoeriol->Cannflavin B Prenyltransferase (CsPT3) + DMAPP

Diagram 1: Biosynthesis of cannflavins from luteolin. GPP: Geranyl diphosphate; DMAPP: Dimethylallyl diphosphate [1] [2].

Experimental Workflow for Analysis

The complete analytical procedure, from sample to result, is outlined below.

G Sample Preparation Sample Preparation (Grinding, Extraction, Filtration) Chromatographic\nSeparation Chromatographic Separation C18 Column, Isocratic Elution Sample Preparation->Chromatographic\nSeparation PDA Detection PDA Detection λ = 342.4 nm Chromatographic\nSeparation->PDA Detection Data Analysis &\nQuantification Data Analysis & Quantification Peak Integration, Calibration Curve PDA Detection->Data Analysis &\nQuantification

Diagram 2: Key steps in the HPLC-PDA analysis of this compound.

Application Data and Results

This validated method has been successfully applied to determine the cannflavin content in six different cannabis chemovars [4] [7]. The findings consistently showed that This compound was the most abundant cannflavin across the examined samples. Its concentration ranged from 15.2 to 478.38 parts per million (ppm) in the plant material, highlighting significant variation between different chemovars [4] [6] [7]. This underscores the importance of analytical profiling for the selection of plant material for medicinal or research purposes.

Troubleshooting and Technical Notes

  • Peak Tailing: If peak tailing is observed, ensure the column is in good condition and that the mobile phase is freshly prepared and properly pH-adjusted with formic acid.
  • Retention Time Shift: Significant shifts in retention time may indicate column degradation or fluctuations in mobile phase composition or temperature. Verify the consistency of the mobile phase and ensure the column thermostat is functioning correctly.
  • Low Recovery: Low recovery during validation or sample analysis can be due to incomplete extraction. Re-evaluate the extraction procedure, including solvent type, volume, and duration.
  • Pressure Fluctuations: A sudden increase in backpressure may indicate column blockage. Always filter samples and mobile phase, and use a guard column to extend the life of the analytical column.

Conclusion

The described HPLC-PDA method provides a simple, accurate, precise, and selective approach for the quantification of this compound in Cannabis sativa [4] [6]. Its validation according to ICH guidelines ensures reliability for routine analysis in research and quality control settings. The application of this method confirms that this compound is the predominant cannflavin and its concentration varies widely among chemovars, offering a tool for the standardization of cannabis-based products and for the selection of high-yielding plant strains for further pharmacological development.

References

Comprehensive Analytical Methods for Cannflavin A Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannflavins

Cannflavins are a group of prenylated flavonoids unique to Cannabis sativa L. that are structurally distinct from cannabinoids and have demonstrated significant therapeutic potential. These specialized metabolites include cannflavin A (CF-A), cannflavin B (CF-B), and cannflavin C (CF-C), which were first identified in the 1980s and 2008, respectively [1]. Chemically, cannflavins are characterized by a prenylation pattern where a geranyl (C10) or dimethylallyl (C5) sidechain is attached to the 6-position of the flavone A-ring, with cannflavins A and B also containing a methoxy group at the 3′ position of the flavone B-ring that increases lipophilicity [2]. This compound and C are positional isomers, which presents specific analytical challenges for their separation and quantification [2].

The therapeutic significance of cannflavins has garnered substantial research interest, particularly for their potent anti-inflammatory properties. Studies have demonstrated that cannflavins A and B are thirty times more effective than aspirin as anti-inflammatory agents through their inhibition of prostaglandin E2 (PGE2) production, microsomal prostaglandin E synthase-1 (mPGES-1), and 5-lipoxygenase (5-LO) [3] [4]. More recent research has identified TAK1 inhibition as a novel mechanism through which this compound exerts its anti-inflammatory effects, suggesting potential applications for targeted therapies in inflammation-related diseases including rheumatoid arthritis [3]. Additional pharmacological activities reported include antioxidant, anti-cancer, neuroprotective, antileishmanial, and antiviral properties [3].

LC-MS/MS Quantification Method

Method Overview and Principles

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective approach for the quantification of cannflavins in complex matrices, including hemp extracts, nutraceutical products, and topical formulations [2]. This technique combines the superior separation capabilities of liquid chromatography with the exceptional detection sensitivity and specificity of mass spectrometry, making it particularly suitable for analyzing low-abundance compounds like cannflavins in the presence of complex sample matrices. The method employs electrospray ionization (ESI) in positive mode and utilizes isocratic elution for simplified method development and improved reproducibility compared to gradient methods [2].

The quantification principle relies on monitoring specific mass transitions unique to each cannflavin, which significantly reduces chemical background noise and enhances detection sensitivity. For cannflavin analysis, the pseudo-molecular ions [M + H]⁺ are typically monitored, with cannflavins A and B showing a characteristic fragment at m/z 313 resulting from the loss of the side chain prenyl moiety [2]. The method's robustness is further enhanced through implementation of stable isotopically-labeled internal standards, such as cannabidiol-D3 (CBD-D3), which correct for variations in sample preparation, chromatographic separation, and ionization efficiency during mass spectrometric analysis [5].

Detailed Experimental Protocol
2.2.1 Sample Preparation Procedure
  • Weighing: Accurately weigh 100 ± 5 mg of homogenized cannabis plant material or hemp extract into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Add 100 μL of internal standard working solution (cannabidiol-D3 at 1 μg/mL in methanol) to each sample.

  • Extraction: Add 10 mL of methanol:acetonitrile (1:1, v/v) mixture to each tube. Vortex vigorously for 60 seconds.

  • Sonication: Sonicate the samples for 30 minutes at room temperature in an ultrasonic water bath.

  • Centrifugation: Centrifuge at 4,500 × g for 15 minutes at 4°C to pellet insoluble material.

  • Collection: Transfer the supernatant to a clean glass tube and evaporate under a gentle stream of nitrogen at 40°C until approximately 1 mL remains.

  • Reconstitution: Quantitatively transfer the concentrated extract to a 2 mL volumetric flask and bring to volume with mobile phase.

  • Filtration: Filter through a 0.22 μm polyvinylidene fluoride (PVDF) syringe filter into an LC vial prior to analysis.

2.2.2 Instrumentation and Chromatographic Conditions
  • LC System: Shimadzu prominence HPLC system with quaternary pump, degasser, and autoinjector
  • MS Detector: Shimadzu LCMS-8045 triple quadrupole mass spectrometer with heated ESI probe
  • Column: Shim-pack GISS C18 (100 mm × 2.1 mm, 1.9 μm) or equivalent
  • Mobile Phase: Isocratic elution with acetonitrile:water (65:35, v/v), both containing 0.1% formic acid
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 40°C
  • Total Run Time: 5.0 minutes
  • Retention Time: this compound typically elutes at approximately 1.9 minutes under these conditions
2.2.3 Mass Spectrometry Parameters
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Nebulization Gas Flow: 3 L/min
  • Heating Gas Flow: 10 L/min
  • Interface Temperature: 150°C
  • Heat Block Temperature: 300°C
  • Drying Gas Flow: 10 L/min
  • DL Temperature: 250°C
  • MRM Transitions:
    • This compound: 455.2 → 313.1 (quantifier), 455.2 → 297.1 (qualifier)
    • Cannflavin B: 411.2 → 313.1 (quantifier), 411.2 → 297.1 (qualifier)
    • Cannflavin C: 455.2 → 337.1 (quantifier), 455.2 → 322.1 (qualifier)
    • Internal Standard (CBD-D3): 321.2 → 245.1
Calibration and Quality Control

The following table outlines the preparation of calibration standards and quality control samples:

Table 1: Calibration Standards and Quality Control Samples for this compound Quantification

Solution Type Concentration Range (μg/mL) Preparation Matrix Acceptance Criteria
Calibration Standard 1 0.5 Mobile phase ±20% of nominal (LLOQ)
Calibration Standard 2 1.0 Mobile phase ±15% of nominal
Calibration Standard 3 5.0 Mobile phase ±15% of nominal
Calibration Standard 4 10.0 Mobile phase ±15% of nominal
Calibration Standard 5 25.0 Mobile phase ±15% of nominal
Calibration Standard 6 50.0 Mobile phase ±15% of nominal
Calibration Standard 7 100.0 Mobile phase ±15% of nominal
Quality Control Low 1.5 Sample matrix ±20% of nominal
Quality Control Medium 15.0 Sample matrix ±20% of nominal
Quality Control High 75.0 Sample matrix ±20% of nominal

HPLC-UV/PDA Alternative Method

Method Overview

For laboratories without access to mass spectrometry instrumentation, High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) provides a robust and cost-effective alternative for cannflavin quantification [6]. This method offers the advantage of simpler operation and lower operational costs while still providing adequate sensitivity and selectivity for routine analysis of cannflavins in cannabis chemovars. The HPLC-UV/PDA method employs isocratic elution with a C18 stationary phase and achieves baseline separation of all three major cannflavins within a 20-minute runtime [6].

The detection principle relies on the inherent UV-Vis absorption characteristics of the cannflavins, with maximum absorbance occurring at 342.4 nm [6]. Method validation according to ICH guidelines has demonstrated excellent performance characteristics, including linearity in the 5-500 μg/mL range (R² > 0.99), recovery rates of 82-98%, and precision with intra-day and inter-day relative standard deviations (% RSDs) ≤5.29% [6]. When applied to various cannabis chemovars, this method revealed significant variation in cannflavin content, with CF-A being the most abundant (15.2-478.38 ppm) across different cultivars [6].

Detailed Experimental Protocol
3.2.1 Sample Preparation for HPLC-UV/PDA
  • Weighing: Accurately weigh 100 ± 5 mg of homogenized cannabis plant material into a 15 mL glass centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube and vortex for 30 seconds.

  • Extraction Enhancement: Sonicate for 30 minutes at 35°C, then vortex again for 30 seconds.

  • Partitioning: Add 5 mL of hexanes to remove lipophilic impurities, vortex for 30 seconds, and allow phases to separate.

  • Collection: Transfer the acetonitrile layer (bottom) to a new tube.

  • Concentration: Evaporate under nitrogen at 40°C to approximately 0.5 mL.

  • Reconstitution: Quantitatively transfer to a 1 mL volumetric flask and bring to volume with mobile phase.

  • Filtration: Filter through a 0.22 μm nylon syringe filter into an HPLC vial.

3.2.2 Instrumentation and Chromatographic Conditions
  • HPLC System: Waters Alliance 2996 separation module with quaternary pump, degasser, autoinjector, and photodiode array detector
  • Column: Phenomenex Luna C18 (150 × 4.6 mm, 3 μm) or equivalent
  • Mobile Phase: Acetonitrile/water (65:35, v/v), both containing 0.1% formic acid
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 25°C
  • Detection Wavelength: 342.4 nm (with acquisition from 190-400 nm for peak purity assessment)
  • Run Time: 20 minutes
  • Retention Times (typical): Cannflavin C: ~6.2 min; Cannflavin B: ~8.5 min; this compound: ~12.4 min
Comparative Method Performance

Table 2: Comparison of LC-MS/MS and HPLC-UV/PDA Methods for Cannflavin Analysis

Parameter LC-MS/MS Method HPLC-UV/PDA Method
Detection Principle Mass-to-charge ratio UV absorbance
Linear Range 0.5-100 μg/mL 5-500 μg/mL
Limit of Detection 0.1-0.2 μg/mL ~1 μg/mL
Limit of Quantification 0.5 μg/mL 5 μg/mL
Precision (% RSD) <10% ≤5.29%
Accuracy 85-115% 82-98% recovery
Analysis Time 5 minutes 20 minutes
Selectivity High (mass transitions) Moderate (retention time + UV spectrum)
Matrix Effects Significant (requires internal standard) Minimal with sample cleanup
Equipment Cost High Moderate
Best Applications Low concentration, complex matrices Routine analysis, quality control

Bioanalytical Method Validation

Validation Parameters and Acceptance Criteria

Robust bioanalytical method validation is essential for generating reliable quantitative data suitable for regulatory submissions. The following validation parameters should be assessed according to FDA guidelines and International Conference on Harmonization (ICH) recommendations [5] [7]:

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Procedure Acceptance Criteria
Selectivity/Specificity Analyze blank matrix from at least six sources No interference >20% of LLOQ
Linearity Minimum of 6 non-zero calibrators across range R² > 0.990, ±15% of nominal (±20% at LLOQ)
Accuracy Replicate QC samples at low, mid, high concentrations ±15% of nominal concentration (±20% at LLOQ)
Precision Intra-day (n=6) and inter-day (n=3 days) replicates % RSD ≤15% (≤20% at LLOQ)
Recovery Compare extracted vs. post-extraction spiked samples Consistent and reproducible (>80%)
Matrix Effects Post-extraction spiked vs. neat solutions Internal standard normalized matrix factor 85-115%
Stability Bench-top, processed, freeze-thaw, long-term ±15% of nominal concentration
Sample Sequence and Carryover Assessment

Proper sample sequencing is critical for maintaining data integrity and assessing potential carryover effects. The following sequence is recommended for analytical runs [5]:

  • Initial Solvent Blanks: At least two solvent blanks before analytical run
  • System Suitability: Zero calibrator (blank + IS) and calibration curve from low to high concentration
  • Post-Calibration Blanks: Solvent blanks after highest concentration calibrator
  • Quality Controls: Low, mid, and high concentration QCs in duplicate
  • Additional Blanks: Solvent blanks after QCs
  • Unknown Samples: Interspersed with solvent blanks and QCs for large batches
  • Final QCs and Calibration: Conclude with QCs and reanalysis of calibration curve
  • Final Blanks: Solvent blanks at end of sequence

Carryover assessment should demonstrate that carryover in the blank sample following the upper limit of quantification (ULOQ) does not exceed 20% of the LLOQ for cannflavins and 5% for the internal standard [5].

Therapeutic Potential and Research Applications

Anti-inflammatory Mechanisms

This compound demonstrates exceptional anti-inflammatory potency through multiple mechanisms of action. The most well-established mechanism is the dual inhibition of key enzymes in the inflammatory cascade: microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) [3]. This dual inhibition results in a synergistic anti-inflammatory effect that is approximately thirty times more potent than aspirin while potentially offering an improved safety profile due to more targeted action [3]. Additionally, cannflavins A and B have been shown to inhibit prostaglandin E2 (PGE2) production, a key mediator of inflammation and pain in various pathological conditions [2] [1].

Recent computational and molecular dynamics studies have identified Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) as a novel molecular target for this compound [3]. TAK1 is a crucial regulator of tumor necrosis factor (TNF) signaling and subsequent activation of NF-κβ, p38, and c-Jun N-terminal kinase (JNK) pathways associated with inflammation-related conditions [3]. Molecular docking studies demonstrate that this compound exhibits superior binding affinity and stability at the ATP binding site of TAK1 compared to the known inhibitor takinib, forming multiple hydrogen bonds with critical residues (LYS63, ALA107, and ASP175) and engaging in hydrophobic interactions with VAL42, THR106, and GLY110 [3]. This targeted inhibition of TAK1 represents a promising approach for developing orally active small molecule therapies for inflammatory conditions such as rheumatoid arthritis.

Biosynthetic Pathway

Understanding the biosynthetic pathway of cannflavins is essential for developing biotechnological production approaches to overcome the limitation of low natural abundance in cannabis plants. The biosynthesis follows a branch point from the general flavonoid pathway in C. sativa with the following sequential reactions [4]:

  • Flavone Formation: Conversion of phenylalanine and malonyl CoA through the general flavonoid pathway to luteolin
  • Methylation: Conversion of luteolin to chrysoeriol catalyzed by a specific O-methyltransferase (CsOMT21)
  • Prenylation: Regiospecific addition of either geranyl diphosphate (GPP) or dimethylallyl diphosphate (DMAPP) to chrysoeriol catalyzed by an aromatic prenyltransferase (CsPT3) to produce cannflavins A and B, respectively

The following diagram illustrates the complete analytical workflow for cannflavin quantification, from sample preparation to data analysis:

workflow SamplePreparation Sample Preparation Extraction Extraction SamplePreparation->Extraction Concentration Concentration Extraction->Concentration Filtration Filtration Concentration->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS HPLC HPLC-UV/PDA Analysis Filtration->HPLC DataProcessing Data Processing LCMS->DataProcessing HPLC->DataProcessing Validation Method Validation DataProcessing->Validation Quantification Quantification Validation->Quantification

Diagram 1: Analytical Workflow for Cannflavin Quantification. This diagram illustrates the comprehensive procedure from sample preparation through analysis to data interpretation.

Conclusion

The analytical methods presented herein provide robust and validated approaches for the quantification of cannflavins in various matrices, addressing the growing research interest in these unique cannabis-derived compounds. The LC-MS/MS method offers superior sensitivity and selectivity for applications requiring detection of low abundance cannflavins in complex biological matrices, while the HPLC-UV/PDA method provides an accessible alternative for routine analysis and quality control in research and industrial settings. Proper method validation following regulatory guidelines ensures generation of reliable, reproducible data suitable for pharmaceutical development and clinical investigations.

The remarkable anti-inflammatory properties of this compound, particularly through its newly identified mechanism as a TAK1 inhibitor, position this natural product as a promising lead compound for developing targeted therapies for inflammation-related diseases. The comprehensive analytical protocols detailed in these application notes will facilitate further research into the pharmacological potential of cannflavins and support the development of standardized quality control methods for cannabis-based medicinal products. Future research directions should focus on optimizing extraction methods to improve cannflavin yields, exploring metabolic engineering approaches for sustainable production, and conducting comprehensive preclinical and clinical studies to fully elucidate the therapeutic potential of these unique compounds.

References

Comprehensive Application Notes and Protocols: Anti-Cancer Properties of Cannflavin A in Bladder Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannflavin A and its Therapeutic Potential

This compound is a prenylated flavonoid uniquely found in Cannabis sativa L. that has recently emerged as a promising therapeutic agent against bladder cancer. Unlike the more widely studied cannabinoids such as THC and CBD, this compound represents a distinct class of cannabis-derived compounds with potent anti-cancer properties. Recent research has demonstrated that this compound exhibits concentration-dependent cytotoxicity against human bladder transitional carcinoma cell lines, inducing apoptosis through caspase-3 activation and reducing cancer cell invasion by approximately 50% [1] [2]. These findings position this compound as a compelling candidate for further development as an anti-cancer therapeutic, particularly given its synergistic potential with conventional chemotherapeutic agents like gemcitabine and cisplatin [3].

The significance of these discoveries is heightened when considering the clinical challenges associated with bladder cancer treatment. Despite advances in chemotherapy regimens, bladder cancer continues to have high recurrence rates and treatment-related toxicity remains a substantial concern [2]. Current first-line treatments including gemcitabine-cisplatin combination therapy and MVAC (methotrexate, vinblastine, doxorubicin, and cisplatin) regimens have improved median survival but often cause significant adverse effects [2] [3]. Furthermore, epidemiological evidence suggesting that cannabis use alone is associated with a 45% reduction in bladder cancer incidence highlights the potential of cannabis-derived compounds like this compound in both prevention and treatment [2]. This application note provides detailed experimental protocols and data analysis methods to support further investigation of this compound's anti-bladder cancer properties.

Quantitative Analysis of this compound Anti-Cancer Properties

Concentration-Dependent Effects on Bladder Cancer Cells

This compound demonstrates significant cytotoxic effects on bladder cancer cells in a concentration-dependent manner. Research using two transitional cell carcinoma lines (T24 and TCCSUP) revealed that cell viability decreases substantially with increasing concentrations of this compound up to 100 μM [1]. The table below summarizes the key quantitative findings from recent studies on this compound's anti-cancer activity in bladder cancer models:

Table 1: Anti-Cancer Effects of this compound in Bladder Cancer Models

Parameter Effect Experimental System Reference
Cell Viability Concentration-dependent reduction T24 and TCCSUP cell lines [1]
Apoptosis Induction Activation via caspase-3 cleavage Western blot analysis [1] [2]
Invasion Capacity ~50% reduction Matrigel invasion assay [1] [2]
Synergy with Gemcitabine Additive to synergistic effects Combination treatment studies [1] [3]
Synergy with Cisplatin Additive to synergistic effects Combination treatment studies [1] [3]
Synergy with Cannabinoids Enhanced cytotoxic effects Combination with THC, CBD, CBC, CBV [1]
Synergistic Interactions with Conventional Therapeutics

The combination effects between this compound and standard bladder cancer therapeutics represent a particularly promising aspect of its anti-cancer profile. Studies have systematically evaluated the interactions between this compound and chemotherapeutic agents, revealing a complex pattern of responses ranging from antagonistic to additive and truly synergistic, depending on the specific drugs and concentrations used [1]. Interestingly, the synergistic potential of this compound appears particularly pronounced when combined with other cannabis-derived compounds. The table below quantifies these synergistic relationships:

Table 2: Synergistic Interactions of this compound with Anti-Cancer Agents

| Combination Partner | Interaction Type | Experimental Details | Significance | |------------------------|----------------------|--------------------------|------------------| | Gemcitabine | Additive to synergistic | Concentrations up to 100 nM | Enhanced efficacy of standard chemotherapeutic | [1] | | Cisplatin | Additive to synergistic | Concentrations up to 100 μM | Potential for reduced cisplatin doses | [1] | | Δ9-Tetrahydrocannabinol (THC) | Synergistic | Concentrations up to 10 μM | Multi-target cannabis approach | [1] | | Cannabidiol (CBD) | Synergistic | Concentrations up to 10 μM | Enhanced cytotoxicity vs. single agents | [1] | | Cannabichromene (CBC) | Synergistic | Concentrations up to 10 μM | Full-spectrum advantage | [1] | | Cannabivarin (CBV) | Synergistic | Concentrations up to 10 μM | Novel combination strategy | [1] |

The variability in response to combination treatments underscores the importance of precise concentration optimization when developing therapeutic protocols involving this compound. Notably, the synergy observed with full-spectrum cannabis extracts often exceeded 40%, suggesting potential advantages of multi-component natural product approaches over single-agent therapies [4].

Experimental Protocols

Cell Culture and Compound Preparation

Bladder cancer cell lines T24 (ATCC HTB4) and TCCSUP (ATCC HTB5) should be cultured under standard conditions [2] [3]. The protocol involves:

  • Culture Conditions: Maintain cells in McCoy's 5A (T24) or Eagle's Minimum Essential Medium (TCCSUP) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [2] [3].
  • This compound Preparation: Prepare this compound stock solution at 10 mM in DMSO, with final working concentrations up to 100 μM. Aliquot and store at -20°C protected from light [2].
  • Control Setup: Include appropriate vehicle controls (DMSO at equivalent concentrations) and positive controls (gemcitabine 100 nM, cisplatin 100 μM) in all experiments [1] [2].
Cytotoxicity Assessment Protocol

The AlamarBlue assay provides a reliable method for quantifying this compound's effects on cell viability [2] [3]:

  • Cell Seeding: Plate cells at 3,000 cells/well in 96-well plates and allow to adhere for 24 hours [2] [3].
  • Compound Treatment: Treat cells with increasing concentrations of this compound (0-100 μM), either alone or in combination with chemotherapeutic agents (gemcitabine 0-100 nM, cisplatin 0-100 μM) or cannabinoids (0-10 μM) for 48 hours [1].
  • Viability Measurement: Add AlamarBlue reagent to each well and incubate for 4 hours at 37°C. Measure fluorescence using excitation at 540 nm and emission at 590 nm [2] [3].
  • Data Analysis: Express results as percentage viability compared to vehicle-treated controls (set at 100%). Perform dose-response curve fitting using appropriate statistical software. Calculate synergy using CompuSyn software or similar tools [1].
Apoptosis Detection Protocol

Caspase-3 activation serves as a key indicator of this compound-induced apoptosis [1]:

  • Cell Lysis: Lyse treated cells with RIPA buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.5, 1% NP40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors [2] [3].
  • Western Blotting: Separate proteins by SDS-PAGE, transfer to nitrocellulose membranes, and block with 10% skim milk powder [2] [3].
  • Antibody Incubation: Probe membranes overnight at 4°C with primary antibodies against cleaved caspase-3 and alpha-tubulin (loading control) [2] [3].
  • Detection: Use appropriate HRP-conjugated secondary antibodies and chemiluminescence detection to visualize protein bands [2] [3].
Invasion Assay Protocol

The Matrigel invasion assay evaluates this compound's effect on bladder cancer cell invasiveness [1]:

  • Matrigel Coating: Coat Transwell insert membranes with diluted Matrigel matrix and allow to polymerize at 37°C for 2 hours [1].
  • Cell Preparation: Serum-starve cells for 24 hours, then seed 2.5×10⁴ cells in serum-free medium into the upper chamber [1].
  • Chemoattractant: Add complete medium with 10% FBS to the lower chamber as a chemoattractant [1].
  • Invasion Period: Incubate for 24-48 hours at 37°C with this compound treatments.
  • Quantification: Remove non-invading cells from the upper surface, fix and stain invaded cells on the lower membrane surface, and count in five random fields per insert [1].

Mechanisms of Action

Apoptotic Pathway Activation

This compound induces programmed cell death in bladder cancer cells through the intrinsic apoptotic pathway. Research has demonstrated that treatment with this compound results in cleavage of caspase-3, a key executioner caspase in the apoptotic cascade [1]. This caspase activation represents a point of convergence for multiple upstream death signals, ultimately leading to the characteristic morphological changes associated with apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation. The ability to activate this programmed cell death pathway is particularly valuable in cancer treatment, as it potentially targets malignant cells while minimizing damage to normal tissues.

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis in bladder cancer cells:

G CannflavinA This compound Treatment Mitochondrial Mitochondrial Pathway Activation CannflavinA->Mitochondrial Cytoskeleton Cytoskeleton Disorganization CannflavinA->Cytoskeleton Caspase3 Caspase-3 Cleavage Mitochondrial->Caspase3 Apoptosis Apoptosis Execution (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis Invasion Reduced Cell Invasion (~50% Reduction) Metastasis Inhibition of Metastasis Invasion->Metastasis Cytoskeleton->Invasion

Inhibition of Invasion and Metastatic Potential

This compound significantly impairs the invasive capacity of bladder cancer cells, a critical property given the potential for bladder cancers to invade surrounding tissues and metastasize. Studies using Matrigel invasion assays have consistently demonstrated that this compound treatment reduces invasion by approximately 50% compared to untreated controls [1]. This anti-invasive effect likely involves cytoskeleton reorganization, as previous research on related cannabis compounds has shown inhibition of cell migration and cytoskeleton organization in urothelial cell carcinoma models [1]. The compound's ability to target both cell viability and invasive potential makes it particularly attractive for therapeutic development, as metastasis represents a major clinical challenge in advanced bladder cancer management.

The experimental workflow for investigating this compound's effects on bladder cancer cells encompasses multiple methodological approaches:

G Start Bladder Cancer Cell Lines (T24 & TCCSUP) Cytotoxicity Cytotoxicity Assays (AlamarBlue) 48h treatment Start->Cytotoxicity ApoptosisAssay Apoptosis Analysis (Western Blot for Caspase-3 Cleavage) Start->ApoptosisAssay InvasionAssay Invasion Assay (Matrigel) 24-48h treatment Start->InvasionAssay Combination Combination Studies with Chemotherapeutics & Cannabinoids Start->Combination DataAnalysis Data Analysis Dose-Response Curves Synergy Calculations Cytotoxicity->DataAnalysis ApoptosisAssay->DataAnalysis InvasionAssay->DataAnalysis Combination->DataAnalysis

Research Challenges and Future Directions

Analytical and Supply Limitations

Natural abundance challenges represent a significant hurdle in this compound research. These compounds occur in relatively low concentrations in most cannabis cultivars, with reported levels ranging from 15.2–478.38 ppm for this compound in various chemovars [5]. This limited natural availability has constrained comprehensive in vivo studies and clinical translation. However, recent advances in gram-scale purification methods from hemp aerial material offer promising solutions to this supply challenge [6]. Additionally, the elucidation of the complete biosynthetic pathway of cannflavins A and B has opened possibilities for metabolic engineering approaches to produce these compounds in heterologous systems [7]. The discovery that a single prenyltransferase (CsPT3) catalyzes the regiospecific addition of either geranyl diphosphate or dimethylallyl diphosphate to chrysoeriol to produce cannflavins A and B respectively provides a strategic bottleneck for such engineering efforts [7].

Translation to Clinical Applications

The transition from preclinical to clinical research remains a critical barrier for this compound development. While in vitro results are promising, appropriate in vivo models are needed to confirm anti-tumor activity and establish dosing parameters [1]. Recent research on a cannflavin B derivative (FBL-03G) in pancreatic cancer models has demonstrated successful local and metastatic tumor progression delay with increased survival in preclinical settings, suggesting a viable path forward for this compound [2]. For bladder cancer specifically, the potential for intravesical instillation offers a particularly promising administration route, as this approach could overcome the oral bioavailability limitations that have hampered the development of other flavonoids while achieving high local concentrations directly at the tumor site [2]. Future research priorities should include pharmacokinetic studies, toxicological evaluations, and controlled combination therapy trials to establish this compound's therapeutic window and optimal clinical applications.

Conclusion

This compound represents a promising therapeutic candidate for bladder cancer treatment, demonstrating concentration-dependent cytotoxicity, apoptosis induction, and significant anti-invasive properties in preclinical models. Its synergistic interactions with conventional chemotherapeutics and other cannabis-derived compounds suggest potential for combination regimens that could enhance efficacy while reducing treatment-related toxicity. The experimental protocols outlined herein provide standardized methods for further investigating these effects. Despite challenges related to natural abundance and the need for in vivo validation, recent advances in purification methodologies and biosynthetic understanding address these limitations. Researchers are encouraged to build upon these application notes to advance this compound through preclinical development and ultimately toward clinical translation for bladder cancer therapy.

References

Application Note: Cannflavin A Synergistic Effects with Gemcitabine and Other Therapeutics in Bladder Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannflavin A and its Relevance in Bladder Cancer

This compound is a prenylated flavonoid uniquely found in Cannabis sativa L. that has recently emerged as a compound of significant interest in oncology research, particularly for the treatment of bladder cancer. Unlike the more widely studied cannabinoids such as THC and CBD, this compound represents a distinct class of bioactive compounds within cannabis that exhibits potent anti-cancer properties while demonstrating a favorable toxicity profile. Research indicates that this compound affects bladder cancer cell viability in a concentration-dependent manner and shows particular promise when used in combination with established chemotherapeutic agents like gemcitabine and cisplatin [1] [2].

The interest in cannabis-derived compounds for bladder cancer treatment is further supported by epidemiological evidence. A population study following men over an 11-year period found that while tobacco use was associated with an increased risk of bladder cancer, cannabis use alone was associated with a 45% reduction in bladder cancer incidence [1]. This protective effect may be attributed to the accumulation of cannabis compounds in the urine, where they can exert direct effects on the bladder epithelium. These findings, combined with the need for improved therapeutic options for bladder cancer, have positioned this compound as a promising candidate for further development and clinical translation [1] [2].

Key Anti-Cancer Mechanisms of this compound

Primary Mechanisms of Action

The anti-cancer activity of this compound is mediated through multiple interconnected biological pathways that collectively inhibit cancer progression and promote cell death. In bladder cancer cell lines, this compound has been demonstrated to:

  • Induce apoptosis through caspase-3 cleavage, a key executioner enzyme in programmed cell death [1] [2]
  • Reduce invasion capacity by approximately 50% in Matrigel assays, indicating a potential to inhibit metastasis [1]
  • Activate the apoptotic cascade as evidenced by annexin V staining, confirming the programmed cell death pathway [1] [2]

These multi-faceted mechanisms distinguish this compound from conventional chemotherapeutic agents and contribute to its potential as both a standalone and combination therapeutic agent. The ability to simultaneously trigger apoptosis while inhibiting invasive capacity addresses two critical challenges in bladder cancer management: disease recurrence and progression to metastatic stages [1].

Synergistic Interactions with Chemotherapeutic Agents

Quantitative Data on Combination Treatments

The combination of this compound with established chemotherapeutic agents for bladder cancer has demonstrated variable interactions ranging from antagonistic to strongly synergistic, depending on concentration ratios and specific agent combinations. Below are key findings from preclinical studies:

Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents in Bladder Cancer Cell Lines

Combination Cell Line Interaction Range Optimal Synergy Conditions Key Findings
This compound + Gemcitabine T24, TCCSUP Antagonistic to Synergistic Concentration-dependent Differential responses based on drug ratios [1]
This compound + Cisplatin T24, TCCSUP Additive to Synergistic Concentration-dependent Enhanced cytotoxicity in specific concentration ranges [1]
This compound + Gemcitabine/Cisplatin T24, TCCSUP Variable Drug-specific Dependent on concentrations and specific drugs used [1]

Table 2: this compound Synergy with Cannabinoids in Bladder Cancer Models

Cannabinoid Combination Cell Line Interaction Type Experimental Outcomes
This compound + Δ9-Tetrahydrocannabinol (THC) T24, TCCSUP Synergistic Enhanced reduction in cell viability [1] [2]
This compound + Cannabidiol (CBD) T24, TCCSUP Synergistic Increased cytotoxic effects [1] [2]
This compound + Cannabichromene (CBC) T24, TCCSUP Synergistic Potentiated anti-cancer activity [1] [2]
This compound + Cannabivarin T24, TCCSUP Synergistic Cooperative reduction in cell viability [1] [2]

The synergistic relationships observed between this compound and cannabinoids are particularly noteworthy, as they suggest potential for developing multi-compound formulations from cannabis that could enhance efficacy while reducing individual component doses and associated side effects. This is supported by previous research showing that cannabichromene and Δ9-tetrahydrocannabinol interact to exhibit cytotoxic activity against urothelial cell carcinoma correlated with inhibition of cell migration and cytoskeleton organization [1].

Detailed Experimental Protocols

Cytotoxicity and Synergy Assessment

Protocol: Cytotoxicity Assay for this compound and Combinations

  • Cell Lines: Human bladder transitional cell carcinoma T24 (ATCC HTB4) and TCCSUP (ATCC HTB5); non-tumorigenic human bladder epithelial cells HBlEpC as control [1] [3]
  • Culture Conditions: Maintain in McCoy's 5A (T24) or Eagle's Minimum Essential Medium (TCCSUP) with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in 5% CO₂ [1]
  • Seeding Density: 3,000 cells/well in 96-well plates, grown for 24 hours before drug addition [1] [3]
  • Treatment Conditions:
    • This compound: 0-100 μM
    • Gemcitabine: 0-100 nM
    • Cisplatin: 0-100 μM
    • Cannabinoids (THC, CBD, CBC, cannabivarin): 0-10 μM
    • Incubation period: 48 hours [1] [3]
  • Viability Assessment: Add AlamarBlue reagent, incubate 4 hours at 37°C, measure fluorescence (excitation 540 nm, emission 590 nm) [1]
  • Data Analysis: Express as percentage of viable cells versus vehicle-treated controls (normalized to 100%); determine Combination Index (CI) using Chou-Talalay method where CI<1 indicates synergy, CI=1 additive effect, and CI>1 antagonism [1] [4]
Apoptosis Detection Protocol

Protocol: Apoptosis Assay via Annexin V and Caspase-3 Cleavage

  • Cell Preparation: Grow T24 cells on glass coverslips in 6-well plates [3]
  • Treatment: Expose to 2.5 μM this compound or vehicle control for 24 hours [3]
  • Staining: Use Annexin V-FITC apoptosis detection kit with propidium iodide (PI) according to manufacturer instructions [3]
  • Incubation: Gently shake cells in dark with PI and Annexin V-FITC for 20 minutes [3]
  • Analysis: Examine by fluorescence microscopy (at least 5 fields of view per condition) [3]
  • Western Blot Confirmation:
    • Lyse cells with RIPA buffer supplemented with protease inhibitors
    • Separate proteins by SDS-PAGE, transfer to nitrocellulose membranes
    • Probe with cleaved caspase-3 antibody (p11 subunit) [1] [3]
    • Detect using enhanced chemiluminescence substrate [1]
Invasion Assay Protocol

Protocol: Matrigel Invasion Assay

  • Matrigel Coating: Prepare Matrigel-coated invasion chambers according to manufacturer specifications [1]
  • Cell Preparation: Harvest T24 cells after this compound treatment (concentration range: 0-100 μM, 48 hours) [1]
  • Seeding: Place cells in upper chamber in serum-free medium; add chemoattractant to lower chamber
  • Incubation: Allow invasion for 24-48 hours at 37°C in 5% CO₂
  • Fixation and Staining: Fix cells with 4% paraformaldehyde, stain with crystal violet
  • Quantification: Count invaded cells in multiple microscopic fields; express as percentage invasion relative to control [1]
  • Expected Outcome: Approximately 50% reduction in invasion with this compound treatment [1]

Signaling Pathways and Experimental Workflow

The apoptotic pathway induced by this compound in bladder cancer cells involves sequential molecular events that ultimately lead to programmed cell death. The following diagram illustrates the key signaling mechanisms:

G CannflavinA CannflavinA ApoptosisInduction Apoptosis Induction CannflavinA->ApoptosisInduction InvasionReduction Invasion Reduction (~50%) CannflavinA->InvasionReduction Caspase3Cleavage Caspase-3 Cleavage ApoptosisInduction->Caspase3Cleavage DNAFragmentation DNA Fragmentation Caspase3Cleavage->DNAFragmentation CellDeath Cell Death DNAFragmentation->CellDeath MetastasisInhibition Metastasis Inhibition InvasionReduction->MetastasisInhibition

Figure 1: this compound Induced Apoptotic Signaling in Bladder Cancer Cells. This pathway illustrates the key molecular mechanisms through which this compound triggers programmed cell death and inhibits invasive capacity in transitional cell carcinoma models.

The experimental workflow for evaluating this compound activity and synergistic interactions follows a systematic approach from compound preparation through data analysis:

G CompoundPrep Compound Preparation (this compound: 0-100 μM Gemcitabine: 0-100 nM Cisplatin: 0-100 μM) CellCulture Cell Culture (T24 & TCCSUP lines) Seeding: 3,000 cells/well 24h stabilization CompoundPrep->CellCulture Treatment Treatment Conditions (48h exposure) Single agents & combinations CellCulture->Treatment ViabilityAssay Viability Assessment (AlamarBlue) Fluorescence measurement Treatment->ViabilityAssay MechanismStudy Mechanistic Studies (Apoptosis, Invasion, Protein expression) ViabilityAssay->MechanismStudy DataAnalysis Data Analysis (CI calculation Statistical validation) MechanismStudy->DataAnalysis

Figure 2: Experimental Workflow for this compound Synergy Studies. This diagram outlines the standardized methodology for evaluating this compound alone and in combination with other therapeutics, ensuring reproducible assessment of anti-cancer activity and synergistic potential.

Discussion and Future Perspectives

The accumulating evidence for this compound's anti-cancer properties and synergistic potential with existing bladder cancer therapeutics positions it as a promising candidate for further development. The concentration-dependent cytotoxicity observed against transitional cell carcinoma lines, coupled with the ability to enhance efficacy of gemcitabine and cisplatin under specific conditions, suggests potential clinical applications where this compound could potentially reduce required doses of conventional chemotherapeutics and their associated side effects [1] [2]. The consistent demonstration of synergy with multiple cannabinoids further supports the investigation of multi-compound cannabis-derived formulations for oncology applications [1] [2] [5].

Several critical research directions should be prioritized to advance this compound toward clinical application:

  • In vivo validation using appropriate animal models of bladder cancer to confirm efficacy and safety observed in vitro [1] [2]
  • Pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion profiles [1]
  • Formulation development for intravesical instillation to maximize local exposure while minimizing systemic effects [1] [6]
  • Mechanistic elaboration to identify specific molecular targets and signaling pathways beyond caspase-3 activation [1]
  • Combination optimization to identify ideal ratios and sequences with standard chemotherapeutics [1] [4]

The gram-scale purification method recently developed for this compound from hemp material addresses a critical bottleneck in cannabinoid research by enabling larger-scale preclinical studies and eventual clinical translation [7]. This technical advance, combined with the compelling biological activity data summarized in this application note, provides a strong foundation for continued investigation of this compound as a potential therapeutic agent for bladder cancer.

References

Comprehensive Application Notes and Protocols: Investigating Cannflavin A and Cisplatin Synergy in Bladder Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannflavin A and Cisplatin

This compound Overview

This compound is a prenylated flavonoid uniquely found in Cannabis sativa that has recently gained significant attention for its potential therapeutic properties. First identified in the 1980s by Dr. Marilyn Barrett, this compound was discovered through "classic pharmacognosy" approaches involving sequential extraction and fractionation of cannabis plant material. [1] Structurally, cannflavins are characterized as prenylated or geranylated flavones, with this compound specifically being a geranylated derivative. [2] These specialized flavonoids are considered minor constituents in the cannabis plant, typically present in concentrations ranging from 0.07% to 0.44% of dry weight in various plant organs, which has historically hampered their development as therapeutic agents. [2]

Cisplatin Background

Cisplatin is an alkylating agent class cytotoxic medication that has been used in cancer treatment since the late 1970s. It remains one of the most heavily utilized chemotherapeutic agents for both hematologic and solid tumor malignancies. [3] Cisplatin exerts its antineoplastic effects through non-cell cycle-specific cytotoxicity, achieved by covalent binding of platinum to purine bases (guanine and adenine) in DNA. This binding leads to intra-strand and inter-strand crosslinks causing subsequent DNA strand breaks. Despite attempted DNA repair, cells typically undergo apoptotic or non-apoptotic cell death due to remnant damaged DNA, RNA, and proteins. [3] The drug is FDA-approved for advanced ovarian cancer, testicular cancer, and bladder carcinoma, with numerous off-label applications for other malignancies. [3]

Experimental Data Summary

Key Findings on this compound and Cisplatin Interactions

Recent investigations have revealed promising interactions between this compound and conventional chemotherapeutic agents, particularly in bladder cancer models. The table below summarizes the key experimental findings from these studies:

Table 1: Summary of Experimental Findings on this compound and Cisplatin Interactions

Experimental Model Treatment Conditions Key Results References
Bladder Cancer Cell Lines (T24, TCCSUP) This compound (up to 100 μM) alone and with cisplatin (up to 100 μM) Concentration-dependent reduction in cell viability; Combination induced differential responses (antagonistic to synergistic depending on concentrations) [4]
Same as above This compound with gemcitabine (up to 100 nM) and/or cisplatin Synergistic effects observed in specific concentration ranges with both single chemotherapeutic agents and their combination [4]
Same as above This compound mechanism studies Activation of apoptosis via caspase 3 cleavage; 50% reduction in invasion capability in Matrigel assay [4]
Same as above This compound with various cannabinoids (THC, CBD, CBC, CBV) Displayed synergistic properties with multiple cannabinoids in bladder cancer cell lines [4]
Quantitative Synergy Assessment

The interaction between this compound and cisplatin has been quantitatively assessed using rigorous synergy models. The table below provides specific quantitative data from these assessments:

Table 2: Quantitative Assessment of this compound and Cisplatin Interactions

| Assessment Method | Experimental Details | Results/Outcomes | Interpretation | |-----------------------|--------------------------|----------------------|-------------------| | Synergy Models | Multiple reference models applied (Bliss, Loewe, ZIP) | Differential responses observed ranging from antagonistic to additive to synergistic | Synergistic effects were concentration-dependent and specific to drug ratios | [4] [5] | | Cytotoxicity Assay | this compound (up to 100 μM) on T24 and TCCSUP cell lines | Concentration-dependent reduction in cell viability | IC50 values varied by cell line, demonstrating selective toxicity | [4] | | Apoptosis Assay | Annexin V staining and caspase 3 cleavage analysis | Activation of apoptotic cascade confirmed via caspase 3 cleavage | Demonstrated mechanism of cell death induction | [4] | | Invasion Assay | Matrigel invasion chamber assay | 50% reduction in invasive capability | Significant impairment of metastatic potential | [4] |

Experimental Protocols

Cell Culture and Maintenance

Purpose: To maintain and propagate human bladder transitional cell carcinoma cell lines for evaluating the cytotoxic effects of this compound alone and in combination with cisplatin.

Materials:

  • Human bladder transitional cell carcinoma lines: T24 (ATCC HTB4) and TCCSUP (ATCC HTB5)
  • Non-tumorigenic human bladder epithelial cells: HBlEpC (938-05a) as control
  • Culture media: McCoy's 5A for T24, Eagle's Minimum Essential Medium for TCCSUP, EpiVita basal medium with growth supplement for HBlEpC
  • Supplements: 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
  • Culture conditions: 37°C, 5% CO₂ humidified atmosphere

Procedure:

  • Cell Thawing and Initial Culture: Rapidly thaw frozen cell stocks in a 37°C water bath. Transfer contents to a centrifuge tube with pre-warmed complete media. Centrifuge at 1000 rpm for 5 minutes. Resuspend pellet in fresh complete media and transfer to appropriate culture flask.
  • Maintenance: Monitor cells daily and change media every 2-3 days. Passage cells when they reach 80-90% confluence using standard trypsinization protocol.
  • Experimental Seeding: Harvest cells during logarithmic growth phase. Seed cells at appropriate densities (3000 cells/well for 96-well plates for cytotoxicity assays) and allow to adhere for 24 hours before treatment. [4]
Cytotoxicity Assessment Using AlamarBlue

Purpose: To evaluate the concentration-dependent effects of this compound, cisplatin, and their combinations on bladder cancer cell viability.

Materials:

  • This compound (Cayman Chemical): Prepare stock solutions in appropriate solvent
  • Cisplatin (Millipore-Sigma): Use clinically relevant concentrations (up to 100 μM)
  • AlamarBlue reagent (Bio-Rad Laboratories)
  • 96-well flat-bottom plates
  • Fluorescence plate reader with 540 nm excitation/590 nm emission filters

Procedure:

  • Treatment Preparation: Prepare serial dilutions of this compound (up to 100 μM) and cisplatin (up to 100 μM) in complete cell culture media. For combination studies, prepare solutions with varying ratios of both compounds.
  • Drug Exposure: After 24 hours of cell adhesion, remove old media and add treatment media containing the test compounds. Include vehicle controls and blank wells (media without cells). Incubate for 48 hours at 37°C, 5% CO₂.
  • Viability Assessment: After 48 hours, add AlamarBlue reagent (10% of total media volume) to each well. Incubate for 4 hours at 37°C.
  • Signal Measurement: Measure fluorescence using plate reader with 540 nm excitation and 590 nm emission.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls (set as 100%). Perform dose-response curve fitting using appropriate statistical software. [4]
Synergy Analysis Using Multiple Reference Models

Purpose: To quantitatively assess the interaction between this compound and cisplatin using established synergy models.

Materials:

  • Comprehensive dose-response matrix data
  • Software for synergy calculation (e.g., CompuSyn for Chou-Talalay method)
  • Access to multiple reference models (Bliss, Loewe, ZIP)

Procedure:

  • Experimental Design: Set up a full dose-response matrix testing multiple concentrations of this compound and cisplatin both alone and in combination.
  • Data Collection: Obtain viability measurements for all concentration combinations as described in Protocol 3.2.
  • Synergy Calculation:
    • Bliss Independence Model: Calculate expected effect assuming independent drug action: E_exp = E_A + E_B - (E_A × E_B), where E_A and E_B are fractional effects of individual drugs. Synergy = E_obs - E_exp, where E_obs is observed combination effect.
    • Loewe Additivity Model: Based on dose equivalence principle, particularly suitable for drugs with similar mechanisms.
    • ZIP (Zero Interaction Potency) Model: Integrates concepts from both Bliss and Loewe, accounting for dose-response curves and potency.
  • Interpretation: Use multiple models to classify interactions as synergistic (CI < 1 or synergy score > 0), additive (CI = 1 or score = 0), or antagonistic (CI > 1 or score < 0). [4] [5]
Apoptosis Analysis via Annexin V and Caspase 3 Cleavage

Purpose: To investigate the mechanism of cell death induced by this compound and cisplatin combinations through apoptosis pathway activation.

Materials:

  • Annexin V-FITC apoptosis detection kit
  • RIPA lysis buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.5, 1% NP40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
  • Primary antibodies for caspase 3 and cleaved caspase 3
  • Western blotting equipment

Procedure:

  • Treatment: Expose cells to this compound, cisplatin, or their combination for predetermined time points (typically 24-48 hours).
  • Annexin V Staining:
    • Harvest cells by gentle trypsinization
    • Wash with cold PBS and resuspend in binding buffer
    • Add Annexin V-FITC and propidium iodide according to manufacturer's instructions
    • Analyze by flow cytometry within 1 hour
  • Western Blot for Caspase 3 Cleavage:
    • Lyse cells in RIPA buffer with protease inhibitors
    • Determine protein concentration and separate by SDS-PAGE
    • Transfer to nitrocellulose membranes, block with 5% non-fat milk
    • Incubate with primary antibodies overnight at 4°C
    • Detect with appropriate HRP-conjugated secondary antibodies and chemiluminescence
  • Data Interpretation: Quantitate apoptotic populations (Annexin V+/PI- for early apoptosis, Annexin V+/PI+ for late apoptosis/necrosis) and caspase 3 cleavage ratio. [4]
Invasion Assay Using Matrigel

Purpose: To evaluate the anti-invasive potential of this compound alone and in combination with cisplatin.

Materials:

  • Matrigel invasion chambers (8μm pore size)
  • Serum-free media and complete media with FBS as chemoattractant
  • Cell staining solutions (crystal violet or calcein AM)
  • Fluorescence plate reader or microscope with image analysis capability

Procedure:

  • Chamber Preparation: Thaw Matrigel on ice. Coat the upper chamber of transwell inserts with diluted Matrigel (approximately 1-2 mg/mL) and allow to polymerize at 37°C for 2 hours.
  • Cell Preparation: Harvest cells during logarithmic growth phase. Wash and resuspend in serum-free media at 1×10⁶ cells/mL.
  • Invasion Assay: Add cell suspension to upper chamber. Place complete media with 10% FBS in lower chamber as chemoattractant. Add treatments (this compound, cisplatin, or combinations) to both chambers.
  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.
  • Quantification: Remove non-invaded cells from upper chamber with cotton swab. Fix and stain invaded cells on lower membrane with crystal violet or calcein AM. Count cells in multiple fields under microscope or measure fluorescence.
  • Data Analysis: Express results as percentage invasion relative to vehicle control. [4]

Research Implications and Future Directions

Interpretation of Research Findings

The accumulated data demonstrates that This compound exhibits significant anti-cancer properties against bladder transitional carcinoma cell lines, showing concentration-dependent cytotoxicity through apoptosis induction and invasion suppression. [4] The combination of this compound with cisplatin produces differential responses ranging from antagonistic to synergistic, heavily dependent on concentration ratios and specific cell line context. This complex interaction profile underscores the importance of systematic concentration optimization in therapeutic development. The observed synergy with multiple chemotherapeutic classes (platinum agents, antimetabolites like gemcitabine) and cannabinoids suggests that this compound may act through multiple mechanisms rather than a single pathway.

The 50% reduction in invasive capability observed with this compound treatment is particularly noteworthy, as metastasis represents a major clinical challenge in bladder cancer management. This anti-invasive effect, coupled with apoptosis induction via caspase 3 cleavage, positions this compound as a multi-modal therapeutic candidate capable of targeting both primary tumor growth and metastatic dissemination. The additional finding that this compound demonstrates synergistic properties with various cannabinoids (Δ9-tetrahydrocannabinol, cannabidiol, cannabichromene, and cannabivarin) expands potential application scenarios, possibly enabling lower dosing of individual components while maintaining efficacy. [4]

Clinical Translation Challenges and Opportunities

Several significant challenges must be addressed to advance this compound toward clinical application. The low natural abundance in cannabis plants represents a major obstacle for large-scale production, necessitating development of synthetic or biosynthetic approaches for sustainable supply. [2] Promisingly, recent advances in understanding the biosynthetic route from phenylalanine and malonyl CoA provide foundations for microbial biotransformation platforms that could potentially achieve high-yield production. [2] [6]

The oral bioavailability limitations common to many flavonoids may be less problematic for bladder cancer applications, as intravesical instillation (direct administration into the bladder) represents a standard route of administration for this malignancy. This localized delivery approach could potentially bypass systemic exposure limitations while maximizing therapeutic concentrations at the disease site. Additionally, formulation strategies such as nanoparticle encapsulation could further enhance residence time and tissue penetration, as demonstrated with CBD-loaded nanoparticles in bladder cancer models. [4]

From a clinical development perspective, the differential synergy patterns observed with various chemotherapeutic agents underscore the importance of appropriate patient stratification and treatment sequencing in future clinical trial design. The findings from priming experiments in ovarian cancer models with CBD suggest that sequential administration might yield superior outcomes compared to simultaneous combination, a hypothesis that should be specifically tested for this compound and cisplatin combinations. [7]

Visual Abstracts

Proposed Mechanism of Action

G cluster_apoptosis Apoptosis Pathway cluster_invasion Invasion/Metastasis CFA This compound SYNERGY Enhanced Cytotoxicity CFA->SYNERGY INV 50% Reduction in Invasion Capacity CFA->INV CIS Cisplatin CIS->SYNERGY DNA DNA Crosslinks & Strand Breaks CIS->DNA APOP Caspase-3 Cleavage SYNERGY->APOP AnnexinV Annexin V Positivity SYNERGY->AnnexinV

Experimental Workflow for Synergy Assessment

G cluster_cell Cell Culture cluster_treatment Treatment Phase cluster_assay Viability Assessment cluster_analysis Data Analysis START Study Design CULTURE Maintain Bladder Cancer Cell Lines START->CULTURE SEED Seed Cells in 96-well Plates CULTURE->SEED TREAT Apply this compound, Cisplatin & Combinations SEED->TREAT INCUBATE Incubate 48h TREAT->INCUBATE ALAMAR Add AlamarBlue Reagent INCUBATE->ALAMAR MEASURE Measure Fluorescence (540/590 nm) ALAMAR->MEASURE CALC Calculate % Viability vs. Vehicle Control MEASURE->CALC SYNERGY Apply Multiple Synergy Models CALC->SYNERGY MECH Mechanistic Studies (Apoptosis, Invasion) SYNERGY->MECH

References

Comprehensive Application Note: Investigating Cannflavin A-Induced Apoptosis via Caspase-3 Activation in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannflavin A and Its Research Significance

This compound is a prenylated flavonoid uniquely found in Cannabis sativa that has recently gained significant research attention due to its potent anti-cancer properties and distinct mechanism of action compared to more widely studied cannabinoids. Unlike the psychoactive component Δ9-tetrahydrocannabinol (THC) and non-psychoactive cannabidiol (CBD), this compound belongs to a specialized class of C6-prenylated flavones that demonstrate enhanced cellular penetration and bioactivity due to their increased lipophilicity [1]. Recent investigations have revealed that this compound exhibits concentration-dependent cytotoxic effects against various cancer cell lines, with particular potency in bladder cancer models, while potentially sparing non-malignant cells through selective toxicity mechanisms [2].

The significance of this compound research lies in its dual capacity to directly induce apoptotic cell death while also demonstrating synergistic potential with conventional chemotherapeutic agents. This positions this compound as a promising candidate for combinatorial treatment approaches that may enhance efficacy while potentially reducing required dosages of more toxic chemotherapeutics. Particularly noteworthy is its ability to activate the executioner caspase-3 protease, a key mediator in the apoptotic cascade, through both intrinsic and extrinsic pathways [2]. This application note provides detailed methodologies for investigating this compound-induced apoptosis, with particular emphasis on caspase-3 activation as a central mechanistic event.

Key Findings on this compound-Induced Apoptosis

Caspase-3 Activation and Mitochondrial Pathway Induction

Research using human bladder transitional cell carcinoma lines (T24 and TCCSUP) has demonstrated that this compound treatment activates apoptosis through caspase-3 mediation. Western blot analysis revealed cleavage of caspase-3, indicating transition from the zymogen to active form, a hallmark of apoptotic execution. This activation correlates with characteristic morphological changes including cell shrinkage, chromatin condensation, and formation of apoptotic bodies [2]. The onset of apoptosis followed concentration-dependent kinetics, with significant activation observed at concentrations ranging from 10-100 μM over 48-hour treatment periods [2].

This compound-induced apoptosis primarily engages the intrinsic mitochondrial pathway, characterized by disruption of mitochondrial membrane potential (ΔΨm) and subsequent cytochrome c release. This pathway converges on caspase activation through apoptosome formation, ultimately leading to proteolytic cleavage of cellular substrates and programmed cell death [3] [4]. The diagram below illustrates this central apoptotic signaling pathway:

G CannflavinA This compound Mitochondria Mitochondrial Dysfunction CannflavinA->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis

Anti-Invasive Properties and Combinatorial Effects

Beyond apoptosis induction, this compound demonstrates significant anti-invasive properties against metastatic cancer models. In Matrigel invasion assays, treatment with this compound resulted in approximately 50% reduction in cellular invasion compared to untreated controls, suggesting potential utility in limiting metastatic spread [2]. This anti-invasive effect appeared to operate through mechanisms distinct from its pro-apoptotic actions, possibly involving modulation of integrin signaling or matrix metalloproteinase activity.

Of particular clinical relevance is the observed synergistic interaction between this compound and conventional chemotherapeutic agents. When combined with gemcitabine or cisplatin—standard care components for bladder cancer—this compound produced differential responses ranging from additive to strongly synergistic, dependent on specific concentration ratios [2]. Furthermore, this compound demonstrated enhanced cytotoxicity when combined with various cannabinoids, including Δ9-tetrahydrocannabinol, cannabidiol, cannabichromene, and cannabivarin, suggesting potential for multi-component therapeutic approaches leveraging the entourage effect [2].

Experimental Protocols and Methodologies

Cell Culture and Maintenance Conditions

Table 1: Cell Culture Conditions for Apoptosis Studies

Cell Line Culture Medium Supplements Incubation Conditions Application
T24 (HTB-4) McCoy's 5A 10% FBS, 1% penicillin-streptomycin 37°C, 5% CO₂ Bladder cancer model
TCCSUP (HTB-5) Eagle's Minimum Essential Medium 10% FBS, 1% penicillin-streptomycin 37°C, 5% CO₂ Bladder cancer model
HBlEpC (938-05a) EpiVita basal medium Bladder epithelial growth supplement 37°C, 5% CO₂ Non-tumorigenic control
PC12 RPMI-1640 10% horse serum, 5% FBS 37°C, 5% CO₂ Neuroprotective models

Protocol Details:

  • Maintain cells in 75 cm² culture flasks with regular medium changes every 2-3 days
  • Subculture at 80-90% confluence using 0.25% trypsin-EDTA solution
  • For experimental setups, seed cells at appropriate densities (3,000 cells/well for 96-well plates) and allow 24 hours for attachment before treatment
  • Use cells between passages 3-15 for experimental consistency [2] [5]
Cytotoxicity Assessment Using AlamarBlue

The AlamarBlue assay provides a fluorometric method for quantifying cell viability based on metabolic activity. The reduction of resazurin to resorufin by viable cells produces measurable fluorescence proportional to cell number.

Procedure:

  • Seed cells in 96-well plates at 3,000 cells/well in 100 μL complete medium
  • Incubate for 24 hours to allow cell attachment
  • Prepare serial dilutions of this compound (0.1-100 μM) in complete medium
  • Replace medium with treatment solutions (100 μL/well) in triplicate
  • Incubate for 48 hours at 37°C, 5% CO₂
  • Add 10 μL AlamarBlue reagent to each well
  • Incubate for 4 hours at 37°C protected from light
  • Measure fluorescence with excitation at 540 nm and emission at 590 nm
  • Calculate viability relative to vehicle-treated controls (100%) and untreated blanks (0%) [2]
Apoptosis Detection via Annexin V/Propidium Iodide Staining

Annexin V binding to externalized phosphatidylserine combined with propidium iodide membrane integrity assessment enables discrimination of apoptotic stages.

Procedure:

  • Seed cells in 12-well plates (1×10⁵ cells/well) and treat as described
  • Harvest cells using gentle trypsinization followed by centrifugation (300 × g, 5 minutes)
  • Wash twice with cold PBS and resuspend in 1× binding buffer
  • Add Annexin V-FITC (5 μL) and propidium iodide (10 μL of 50 μg/mL solution)
  • Incubate for 15 minutes at room temperature in the dark
  • Analyze within 1 hour using flow cytometry with appropriate filter sets
  • Identify populations: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic/necrotic) [4]
Caspase-3 Activation Analysis by Western Blot

Detection of caspase-3 cleavage provides direct evidence of apoptotic pathway engagement.

Procedure:

  • Treat cells in 6-well plates (5×10⁵ cells/well) with this compound for specified durations
  • Lyse cells in RIPA buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.5, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors
  • Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C
  • Determine protein concentration using BCA assay
  • Mix 30 μg protein with 2× Laemmli buffer containing 2-mercaptoethanol
  • Denature at 95°C for 5 minutes, separate by SDS-PAGE (12% gel)
  • Transfer to nitrocellulose membranes using standard protocols
  • Block with 5% non-fat milk in TBST for 1 hour at room temperature
  • Incubate with primary antibodies (anti-caspase-3, anti-cleaved caspase-3) overnight at 4°C
  • Apply HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Develop using enhanced chemiluminescence substrate and image [2]

The experimental workflow for assessing this compound-induced apoptosis integrates these methodologies as follows:

G CellCulture Cell Culture & Treatment Viability Viability Assay (AlamarBlue) CellCulture->Viability ApoptosisDetect Apoptosis Detection (Annexin V/PI) CellCulture->ApoptosisDetect WesternBlot Caspase-3 Analysis (Western Blot) CellCulture->WesternBlot Invasion Invasion Assay (Matrigel) CellCulture->Invasion DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis ApoptosisDetect->DataAnalysis WesternBlot->DataAnalysis Invasion->DataAnalysis

Data Analysis and Interpretation

Quantitative Assessment of this compound Cytotoxicity

Table 2: Concentration-Dependent Effects of this compound in Cancer Models

Cell Model Treatment Concentration Range Key Findings Significance
T24 bladder cancer This compound mono 0.1-100 μM 40-85% viability reduction IC₅₀ ~25-50 μM
TCCSUP bladder cancer This compound mono 0.1-100 μM 35-90% viability reduction IC₅₀ ~30-60 μM
T24 bladder cancer This compound + Gemcitabine 10-100 μM + 10-100 nM Additive to synergistic Combination Index <1
T24 bladder cancer This compound + Cisplatin 10-100 μM + 10-100 μM Additive to synergistic Combination Index <1
PC12 neuronal This compound 1-10 μM 40% increased viability Hormetic effect
PC12 neuronal This compound >10-100 μM Concentration-dependent toxicity Neurotoxicity at high doses

Statistical Analysis Recommendations:

  • Perform three independent replicates for each experimental condition
  • Express data as mean ± standard error of the mean (SEM)
  • Determine significance using Student's t-test or ANOVA with post-hoc testing for multiple comparisons
  • Consider p-values <0.05 as statistically significant
  • Calculate combination indices using Chou-Talalay method for synergy studies [2] [5]
Technical Considerations and Optimization Guidelines

Solubility and Storage: this compound exhibits limited aqueous solubility. Prepare stock solutions in DMSO (10-50 mM) and store at -20°C protected from light. Maintain final DMSO concentration below 0.1% in cell culture to avoid solvent toxicity. Verify compound stability by HPLC-UV/PDA analysis before major experiments [6].

Time Course Considerations: Caspase-3 activation typically precedes morphological apoptosis. For comprehensive analysis, include multiple time points (12, 24, 36, 48 hours) in initial experiments to establish optimal detection windows. Maximum caspase-3 cleavage in bladder cancer models typically occurs between 24-48 hours [2].

Control Requirements: Include appropriate controls in all experiments:

  • Vehicle control (DMSO at highest concentration used)
  • Negative control (untreated cells)
  • Positive control for apoptosis (staurosporine 1 μM or cisplatin 50 μM)
  • Inhibition control (zVAD-fmk 20 μM for caspase inhibition)

Validation Measures: Confirm apoptosis-specific caspase-3 activation through:

  • Parallel Annexin V/propidium iodide staining
  • Morphological assessment via phase-contrast microscopy
  • Protection with caspase inhibitors (zVAD-fmk)
  • Assessment of PARP cleavage as downstream verification [2] [4]

Conclusion and Research Applications

The methodologies outlined in this application note provide a comprehensive framework for investigating the pro-apoptotic activities of this compound, with particular emphasis on caspase-3 activation as a central mechanistic event. The experimental approaches have been validated in bladder cancer models but can be adapted to other cancer types with appropriate optimization. The observed synergistic interactions between this compound and conventional chemotherapeutic agents highlight its potential as an adjunctive therapy that may enhance efficacy while potentially reducing required doses of more toxic agents.

Future research directions should include in vivo validation of these findings using appropriate animal models, further exploration of this compound's effects on mitochondrial membrane potential, and detailed investigation of its anti-invasive mechanisms. Additionally, structure-activity relationship studies with cannflavin analogs may identify more potent derivatives with improved therapeutic indices. The continuing elucidation of this compound's multifaceted anti-cancer mechanisms will strengthen its potential as a promising therapeutic candidate in oncology drug development.

References

Comprehensive Application Notes and Protocols: Evaluating Cannflavin A's Anti-Invasive Properties Using Matrigel Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannflavins and Their Therapeutic Potential

Cannflavin A is a prenylated flavonoid uniquely found in Cannabis sativa L. that has garnered significant scientific interest due to its potent biological activities. First identified in the 1980s, cannflavins represent a specialized class of flavonoids that accumulate specifically in cannabis species. [1] These compounds are synthesized through a distinct biosynthetic pathway beginning with luteolin, which undergoes enzymatic methylation by an O-methyltransferase (CsOMT21) to produce chrysoeriol, followed by regiospecific prenylation catalyzed by an aromatic prenyltransferase (CsPT3) to yield either this compound or cannflavin B. [2] What makes this compound particularly noteworthy is its diverse pharmacological profile, which includes potent anti-inflammatory properties reported to be approximately thirty times more effective than aspirin, in addition to emerging evidence of anti-cancer activity across various model systems. [2] [1] [3]

The significance of studying this compound in oncology research stems from its multifaceted mechanisms of action and potential for synergistic combinations with conventional therapeutics. Unlike cannabinoids that have received substantial scientific attention, cannflavins represent an understudied class of cannabis compounds with unique therapeutic potential. [4] Recent studies have begun to elucidate the anti-cancer properties of this compound, demonstrating promising activity against various cancer types including bladder, pancreatic, and glioblastoma models. [4] [1] [5] The compound's ability to reduce cancer cell invasion while simultaneously inducing apoptosis positions it as a compelling candidate for metastasis inhibition, a critical challenge in oncology drug development. This document provides detailed application notes and standardized protocols to facilitate further investigation of this compound's anti-invasive properties using robust, well-established matrigel invasion assays.

Key Experimental Findings: Anti-Invasive Activity of this compound

Summary of Critical Evidence

The anti-invasive potential of this compound was systematically demonstrated in bladder cancer models through a comprehensive study examining its effects on transitional cell carcinoma cell lines T24 and TCCSUP. [4] Researchers observed that This compound treatment resulted in a 50% reduction in invasion through Matrigel, indicating a substantial impairment of the cancer cells' ability to penetrate basement membrane matrices, a critical step in the metastatic cascade. [4] This anti-invasive effect was complemented by the activation of the apoptotic cascade, as evidenced by caspase 3 cleavage, suggesting that this compound exerts dual anti-cancer activities by both inhibiting invasion and inducing programmed cell death. [4]

Further investigation revealed that this compound exhibits concentration-dependent cytotoxicity against bladder cancer cell lines, with combinations of this compound with standard chemotherapeutic agents (gemcitabine and cisplatin) producing differential responses ranging from antagonistic to additive and even synergistic effects depending on the specific concentrations and drug combinations utilized. [4] Particularly noteworthy was the observed synergy with cannabinoids including Δ9-tetrahydrocannabinol, cannabidiol, cannabichromene, and cannabivarin in bladder cancer cell lines, suggesting potential for combination approaches that could enhance efficacy while potentially reducing required doses of individual components. [4] These findings collectively position this compound as a promising therapeutic candidate worthy of further investigation for its anti-metastatic potential.

Quantitative Data Summary

Table 1: Anti-Cancer Effects of this compound in Experimental Models

Experimental Model Findings Significance Reference
Bladder Cancer (T24, TCCSUP cells) 50% reduction in invasion via Matrigel assay Demonstrates potent anti-invasive activity [4]
Activation of apoptosis via caspase 3 cleavage Induces programmed cell death [4]
Concentration-dependent cytotoxicity Suggests dose-responsive anti-cancer activity [4]
Combination with Chemotherapeutics Additive to synergistic effects with gemcitabine/cisplatin Potential for combination therapy [4]
Combination with Cannabinoids Synergistic effects with THC, CBD, CBC, CBV Enhanced efficacy in combination approaches [4]
Inflammation Models 30x more potent than aspirin as anti-inflammatory Suggests additional therapeutic applications [2] [3]
TAK1 Inhibition Superior binding affinity and stability compared to takinib Identifies potential molecular target [3]

Table 2: Synergistic Combinations of this compound with Other Therapeutic Agents

Combination Partner Cancer Model Observed Effect Potential Application
Gemcitabine Bladder cancer Additive to synergistic (concentration-dependent) Enhanced chemotherapy efficacy
Cisplatin Bladder cancer Additive to synergistic (concentration-dependent) Enhanced chemotherapy efficacy
Δ9-Tetrahydrocannabinol (THC) Bladder cancer Synergistic cytotoxicity Cannabis-based combination therapy
Cannabidiol (CBD) Bladder cancer Synergistic cytotoxicity Cannabis-based combination therapy
Cannabichromene (CBC) Bladder cancer Synergistic cytotoxicity Cannabis-based combination therapy
Cannabivarin (CBV) Bladder cancer Synergistic cytotoxicity Cannabis-based combination therapy

Detailed Matrigel Invasion Assay Protocol

Introduction to the Method

The Matrigel invasion assay is a well-established transwell-based technique that enables quantitative assessment of cellular invasion capability through a reconstituted basement membrane matrix. This method effectively simulates critical aspects of the metastatic cascade, specifically the ability of cancer cells to degrade and penetrate extracellular matrix barriers, a fundamental requirement for cancer metastasis. [6] The protocol presented below has been optimized and validated for evaluating the anti-invasive properties of this compound in bladder cancer cell lines, incorporating key modifications from established methodologies to ensure robustness and reproducibility. [4] [6] [7] This standardized approach allows researchers to quantitatively measure the inhibitory effects of this compound on cancer cell invasion, providing crucial data for preclinical assessment of its anti-metastatic potential.

Materials and Reagents
  • Cell Lines: Human bladder transitional cell carcinoma T24 (ATCC HTB4) and TCCSUP (ATCC HTB5) [4]
  • Test Compound: this compound (Cayman Chemical, Ann Arbor MI, USA) [4]
  • Invasion Chambers: Matrigel-coated transwell inserts with 8.0μm pores (Corning, 354480) [4] [6]
  • Cell Culture Media: McCoy's 5A or Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin [4]
  • Chemoattractant: Culture medium supplemented with 20% FBS [6] [7]
  • Fixation and Staining: 4% paraformaldehyde, crystal violet solution [6]
  • Equipment: Humidified tissue culture incubator (37°C, 5% CO2), centrifuge, microscope with imaging capabilities [6]
Step-by-Step Procedure
  • Preparation of Matrigel-Coated Inserts:

    • Place the desired number of Matrigel-coated transwell inserts into a 24-well companion plate and allow them to equilibrate to room temperature.
    • Add warm (37°C) bicarbonate-based culture medium to both the interior of the inserts and the bottom of the wells.
    • Rehydrate the Matrigel layer by incubating the inserts for 2 hours in a humidified tissue culture incubator (37°C, 5% CO2).
    • After rehydration, carefully aspirate the medium without disturbing the Matrigel matrix layer. [6]
  • Cell Preparation and Treatment:

    • Culture bladder cancer cells (T24 or TCCSUP) in appropriate medium containing 10% FBS until 70-80% confluent.
    • Rinse cells once with PBS and detach using TrypLE Express or similar enzyme-free dissociation reagent.
    • Neutralize the dissociation reagent with complete medium containing FBS.
    • Centrifuge cells at 300 × g for 10 minutes, then resuspend and count using a hemocytometer.
    • Prepare cell suspension at a density of 2.0 × 10^5 cells in 200 μL of serum-free medium.
    • Pre-treat cells with desired concentrations of this compound (0-100 μM) or vehicle control for 1-2 hours before seeding. [4] [6]
  • Assay Assembly:

    • Add 800 μL of chemoattractant medium (containing 20% FBS) to each well of the 24-well plate.
    • Carefully transfer the prepared Matrigel-coated inserts to the wells containing chemoattractant, ensuring no air bubbles are trapped beneath the membrane.
    • Add 200 μL of cell suspension (2.0 × 10^5 cells) to the upper chamber of each insert.
    • Incubate the assembled invasion chambers for 36-48 hours at 37°C in a humidified 5% CO2 atmosphere. [4] [6]
  • Quantification of Invaded Cells:

    • After the invasion period, carefully aspirate media from the inserts without disturbing the Matrigel layer.
    • Wash inserts twice with PBS to remove non-adherent cells.
    • Fix cells by placing inserts in 500 μL of 4% paraformaldehyde for 15 minutes at room temperature.
    • Remove fixation solution and wash twice with PBS.
    • Stain inserts with 500 μL of crystal violet solution for 15-30 minutes.
    • Thoroughly rinse inserts in multiple changes of PBS to remove excess stain.
    • Remove non-invaded cells from the upper surface of the membrane by gently scrubbing with a cotton-tipped swab.
    • Allow membranes to air dry completely before imaging.
    • Count invaded cells in 5 random fields per membrane at 100× magnification using a light microscope. [6] [7]
Data Analysis and Interpretation
  • Quantitative Assessment: Calculate the average number of invaded cells per field for each treatment condition. Express this compound treatment results as percentage invasion relative to vehicle control (set at 100%). [4]
  • Statistical Analysis: Perform experiments in triplicate with at least three independent replicates. Data can be expressed as mean ± SEM with p-values determined using appropriate statistical tests (e.g., Student's t-test or ANOVA with post-hoc analysis). [4]
  • Quality Control: Include positive controls (cells with high invasive potential) and negative controls (cells with low invasive potential or assays performed without chemoattractant gradient) to validate assay performance.
  • Image Analysis Alternative: For higher throughput, stained membranes can be imaged and analyzed using image analysis software (e.g., ImageJ) to determine the percentage of membrane area covered by invaded cells. [8]

Signaling Pathways and Mechanisms of Action

Molecular Targets and Anti-Inflammatory Mechanisms

This compound exerts its therapeutic effects through multiple molecular targets, with particularly potent activity against pro-inflammatory pathways. Computational assessments have revealed that this compound functions as a TAK1 inhibitor, demonstrating superior binding affinity and stability at the ATP binding site of transforming growth factor-beta-activated kinase 1 (TAK1) compared to the known inhibitor takinib. [3] TAK1 is a crucial regulator of TNF signaling in immune cells and represents a promising therapeutic target for inflammatory-mediated conditions. [3] The inhibition of TAK1 by this compound prevents the phosphorylation and activation of downstream inflammatory pathways including NF-κβ, p38, and c-Jun N-terminal kinase (JNK), which are associated with inflammation-related diseases. [3] Additionally, this compound has been shown to inhibit prostaglandin E2 (PGE2), microsomal prostaglandin E synthase-1 (mPGES-1), and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade. [3]

Anti-Cancer Mechanisms

The anti-cancer activity of this compound, particularly its ability to reduce invasion and induce apoptosis, involves multiple interconnected pathways. In bladder cancer models, this compound treatment resulted in activation of the apoptotic cascade as evidenced by caspase 3 cleavage. [4] The compound's anti-invasive effects may be linked to its ability to modulate signaling pathways controlling cell migration and extracellular matrix degradation. While the exact mechanisms in bladder cancer require further elucidation, research in other cancer models suggests that cannflavins may influence Wnt/β-catenin signaling and other pathways regulating epithelial-to-mesenchymal transition and metastatic progression. [6] [8] The synergistic effects observed between this compound and conventional chemotherapeutic agents suggest potential interactions with DNA damage response pathways or complementary induction of apoptotic mechanisms. [4]

The following diagram illustrates the experimentally demonstrated signaling pathways and therapeutic effects of this compound:

G cluster_anti_inflammatory Anti-Inflammatory Mechanisms cluster_anti_cancer Anti-Cancer Mechanisms CannflavinA This compound TAK1 TAK1 Inhibition CannflavinA->TAK1 Molecular Docking & MD Simulation Enzymes Inflammatory Enzymes (PGE2, mPGES-1, 5-LO) CannflavinA->Enzymes Inhibition Apoptosis Apoptosis Induction (Caspase 3 Cleavage) CannflavinA->Apoptosis Activation Invasion Reduced Invasion (50% reduction in Matrigel) CannflavinA->Invasion Induction Synergy Synergistic Effects (with chemotherapeutics & cannabinoids) CannflavinA->Synergy Combination Studies InflammatoryPathways Inflammatory Pathways (NF-κβ, p38, JNK) TAK1->InflammatoryPathways Downregulation

> Figure 1: Comprehensive signaling pathways and therapeutic effects of this compound. The diagram summarizes experimentally demonstrated mechanisms based on peer-reviewed studies, including TAK1 inhibition, suppression of inflammatory pathways, induction of apoptosis, reduction of cancer cell invasion, and synergistic interactions with other therapeutic agents.

Research Applications and Future Directions

Therapeutic Development Considerations

The experimental evidence supporting this compound's anti-invasive and anti-cancer properties positions it as a promising candidate for further therapeutic development. Several key considerations emerge for researchers aiming to advance this compound research:

  • Bioavailability Enhancement: Despite promising bioactivities, the low natural abundance of cannflavins in cannabis presents a significant challenge for their development as naturally derived products. [1] Research efforts should focus on developing high-yield synthetic or biosynthetic protocols to enable sufficient production for comprehensive preclinical and clinical studies. [1]

  • Formulation Strategies: The lipophilic nature of prenylated flavonoids like this compound presents both challenges and opportunities for drug delivery. [4] [1] Novel delivery systems, including nanoparticle formulations similar to those developed for cannabidiol, could enhance tissue-specific delivery and improve therapeutic outcomes. [4]

  • Combination Therapy Development: The observed synergistic effects between this compound and conventional chemotherapeutic agents (gemcitabine, cisplatin) as well as cannabinoids (THC, CBD, CBC, CBV) suggest promising opportunities for combination therapies. [4] Future research should systematically evaluate these combinations to identify optimal dosing regimens that maximize efficacy while minimizing potential toxicity.

  • Analytical Method Development: Robust analytical methods for quantifying this compound in various matrices are essential for pharmacokinetic and stability studies. Recent advances in HPLC-UV/PDA methods enable reliable quantification of cannflavins A, B, and C in cannabis chemovars, providing valuable tools for standardization and quality control. [5]

Recommended Future Studies

To fully realize the therapeutic potential of this compound, several research directions are recommended:

  • In Vivo Validation: Conduct comprehensive in vivo studies to confirm the anti-invasive and anti-cancer activities observed in vitro, utilizing appropriate animal models of metastatic cancer. [4]

  • Mechanistic Elucidation: Further investigate the molecular mechanisms underlying this compound's anti-invasive effects, with particular focus on pathways regulating epithelial-to-mesenchymal transition, matrix metalloproteinase expression, and cytoskeletal reorganization.

  • Toxicity Profiling: Perform systematic toxicological assessments to establish safety profiles and therapeutic indices for this compound in relevant model systems.

  • Structure-Activity Relationships: Explore synthetic analogs of this compound to identify structural modifications that enhance potency, improve bioavailability, or reduce potential toxicity.

Conclusion

The comprehensive application notes and protocols presented herein demonstrate that this compound represents a promising therapeutic candidate with documented anti-invasive and anti-cancer properties. Through standardized Matrigel invasion assays, researchers can quantitatively evaluate this compound's ability to inhibit cancer cell invasion, an essential aspect of the metastatic cascade. The compound's multi-target mechanisms of action, including TAK1 inhibition, anti-inflammatory effects, apoptosis induction, and synergistic potential with conventional therapeutics, underscore its therapeutic versatility. As research continues to elucidate the full potential of this unique cannabis-derived flavonoid, the standardized methodologies outlined in this document will facilitate robust, reproducible investigations across laboratories, accelerating the development of this compound as a potential therapeutic agent for cancer and inflammatory diseases.

References

Comprehensive Application Notes: Anti-inflammatory Mechanisms and Experimental Protocols for Cannflavin A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannflavin A and Its Anti-inflammatory Potential

This compound is a prenylated flavonoid uniquely found in Cannabis sativa L. that exhibits potent anti-inflammatory activity distinct from the more widely studied cannabinoids. First identified in the 1980s, this compound represents one of the first aglycone flavonoids uniquely isolated from cannabis and has recently gained significant research interest due to its multifaceted molecular interactions with key inflammatory pathways. Unlike phytocannabinoids that primarily interact with the endocannabinoid system, this compound exerts its anti-inflammatory effects through modulation of eicosanoid synthesis and key inflammatory kinases, demonstrating potency significantly exceeding conventional anti-inflammatory agents in preclinical models. The unique prenyl and geranyl substitutions on its flavone backbone enhance both its lipophilicity and biological activity, contributing to its exceptional target affinity and potential for therapeutic development [1] [2].

Research over the past decade has revealed that this compound possesses a diverse target profile within inflammatory signaling cascades, with recent studies identifying novel molecular interactions that expand its potential therapeutic applications. Notably, investigations have demonstrated that this compound not only inhibits prostaglandin production but also modulates more upstream inflammatory regulators, suggesting potential utility in conditions ranging from rheumatoid arthritis to neuroinflammatory disorders. The recent development of gram-scale purification methods has finally enabled robust preclinical investigation of this compound, addressing previous limitations caused by its low natural abundance in cannabis plants [3] [4]. These advances have accelerated mechanistic studies and begun to reveal the full therapeutic potential of this unique cannabis-derived flavonoid.

Molecular Mechanisms of Action

Primary Anti-inflammatory Pathways

This compound exerts its anti-inflammatory effects through multiple complementary mechanisms, primarily targeting the arachidonic acid cascade and key inflammatory signaling kinases. The most well-characterized mechanism involves dual inhibition of prostaglandin E2 (PGE2) and leukotriene synthesis, achieved through simultaneous targeting of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). This dual inhibition effectively suppresses the production of both prostaglandins and leukotrienes, two major classes of inflammatory eicosanoids that drive pain, swelling, and tissue damage in inflammatory conditions. Research indicates that this compound inhibits PGE2 with a potency approximately thirty times greater than aspirin, positioning it as an exceptionally strong natural anti-inflammatory agent [5] [6] [1].

At the molecular level, this compound interacts directly with key enzymes in the eicosanoid biosynthesis pathway. It demonstrates effective inhibition of mPGES-1, which is responsible for the terminal conversion of prostaglandin H2 to PGE2, a major mediator of inflammation in conditions like rheumatoid arthritis. Simultaneously, this compound inhibits 5-lipoxygenase (5-LO), the initial catalytic enzyme in the pathway for leukotriene synthesis from arachidonic acid. Leukotrienes have been implicated in a wide range of inflammatory diseases, particularly those affecting the respiratory system and joints. This coordinated inhibition of both prostaglandin and leukotriene production represents a comprehensive approach to controlling inflammation that may result in improved efficacy compared to single-target agents [5] [7].

Novel Molecular Targets

Recent research has identified additional molecular targets that expand our understanding of this compound's anti-inflammatory mechanisms. Computational and biophysical studies have revealed that this compound acts as a potent inhibitor of transforming growth factor-beta-activated kinase 1 (TAK1), a crucial regulator of inflammatory signaling pathways. TAK1 occupies a central position in the TNF signaling pathway, controlling downstream activation of NF-κβ, p38, and c-Jun N-terminal kinase (JNK) - all key drivers of inflammatory responses. Molecular docking studies demonstrate that this compound exhibits superior binding affinity and stability at the ATP binding site of TAK1 compared to the known inhibitor takinib, forming multiple hydrogen bonds with critical residues including LYS63, ALA107, and ASP175, while engaging in hydrophobic interactions with VAL42, THR106, and GLY110 [6].

Another significant recently identified target is kynurenine-3-monooxygenase (KMO), an enzyme in the neurotoxic branch of the kynurenine pathway of tryptophan catabolism. This compound has demonstrated potent inhibitory effects on KMO (IC50 = 29.4 μM), comparable to the well-characterized inhibitor Ro 61-8048 (IC50 = 5.1 μM). KMO inhibition shifts tryptophan metabolism toward the production of neuroprotective metabolites rather than neurotoxic ones, representing a novel anti-inflammatory mechanism particularly relevant to neuroinflammatory conditions. Surface plasmon resonance (SPR) studies have confirmed that this compound binds competitively with Ro 61-8048 at the same KMO binding site, with a binding affinity of 4.1 × 10^(-5) M [3] [4]. This KMO inhibitory activity suggests potential applications for this compound in neurodegenerative diseases and other conditions involving neuroinflammation.

Table 1: Key Molecular Targets of this compound in Inflammatory Pathways

Molecular Target Biological Role Inhibitory Activity Therapeutic Implications
mPGES-1 Terminal enzyme in PGE2 synthesis Strong inhibition (30× potency of aspirin) [6] [1] Rheumatoid arthritis, inflammatory pain
5-Lipoxygenase (5-LO) Initial enzyme in leukotriene synthesis Significant inhibition [5] Asthma, allergic inflammation
TAK1 Key kinase in TNF and inflammatory signaling Superior binding affinity vs. takinib [6] Rheumatoid arthritis, inflammatory bowel disease
Kynurenine-3-monooxygenase (KMO) Enzyme in neurotoxic kynurenine pathway IC50 = 29.4 μM [3] [4] Neuroinflammatory & neurodegenerative diseases
Reactive Carbonyl Species (RCS) Inducers of glycation and ferroptosis Inhibition of RCS+erastin induced cytotoxicity [8] Skin aging, inflammatory skin conditions
Signaling Pathway Integration

The anti-inflammatory activity of this compound emerges from its coordinated effects across multiple signaling pathways. The following diagram illustrates the integrated mechanisms through which this compound modulates inflammatory processes:

G cluster_TAK1 TAK1 Signaling Pathway cluster_Arachidonic Arachidonic Acid Pathway cluster_Kynurenine Kynurenine Pathway InflammatoryStimuli Inflammatory Stimuli (LPS, TNF, IL-1) TAK1 TAK1 Activation InflammatoryStimuli->TAK1 PLA2 Membrane Phospholipids (PLA2 Release) InflammatoryStimuli->PLA2 IKK IKK Complex TAK1->IKK NFkB NF-κβ Activation IKK->NFkB InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes InhibitionNFkB Reduced Cytokine Production InflammatoryGenes->InhibitionNFkB AA Arachidonic Acid PLA2->AA COX COX Enzymes AA->COX Lipooxygenase 5-Lipoxygenase AA->Lipooxygenase PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 Production mPGES1->PGE2 InhibitionPGE2 Reduced Inflammation, Pain & Fever PGE2->InhibitionPGE2 Leukotrienes Leukotriene Production Lipooxygenase->Leukotrienes InhibitionLeukotrienes Reduced Bronchoconstriction & Inflammation Leukotrienes->InhibitionLeukotrienes Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO Neuroprotective Neuroprotective Branch (Kynurenic Acid) Kynurenine->Neuroprotective Diverted by KMO Inhibition ThreeOHKyn 3-Hydroxykynurenine KMO->ThreeOHKyn NeurotoxicMets Neurotoxic Metabolites (Quinolinic Acid) ThreeOHKyn->NeurotoxicMets Neuroprotection Neuroprotective Effects Neuroprotective->Neuroprotection CannflavinA This compound CannflavinA->TAK1 Inhibits CannflavinA->mPGES1 Inhibits CannflavinA->Lipooxygenase Inhibits CannflavinA->KMO Inhibits

Figure 1: Integrated Anti-inflammatory Signaling Pathways Targeted by this compound

This integrated pathway analysis demonstrates how this compound simultaneously targets multiple points in inflammatory signaling, providing a comprehensive anti-inflammatory approach that may explain its exceptional potency in preclinical models. The ability to modulate both the arachidonic acid pathway and key inflammatory kinases like TAK1, while also influencing the kynurenine pathway, positions this compound as a multifaceted anti-inflammatory agent with potential applications across a spectrum of inflammatory conditions.

Quantitative Anti-inflammatory Activity Data

Comparative Potency Across Assay Systems

The anti-inflammatory efficacy of this compound has been quantified through various biochemical and cellular assays, demonstrating consistent potency across different experimental systems. In prostaglandin synthesis inhibition assays, this compound shows remarkable effectiveness, with studies reporting approximately 30-fold greater potency than aspirin (acetylsalicylic acid) in inhibiting PGE2 production [6] [1]. This exceptional activity establishes this compound as one of the most potent natural product-derived anti-inflammatory compounds identified to date. The prenylated structure of this compound, particularly the geranyl substitution at C-6, significantly enhances both its lipophilicity and binding affinity to target enzymes, contributing to this superior pharmacological activity compared to non-prenylated flavonoids [2].

In more specific enzyme inhibition assays, this compound demonstrates dose-dependent activity against key inflammatory targets. For TAK1 inhibition, molecular docking and dynamics simulations have revealed that this compound exhibits superior binding affinity compared to the reference inhibitor takinib, with stronger interactions at the ATP binding site of TAK1 [6]. For KMO inhibition, this compound shows an IC50 value of 29.4 μM, which is comparable to the potent control inhibitor Ro 61-8048 (IC50 = 5.1 μM) [3] [4]. In cellular protection assays, this compound (at concentrations of 0.625 to 20 μM) significantly restored cell viability by 56.6-78.6% and suppressed cellular lipid peroxidation by 42.3-70.2% in human keratinocytes exposed to combined reactive carbonyl species and erastin-induced cytotoxicity [8].

Table 2: Quantitative Anti-inflammatory Activity of this compound in Experimental Systems

Assay System Experimental Model Key Metrics Results Reference
PGE2 Inhibition In vitro enzyme assay Inhibition potency ~30× more potent than aspirin [6] [1]
TAK1 Binding Molecular docking simulation Binding affinity & stability Superior to takinib reference [6]
KMO Inhibition Enzymatic assay IC50 value 29.4 μM [3] [4]
Cytoprotection HaCaT keratinocytes Viability restoration 56.6-78.6% improvement [8]
Lipid Peroxidation HaCaT keratinocytes Oxidation suppression 42.3-70.2% reduction [8]
5-LO Inhibition In vitro enzyme assay Inhibition activity Significant inhibition reported [5]
mPGES-1 Inhibition In vitro enzyme assay Inhibition activity Potent inhibition reported [5] [7]
Multi-target Activity Profile

The comprehensive activity profile of this compound across multiple targets involved in inflammation provides a strong foundation for its therapeutic development. Unlike single-target anti-inflammatory agents that may have limited efficacy due to pathway redundancy, this compound's multi-target mechanism addresses inflammation at multiple points, potentially resulting in more comprehensive efficacy. This broad activity profile is particularly valuable for complex inflammatory conditions like rheumatoid arthritis, where multiple parallel pathways drive disease pathology. The following experimental workflow outlines a standardized approach for evaluating this compound's multi-target anti-inflammatory activity:

G cluster_assays Anti-inflammatory Activity Assessment cluster_enzymatic cluster_cellular cluster_computational Start This compound Sample (Isolated or Synthetic) Enzymatic Enzymatic Assays Start->Enzymatic Cellular Cellular Models Start->Cellular Computational Computational Analysis Start->Computational PGE2Assay PGE2 Inhibition Assay Enzymatic->PGE2Assay LOXAssay 5-LOX Inhibition Assay Enzymatic->LOXAssay KMOAssay KMO Inhibition Assay Enzymatic->KMOAssay Macrophage LPS-stimulated Macrophages Cellular->Macrophage Keratinocyte Oxidative Stress Keratinocyte Model Cellular->Keratinocyte GBM Glioblastoma Cell Lines (Migration/Invasion) Cellular->GBM Docking Molecular Docking (TAK1, KMO) Computational->Docking MD Molecular Dynamics Computational->MD ADMET ADMET Prediction Computational->ADMET InVivo In Vivo Models Analysis Multi-parameter Analysis & Data Integration PGE2Assay->Analysis LOXAssay->Analysis KMOAssay->Analysis Macrophage->Analysis Keratinocyte->Analysis GBM->Analysis Docking->Analysis MD->Analysis ADMET->Analysis Conclusion Mechanistic Understanding & Therapeutic Potential Analysis->Conclusion

Figure 2: Experimental Workflow for Comprehensive Evaluation of this compound Anti-inflammatory Activity

This integrated evaluation approach allows researchers to systematically characterize both the potency and mechanisms of this compound across relevant biological systems. The combination of enzymatic assays, cellular models, and computational analyses provides a comprehensive understanding of its multi-target anti-inflammatory profile, supporting rational therapeutic development for specific inflammatory conditions.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assays
4.1.1 PGE2 Inhibition Assay

Purpose: To evaluate the ability of this compound to inhibit prostaglandin E2 production in cellular systems. Materials:

  • Lipopolysaccharide (LPS) from E. coli 055:B5
  • RAW 264.7 murine macrophages or similar macrophage cell line
  • This compound (purity ≥95% by HPLC) dissolved in DMSO
  • PGE2 ELISA kit
  • DMEM culture medium with 10% FBS and 1% penicillin-streptomycin

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at 1 × 10^5 cells/well and incubate for 24 h at 37°C with 5% CO₂
  • Pre-treat cells with this compound (0.1-100 μM) or vehicle control (DMSO ≤0.1%) for 2 h
  • Stimulate cells with LPS (1 μg/mL) for 18 h to induce inflammatory response
  • Collect cell culture supernatant by centrifugation at 1000 × g for 10 min
  • Measure PGE2 levels in supernatant using commercial ELISA kit according to manufacturer's protocol
  • Calculate percentage inhibition relative to LPS-stimulated controls: % Inhibition = [1 - (PGE2_sample / PGE2_LPS_control)] × 100

Validation Notes: this compound typically demonstrates IC50 values in the low micromolar range (1-10 μM) in this assay. Include indomethacin (10 μM) as a positive control, which should show 70-90% inhibition. Ensure DMSO concentrations are consistent across all treatments [5] [6] [7].

4.1.2 TAK1 Binding Affinity Assessment

Purpose: To evaluate molecular interactions between this compound and transforming growth factor beta-activated kinase 1 (TAK1) using computational approaches. Materials:

  • Crystal structure of human TAK1 (PDB ID: 5V5N)
  • AutoDock Vina 1.2.3 or similar molecular docking software
  • This compound 3D structure (PubChem CID: 156975)
  • UCSF Chimera 1.15 for protein preparation
  • Amber18 packages for molecular dynamics simulations

Procedure:

  • Prepare TAK1 protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges using UCSF Chimera
  • Optimize this compound structure using Gaussian 09 with B3LYP/6-31G (d, p) basis set
  • Define binding site using coordinates from reference ligand (takinib) in PDB 5V5N
  • Perform molecular docking with exhaustiveness parameter set to 32 and grid box size of 20×20×20 Å
  • Run molecular dynamics simulation for 100 ns using FF14SB force field for protein and GAFF2 for ligand
  • Calculate binding free energy using MM-PBSA method
  • Analyze hydrogen bonds and hydrophobic interactions between this compound and key TAK1 residues (LYS63, ALA107, ASP175)

Validation Notes: this compound should demonstrate superior binding affinity compared to takinib reference compound. Binding energy typically ranges from -9.5 to -11.0 kcal/mol. The compound should maintain stable binding throughout molecular dynamics simulation period [6].

Analytical Methods for Compound Characterization
4.2.1 HPLC-UV/PDA Analysis of this compound

Purpose: To separate, identify, and quantify this compound in cannabis extracts or biological samples. Materials:

  • This compound reference standard (purity ≥99%)
  • HPLC system with photodiode array detector
  • Luna C18 (150 × 4.6 mm, 3 μm) analytical column
  • Mobile phase: Acetonitrile/water (65:35, v/v) both containing 0.1% formic acid
  • HPLC-grade solvents: acetonitrile, water, formic acid

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min
  • Injection volume: 10 μL
  • Column temperature: 25°C
  • Detection wavelength: 342.4 nm
  • Run time: 20 min
  • Retention time for this compound: ~8.5 min

Procedure:

  • Prepare this compound stock solution (1 mg/mL) in methanol
  • Create calibration standards (5-500 μg/mL) by serial dilution
  • Filter samples and standards through 0.22 μm PVDF membrane
  • Inject standards and samples in triplicate
  • Identify this compound by retention time and UV spectrum (λ_max = 275, 342 nm)
  • Quantify using external standard method with linear calibration curve (R² > 0.99)

Validation Parameters: The method should demonstrate precision with intra-day and inter-day RSD ≤5.29%, accuracy with recovery rates of 82-98%, and limit of detection approximately 1 μg/mL [2].

Table 3: Optimized HPLC Conditions for Cannflavin Analysis

Parameter Specification Notes
Column Phenomenex Luna C18(2) 150 × 4.6 mm, 3 μm particle size
Mobile Phase Acetonitrile/water (65:35) Both contain 0.1% formic acid
Flow Rate 1.0 mL/min Back pressure ~120 bar
Detection 342.4 nm PDA range: 190-400 nm
Temperature 25°C Column compartment controlled
Injection 10 μL Fixed loop injector
Run Time 20 minutes This compound RT ~8.5 min
Linearity 5-500 μg/mL R² > 0.99 required

Research Applications and Therapeutic Implications

The multifaceted anti-inflammatory activity of this compound suggests numerous potential research applications and therapeutic directions. For rheumatoid arthritis, this compound's dual inhibition of both TAK1 and prostaglandin production presents a unique opportunity to target multiple pathways driving joint inflammation and destruction. The central position of TAK1 in TNF signaling makes it particularly attractive, as TNF inhibition has proven highly effective in rheumatoid arthritis, albeit with limitations in administration and side effects that this compound might overcome through its oral bioavailability and multi-target approach [6]. Research should focus on combination studies with existing DMARDs (disease-modifying antirheumatic drugs) to evaluate potential synergistic effects that might allow dose reduction of conventional agents while maintaining efficacy.

In neuroinflammatory and neurodegenerative conditions, this compound's inhibition of KMO presents a novel mechanism to shift tryptophan metabolism toward neuroprotective metabolites. This approach may have applications in Parkinson's disease, Alzheimer's disease, and multiple sclerosis, where neuroinflammation and excitotoxicity contribute to disease progression. The ability of this compound to modulate the kynurenine pathway suggests potential for addressing the neurotoxic branch of tryptophan catabolism that has been implicated in these disorders [3] [4]. Research should prioritize blood-brain barrier penetration studies and efficacy evaluation in relevant animal models of neurodegeneration. Additionally, the anti-ferroptosis and anti-glycation activities demonstrated in keratinocyte models suggest potential applications in inflammatory skin conditions and skin aging, where oxidative stress and carbonyl species contribute to pathology [8].

From a drug development perspective, the recent achievement of gram-scale purification of this compound from hemp aerial material has removed a major barrier to preclinical development [3] [4]. This advance enables more extensive ADMET profiling, formulation development, and in vivo efficacy studies. The favorable drug-likeness properties predicted in silico, including good gastrointestinal absorption and minimal toxicity liabilities, support continued investment in development. Future research directions should include structural optimization to improve potency and pharmacokinetic properties, formulation development for enhanced bioavailability, and investigation of potential synergies with other cannabis-derived compounds in accordance with the entourage effect concept.

References

Application Notes & Protocols: Investigating Cannflavin A as an Inhibitor of Prostaglandin E2 Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cannflavin A (CFA) is a prenylated flavonoid uniquely found in Cannabis sativa L., first isolated in 1985 and identified as a novel inhibitor of prostaglandin production in cultured rheumatoid synovial cells [1] [2] [3]. Unlike cannabinoids, CFA possesses a distinct flavone structure with a geranylated side chain on the A ring, contributing to its enhanced lipophilicity and biological activity [3] [4]. These Application Notes provide researchers and drug development professionals with detailed methodologies for evaluating CFA's anti-inflammatory properties, specifically its inhibition of the PGE2 signaling pathway. PGE2, the most abundant prostaglandin in humans, is a key lipid mediator in inflammation, pain, fever, and neurological diseases, making its regulatory pathways prime targets for therapeutic intervention [5] [6].

Background and Significance

The PGE2 Signaling Pathway

Prostaglandin E2 is synthesized from arachidonic acid by cyclooxygenase (COX-1 and COX-2) and prostaglandin E synthase (PTGES) enzyme families [5]. It exerts its biological functions primarily by binding to four G-protein coupled receptors (EP1-EP4), which are differentially expressed across tissues and have varying affinities for PGE2, leading to diverse physiological effects [5]. Inhibition of prostaglandin production has long been an important strategy for anti-inflammatory and analgesic treatments, with COX enzymes serving as the primary target for non-steroidal anti-inflammatory drugs (NSAIDs) [5].

This compound's Mechanism of Action

CFA has been identified as a potent inhibitor of prostaglandin production, specifically targeting key enzymes in the eicosanoid pathway. Research indicates CFA inhibits both microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), enzymes crucial in the formation of PGE2 and leukotrienes, respectively [4]. This dual inhibition profile is particularly significant as it may offer a therapeutic advantage over traditional NSAIDs by potentially reducing side effects associated with COX inhibition while simultaneously blocking multiple inflammatory pathways. A recent study also identified CFA as an inhibitor of kynurenine-3-monooxygenase (KMO), an enzyme in the neurotoxic kynurenine pathway, with an IC₅₀ of 29.4 μM, suggesting a broader regulatory role in inflammation and neurodegeneration [7].

Table 1: Key Molecular Targets of this compound in Inflammatory Pathways

Target Enzyme Reported IC₅₀ Values Biological Consequence Experimental System
Prostaglandin E2 Production Not specified Inhibition of PGE₂ synthesis Cultured rheumatoid synovial cells [1]
mPGES-1 Potent inhibition Reduced conversion of PGH₂ to PGE₂ In vitro enzyme assay [4]
5-Lipoxygenase (5-LOX) Potent inhibition Reduced leukotriene synthesis In vitro enzyme assay [4]
Kynurenine-3-monooxygenase (KMO) 29.4 μM Shift from neurotoxic to neuroprotective kynurenines In vitro enzymatic assay [7]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound from Cannabis sativa Material

This protocol describes the extraction, separation, and quantification of this compound from plant material using HPLC-PDA, adapted from a recently validated method [8].

3.1.1 Materials and Reagents
  • Cannabis Plant Material: Dried and powdered aerial parts (e.g., inflorescence, leaves).
  • This compound Standard: ≥99% purity, for calibration curve [8].
  • Solvents: HPLC-grade water, acetonitrile, formic acid.
  • Equipment: HPLC system with photodiode array (PDA) detector.
  • Analytical Column: Phenomenex Luna C18(2) (150 × 4.6 mm, 3 μm) or equivalent.
3.1.2 Procedure
  • Standard Preparation: Prepare a stock solution of CFA standard (1 mg/mL) in acetonitrile. Dilute to create a calibration series from 5–500 μg/mL [8].
  • Sample Extraction:
    • Accurately weigh 1.0 g of powdered plant material.
    • Extract with 10 mL of a suitable solvent (e.g., ethanol or acetonitrile) via sonication for 30 minutes.
    • Centrifuge at 4000 × g for 10 minutes and filter the supernatant through a 0.45 μm membrane filter.
  • HPLC Analysis:
    • Mobile Phase: Acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 25°C.
    • Injection Volume: 10 μL.
    • Detection Wavelength: 342.4 nm (PDA range: 190–400 nm).
    • Run Time: 20 minutes [8].
  • Quantification: Identify CFA by comparing its retention time with the standard and by its UV spectrum. Quantify using the external standard method based on the peak area.
3.1.3 Validation Parameters

The method demonstrates excellent performance characteristics [8]:

  • Linearity: R² > 0.99 over the range of 5–500 ppm.
  • Recovery: 82–98%.
  • Precision: Intra-day and inter-day Relative Standard Deviation (% RSD) ≤ 5.29%.
Protocol 2: Assessing PGE2 Inhibition Using a Fluorescence Polarization Immunoassay (FPIA)

This protocol is suitable for high-throughput screening of CFA's effect on PGE2 production in cell-based systems.

3.2.1 Materials and Reagents
  • Cell Line: Cultured rheumatoid synovial cells or other relevant cell types (e.g., RAW 264.7 macrophages, HEK293T) [1] [5].
  • Stimulant: Lipopolysaccharide (LPS) or interleukin-1 to induce inflammatory response.
  • Test Compound: this compound (dissolved in DMSO, final concentration <0.1%).
  • PGE2 FPIA Kit: (e.g., Enzo Life Sciences, Cat. No. ADI-920-001) [6].
  • Positive Control: NSAID (e.g., Indomethacin).
3.2.2 Procedure
  • Cell Seeding and Treatment:
    • Seed cells in a 96-well plate at a density of 1×10⁵ cells/well and incubate overnight.
    • Pre-treat cells with varying concentrations of CFA (e.g., 1–100 μM) or vehicle control for 1–2 hours.
    • Stimulate cells with LPS (e.g., 1 μg/mL) for 16–24 hours to induce PGE2 synthesis.
  • Sample Collection:
    • Centrifuge the cell culture supernatant at 1000 × g for 10 minutes to remove debris.
    • Collect the clear supernatant for PGE2 measurement. Samples can be stored at -80°C.
  • PGE2 FPIA Measurement:
    • Follow the manufacturer's instructions for the PGE2 FPIA kit [6].
    • Briefly, mix 50 μL of sample or standard with an equal volume of anti-PGE2 tracer in the assay plate.
    • Incubate for 30 minutes to 2 hours at room temperature, protected from light.
    • Measure the fluorescence polarization (FP) using a plate reader with appropriate filters (Ex: ~485 nm, Em: ~530 nm).
  • Data Analysis:
    • Generate a standard curve of FP (mP units) vs. log[PGE2].
    • Interpolate the PGE2 concentration in unknown samples from the standard curve.
    • Calculate the percentage inhibition of PGE2 production relative to LPS-stimulated, untreated controls.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

This protocol determines the direct binding affinity (KD) of CFA to target proteins like KMO, providing mechanistic insights [7].

3.3.1 Materials and Reagents
  • SPR Instrument: (e.g., Biacore series).
  • Sensor Chip: CM5 chip.
  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
  • Ligand: Recombinant human protein (e.g., KMO).
  • Analytes: this compound, positive control inhibitor (e.g., Ro 61-8048 for KMO).
  • Amine Coupling Kit: for ligand immobilization.
3.3.2 Procedure
  • Ligand Immobilization:
    • Dilute the target protein to 10–50 μg/mL in sodium acetate buffer (pH 4.0–5.0).
    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS (7 min injection).
    • Inject the diluted protein solution over the activated surface to achieve a desired immobilization level (~5000–10000 RU).
    • Deactivate the remaining active esters with a 7 min injection of 1 M ethanolamine-HCl (pH 8.5).
  • Binding Kinetics Assay:
    • Dilute CFA in running buffer to a concentration series (e.g., 0.1–100 μM).
    • Inject analytes over the protein-immobilized and reference surfaces at a flow rate of 30 μL/min for 120 s (association phase), followed by running buffer for 300 s (dissociation phase).
    • Regenerate the surface with a short pulse (30 s) of 10 mM glycine-HCl (pH 2.0) between cycles.
  • Data Analysis:
    • Subtract the reference sensorgram from the ligand sensorgram.
    • Fit the corrected binding data to a 1:1 binding model using the SPR evaluation software to calculate the association rate (kₐ), dissociation rate (kd), and equilibrium dissociation constant (KD = kd/kₐ). The reported KD for CFA binding to KMO is 4.1×10⁻⁵ M [7].

Data Interpretation and Analysis

Expected Results and Biological Activity

Table 2: Summary of this compound's Documented Biological Activities

Activity Experimental Model Key Findings/Outcome Reference
Anti-inflammatory Cultured rheumatoid synovial cells Inhibition of PGE2 production; distinct from cannabinoids. [1] [2]
Neuroprotective PC12 cells (Amyloid β model) Biphasic (hormetic) effect: protection at <10 μM, toxicity at higher concentrations. Inhibits Aβ fibrillation. [4]
KMO Inhibition In vitro enzymatic assay IC₅₀ = 29.4 μM; binds to KMO with KD of 41 μM; shifts kynurenine pathway towards neuroprotection. [7]
Anti-proliferative Bladder cancer & glioblastoma cell lines Demonstrated synergistic effects with cannabinoids; potential as a therapeutic agent. [8]
Pathway and Workflow Visualization

The following diagram illustrates the primary inflammatory pathway targeted by this compound and the key experimental approaches for its study:

G cluster_pathway PGE2 Biosynthesis & Inhibition cluster_methods Key Experimental Methods AA Arachidonic Acid COX COX-1/COX-2 (Target of NSAIDs) AA->COX   PGH2 PGH2 mPGES1 mPGES-1 (Target of this compound) PGH2->mPGES1 PGE2 PGE2 EP_Receptors EP1-EP4 Receptors PGE2->EP_Receptors COX->PGH2 mPGES1->PGE2 HPLC HPLC-PDA Analysis (Content Quantification) CFA This compound HPLC->CFA Characterizes FPIA FPIA (PGE2 Measurement) FPIA->PGE2 Quantifies SPR Surface Plasmon Resonance (Binding Affinity) SPR->CFA Analyzes Binding CellAssay Cell-Based Assays (e.g., Synovial Cells) CellAssay->PGE2 Measures Effect On CFA->PGE2 Reduces Production CFA->mPGES1 Inhibits

Diagram 1: PGE2 Pathway and Experimental Analysis of this compound. This compound (blue) primarily inhibits mPGES-1, reducing PGE2 production. Key methodologies (green) for studying its extraction, activity, and binding are shown.

Troubleshooting and Best Practices

  • CFA Solubility: Due to its lipophilic nature from the prenyl side chain, prepare CFA stock solutions in high-quality DMSO and ensure final DMSO concentrations in cell culture do not exceed 0.1% to avoid cytotoxicity [3] [4].
  • Compound Stability: Store CFA standards and stock solutions at -20°C or below, protected from light, as flavonoids are susceptible to degradation.
  • Assay Controls: Always include appropriate controls in PGE2 inhibition assays: a vehicle control (baseline), an LPS-stimulated control (maximum PGE2 production), and a positive control like a known NSAID (e.g., Indomethacin) to validate the assay system.
  • Data Reproducibility: When performing SPR, use a reference flow cell for background subtraction and perform kinetic measurements at multiple analyte concentrations in random order to minimize systematic errors.

Conclusion

This compound represents a promising non-cannabinoid phytochemical from Cannabis sativa with a multi-target anti-inflammatory profile. The protocols outlined herein—for its quantification, activity assessment, and mechanistic binding studies—provide a robust framework for researchers to systematically evaluate its therapeutic potential. Future work should focus on in vivo validation of its efficacy and safety, and further exploration of its synergistic effects with other cannabis constituents.

References

Application Note: Validated Methods for the Detection and Quantification of Cannflavin A in Hemp Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Cannflavins A, B, and C are prenylated flavonoids endemic to Cannabis sativa L. These compounds exhibit significant biological activities, notably potent anti-inflammatory effects through the inhibition of prostaglandin E2 production, which surpasses that of traditional aspirin [1]. Cannflavin A (CF-A) is often the most abundant in plant material [2]. Their analysis, however, is complicated by low natural concentrations and potential matrix interference. This application note details two validated chromatographic methods—Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)—to provide reliable detection and quantification of this compound for research and development purposes.

Experimental Protocols

1. Liquid Chromatography-Mass Spectrometry (LC-MS) Method This method provides high sensitivity and selectivity for cannflavin analysis, ideal for complex matrices like topical formulations and nutraceutical products [3] [1].

  • 1.1. Instrumentation and Conditions

    • Chromatography System: Liquid Chromatograph coupled with a single quadrupole or similar mass spectrometer.
    • Column: C-18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile and water with 0.1% formic acid [83:17, v/v]. Mode: Isocratic.
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 10 µL.
    • Run Time: < 20 minutes.
    • Mass Spectrometry Detection: Electrospray Ionization (ESI) in positive ion mode; Single-Ion Monitoring (SIM) mode.
  • 1.2. Sample Preparation

    • Extraction: Weigh 0.2-0.5 g of powdered, dried hemp material.
    • Add 10 mL of HPLC-grade acetone.
    • Sonicate for 30 minutes, ensuring the water bath temperature does not exceed 35°C.
    • Syringe-filter the extract through a 0.22 µm PTFE filter.
    • Dilute the filtrate 2 to 5-fold (depending on the source material) with mobile phase before injection [4].
  • 1.3. Standards and Calibration

    • Internal Standard: Cannabidiol-D3 (CBD-D3) [3] [1].
    • Calibration Standards: Prepare this compound certified reference standard in a series of concentrations. The method demonstrates excellent linearity in the relevant range.
    • Limit of Detection (LOD): 0.25 µg/mL.
    • Lower Limit of Quantification (LLOQ): 0.5 µg/mL [3] [5].

The following workflow summarizes the LC-MS method protocol:

LCMS_Workflow Start Start Sample Preparation Weigh Weigh 0.2-0.5 g Hemp Powder Start->Weigh Extract Add 10 mL Acetone Sonicate 30 min Weigh->Extract Filter Filter (0.22 µm PTFE) Extract->Filter Dilute Dilute Filtrate 2-5x Filter->Dilute PrepVial Transfer to LC Vial Dilute->PrepVial LC LC Separation PrepVial->LC MS MS Detection ESI+ SIM Mode LC->MS Data Data Analysis MS->Data

2. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) Method This method offers a robust and accessible alternative for laboratories without mass spectrometry capabilities, suitable for routine analysis of plant chemovars [2].

  • 2.1. Instrumentation and Conditions

    • Chromatography System: HPLC system equipped with a Photodiode Array (PDA) detector.
    • Column: Luna C18(2) (150 x 4.6 mm, 3 µm).
    • Mobile Phase: Acetonitrile and water (both with 0.1% formic acid) [65:35, v/v]. Mode: Isocratic.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 25 °C.
    • Detection Wavelength: 342.4 nm.
    • Injection Volume: 10 µL.
    • Run Time: 20 minutes.
  • 2.2. Sample Preparation

    • The sample preparation protocol is identical to the one described for the LC-MS method in section 1.2 [2] [4].
  • 2.3. Standards and Calibration

    • Calibration Standards: Prepare this compound standard in the range of 5–500 µg/mL.
    • Linearity: R² > 0.99.
    • Precision: Intra-day and inter-day Relative Standard Deviation (% RSD) ≤ 5.29%.
    • Recovery: Ranges from 82% to 98% [2].

The workflow for the HPLC-PDA method is outlined below:

HPLC_Workflow Start Start Sample Preparation Weigh Weigh 0.2-0.5 g Hemp Powder Start->Weigh Extract Add 10 mL Acetone Sonicate 30 min Weigh->Extract Filter Filter (0.22 µm PTFE) Extract->Filter Dilute Dilute Filtrate 2-5x Filter->Dilute PrepVial Transfer to LC Vial Dilute->PrepVial HPLC HPLC Separation Isocratic Elution PrepVial->HPLC PDA PDA Detection at 342.4 nm HPLC->PDA Data Data Analysis PDA->Data

Data Presentation: Method Comparison and Validation

The key quantitative performance data for both methods are summarized in the table below for easy comparison.

Table 1: Comparison of Validated Analytical Methods for this compound

Parameter LC-MS Method [3] [1] HPLC-PDA Method [2]
Detection Principle Mass Spectrometry (MS) Photodiode Array (PDA)
Linearity Range Not fully specified (LLOQ: 0.5 µg/mL) 5 - 500 µg/mL
Limit of Detection (LOD) 0.25 µg/mL Not specified
Lower Limit of Quantification (LLOQ) 0.5 µg/mL Inferred from range
Precision (% RSD) Suitable (per validation) Intra-day & Inter-day ≤ 5.29%
Accuracy (% Recovery) Suitable (per validation) 82% - 98%
Key Advantage High sensitivity & selectivity for complex matrices Cost-effective, accessible for routine analysis

Discussion The choice between the LC-MS and HPLC-PDA methods depends on the specific application requirements. The LC-MS method is superior for applications demanding high sensitivity, such as quantifying cannflavins in low-concentration samples like topical formulations where matrix effects are significant [3] [1]. Its use of a deuterated internal standard (CBD-D3) further enhances quantification accuracy. In contrast, the HPLC-PDA method provides a wider linear dynamic range (5–500 µg/mL), making it excellent for profiling cannflavins across different cannabis chemovars where concentrations can vary greatly [2]. It is a robust and cost-effective solution for quality control in cannabis testing laboratories.

Conclusions These two validated methods provide the scientific community with reliable tools for the quantification of this compound. The LC-MS method meets the need for high sensitivity and specificity, while the HPLC-PDA method offers a practical and precise alternative for standard laboratory settings. Employing these protocols will facilitate further research into the therapeutic potential and chemical profiling of this promising class of cannabis-derived compounds.


References

  • O'Croinin, C., Le, T. N., Doschak, M. R., Löbenberg, R., & Davies, N. M. (2023). A validated method for detection of cannflavins in hemp extracts. Journal of Pharmaceutical and Biomedical Analysis, 235, 115631. https://doi.org/10.1016/j.jpba.2023.115631 [3] [1] [5]
  • Anonymous (2025). Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins A, B, and C in Different Cannabis Chemovars. Methods and Protocols, 8(5), 100. https://pmc.ncbi.nlm.nih.gov/articles/PMC12452342/ [2]
  • King, C., Gaudino, R., Gruszecka, D., & Stenerson, K. (2024, March 7). Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA. Sigma-Aldrich. https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/environmental-testing-and-industrial-hygiene/cannabis-testing/natural-cannabinoid-and-cannflavin-profiling [4]

References

Comprehensive Technical Guide: Extraction and Analysis of Cannflavin A from Cannabis sativa for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannflavins and Cannflavin A

This compound is a prenylated flavonoid uniquely found in Cannabis sativa L., first identified in 1985 alongside its analogues Cannflavin B and C. [1] [2] These specialized compounds are characterized by a methoxyluteolin backbone with either geranyl or prenyl side chains attached at the C-6 position. [1] [3] this compound specifically features a geranyl group, significantly enhancing its lipophilicity and potential for membrane permeability and receptor binding compared to non-prenylated flavonoids. [3] [4]

Research has revealed that this compound possesses potent anti-inflammatory properties, demonstrating remarkable inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 1.8 μM and suppression of 12-O-tetradecanoylphorbol-13-acetate-induced PGE₂ release (IC₅₀ = 0.7 μM). [2] [5] This anti-inflammatory activity is reported to be approximately 30 times more potent than aspirin, highlighting its significant therapeutic potential. [6] Beyond inflammation, preliminary studies indicate promising neuroprotective, anti-glycation, anti-ferroptosis, and anti-proliferative activities, suggesting potential applications in neurodegenerative diseases, cancer, and aging-related skin conditions. [7] [2]

Despite this promising therapeutic profile, this compound occurs in relatively low abundance in cannabis plants (typically 0.07–0.14% in inflorescences based on dry weight), presenting significant challenges for isolation and large-scale study. [1] [2] This scarcity has hampered research progress and underscores the critical importance of optimized extraction and purification methodologies to obtain sufficient quantities for comprehensive pharmacological investigation and drug development. [1]

Extraction Techniques for this compound

Conventional Extraction Methods

Solvent selection is a critical factor in conventional extraction of this compound, with medium-polarity solvents demonstrating optimal efficiency for recovering these semi-polar compounds. Ethanol-water mixtures, particularly 50-95% ethanol, have proven highly effective for extracting this compound while maintaining safety profiles suitable for pharmaceutical applications. [6] [8] The extraction process typically begins with raw material preparation involving drying and grinding of cannabis aerial parts (flowers and leaves) to a particle size of 250-1700 μm to enhance surface area and improve extraction efficiency. [6]

A defatting pretreatment is often recommended using non-polar solvents such as petroleum ether, n-hexane, or n-heptane for 2-4 hours to remove lipophilic interferents like chlorophyll and waxes. [6] This step significantly improves downstream processing by reducing pigment contamination and improving purification efficiency. Following defatting, the plant material is subjected to exhaustive extraction using 5-20 volumes (w/v) of ethanol-water mixtures (50-95% ethanol) through cold soaking or hot reflux extraction for 1-3 hours, repeated 1-4 times to maximize yield. [6] The combined extracts are then concentrated under reduced pressure (45-55°C, -0.06 to -0.08 MPa) to a final ethanol concentration of 50-70% before further purification. [6]

Advanced Extraction Technologies

Ultrasound-assisted extraction (UAE) has demonstrated superior efficiency for this compound recovery compared to conventional methods. The mechanical effects of ultrasound—including cavitation, microturbulence, and compression—disrupt plant cell walls, enhancing mass transfer and reducing extraction time. [8] When optimized, UAE can increase extraction yields by approximately 15% for total flavonoids compared to conventional maceration using the same solvent. [8] Key parameters for UAE optimization include:

  • Extraction temperature: 40-60°C
  • Ultrasound power: 200-500W
  • Extraction time: 15-45 minutes
  • Solid-to-solvent ratio: 1:10 to 1:20 (w/v)

Supercritical fluid extraction (SFE), particularly using CO₂, offers an alternative advanced method with tunable selectivity by modifying temperature and pressure parameters. [9] While SFE effectively recovers cannabinoids, studies indicate it may yield lower concentrations of this compound compared to alcoholic solvent extraction, though it produces cleaner extracts with minimal solvent residues. [9] The "tunability" of SFE allows for targeted fractionation of specific compound classes, potentially enabling selective enrichment of cannflavins through parameter optimization.

Table 1: Comparison of Extraction Techniques for this compound

Extraction Method Solvent System Temperature Time Relative Efficiency Key Advantages
Conventional Maceration 50-95% Ethanol-water 25-78°C 1-4 hours Baseline Simple, scalable, low equipment cost
Soxhlet Extraction 95-100% Ethanol 78°C 6-24 hours Moderate Continuous extraction, high throughput
Ultrasound-Assisted Extraction (UAE) 50-95% Ethanol-water 40-60°C 15-45 minutes High (115% of conventional) Rapid, efficient, lower solvent consumption
Supercritical CO₂ CO₂ with ethanol modifier 40-60°C 30-90 minutes Variable Clean extracts, tunable selectivity

Industrial-Scale Purification of this compound

For large-scale production of high-purity this compound, a multi-step purification process has been developed capable of processing 300-1200 kg of raw hemp flower and leaf material. [6] This protocol employs a combination of crude extraction, macroporous resin chromatography, and crystallization to produce this compound with purity exceeding 95%. [6]

The initial extraction follows the conventional methods described previously, using 50-95% ethanol-water solutions with a material-to-solvent ratio of 1:5-1:20 (w/v). The combined extracts are concentrated to approximately 50-70% ethanol content, then subjected to sedimentation overnight or centrifugation to remove insoluble particulates. [6] The clarified supernatant is then processed through macroporous adsorption resin chromatography, which represents the most critical purification step.

Resin selection is crucial for efficient this compound recovery, with preferred resins including AB-8, D-101, HPD700, XAD2, XDA-8, LSA-7, D-941, DM-130, ADS600, ADS-17, SP-825, HPD-600, or SP825. [6] These resins should have a micropore size of 7-11 nm (optimally 8-10 nm) to enable selective this compound adsorption while excluding larger impurities. The resin quantity should be 10-75% of the initial raw material mass, optimally 18-53%. [6] The purification sequence involves:

  • Adsorption: Loading the clarified extract onto the resin column
  • Washing: Removing impurities with 2-5 column volumes (BV) of 20-40% ethanol-water
  • Elution: Recovering enriched this compound with 2-5 BV of 70-95% ethanol-water
  • Concentration: Evaporating the eluate under reduced pressure

The concentrated eluate is then treated with non-polar solvent III (e.g., n-hexane, n-heptane, petroleum ether, ethyl acetate, or higher fatty alcohols) to precipitate this compound. [6] The precipitate is collected and crystallized from methanol, yielding pale yellow needles of high-purity this compound suitable for pharmaceutical applications. [1] [6]

Analytical Quantification and Validation

HPLC-UV/PDA Method for Cannflavin Analysis

Robust analytical methods are essential for quality control and standardization of this compound extracts. A validated HPLC-UV/PDA method has been developed specifically for simultaneous quantification of Cannflavins A, B, and C in cannabis chemovars. [3] [4] The method employs a Luna C18 column (150 × 4.6 mm, 3 μm) with isocratic elution using acetonitrile and water (65:35, v/v), both containing 0.1% formic acid, at a flow rate of 1 mL/min. [3] [4] Detection is set at 342.4 nm, the maximum absorbance wavelength for cannflavins, with a total run time of 20 minutes. [3] [4]

This method has been rigorously validated according to ICH guidelines, demonstrating excellent linearity (R² > 0.99) across the concentration range of 5-500 μg/mL for all three cannflavins. [3] [4] Method validation confirmed precision with intra-day and inter-day relative standard deviations (%RSD) ≤5.29%, and accuracy with recovery rates ranging from 82% to 98%. [3] [4] The method has been successfully applied to quantify cannflavins in various cannabis chemovars, revealing that this compound is typically the most abundant, ranging from 15.2 to 478.38 ppm in the examined samples多元化. [3]

Alternative Analytical Approaches

While HPLC-UV/PDA offers practical utility for routine analysis, UHPLC coupled with Q-Orbitrap high-resolution mass spectrometry provides enhanced sensitivity and selectivity for comprehensive cannflavin profiling, particularly in complex matrices. [3] [4] Additionally, targeted 1H NMR profiling has been employed for simultaneous analysis of cannabinoids and cannflavins, offering complementary structural information without requiring complete chromatographic separation. [3] [4]

Table 2: Analytical Methods for this compound Quantification

Analytical Method Separation Conditions Detection Linear Range Applications Advantages
HPLC-UV/PDA C18 column, ACN/water (65:35) + 0.1% FA, isocratic UV 342.4 nm 5-500 μg/mL Routine analysis of plant extracts Robust, cost-effective, validated
UHPLC-Q-Orbitrap HRMS C18 column, ACN/water gradient High-resolution MS Not specified Polyphenolic fractions in inflorescences High sensitivity, compound identification
1H NMR profiling None required NMR spectroscopy Not specified Simultaneous cannabinoid and flavonoid analysis Structural information, no separation needed

Experimental Protocols and Workflows

Complete Extraction and Purification Protocol

Objective: To isolate high-purity this compound from Cannabis sativa aerial parts using scalable methodology. [6]

Materials and Equipment:

  • Raw material: Dried cannabis flowers/leaves, ground to 250-1700 μm
  • Solvents: Petroleum ether, ethanol (food/pharmaceutical grade), water
  • Equipment: Extraction vessel, filtration system, rotary evaporator, macroporous resin column, crystallization apparatus

Procedure:

  • Raw Material Preparation:

    • Roast plant material to moisture content <15%
    • Grind to particle size of 250-1700 μm
    • Transfer to extraction vessel
  • Defatting Pretreatment:

    • Add 2-5 volumes (w/v) petroleum ether to plant material
    • Extract for 2-4 hours with agitation
    • Filter and discard petroleum ether fraction
    • Dry residue under reduced pressure (45-55°C, -0.06 to -0.08 MPa)
  • Ethanol Extraction:

    • Add 5-20 volumes (w/v) of 70% ethanol-water to defatted material
    • Perform hot reflux extraction at 78°C for 2 hours
    • Repeat extraction twice
    • Combine ethanol extracts and filter
  • Concentration and Clarification:

    • Concentrate combined extracts to 50-70% ethanol content using rotary evaporation
    • Allow to settle overnight or centrifuge at 5000 rpm for 15 minutes
    • Collect supernatant for further processing
  • Macroporous Resin Chromatography:

    • Prepare column with selected resin (AB-8, D-101, or equivalent)
    • Load clarified supernatant onto column
    • Wash with 3 BV of 30% ethanol-water to remove impurities
    • Elute this compound with 3 BV of 85% ethanol-water
    • Collect eluate and concentrate under reduced pressure
  • Crystallization:

    • Add n-hexane to concentrated eluate (1:2 v/v)
    • Allow this compound to precipitate
    • Collect precipitate by filtration
    • Recrystallize from methanol to obtain pale yellow needles
    • Dry under vacuum to constant weight

The following workflow diagram illustrates the complete extraction and purification process:

G Start Start Extraction Protocol RM Raw Material Preparation Start->RM Defat Defatting with Petroleum Ether RM->Defat EthEx Ethanol Extraction (70%, 78°C, 2h) Defat->EthEx Conc Concentration and Clarification EthEx->Conc Chrom Macroporous Resin Chromatography Conc->Chrom Crystal Crystallization from Methanol Chrom->Crystal End This compound (Purity >95%) Crystal->End

Optimization Strategies for Enhanced Yield

Several factors significantly impact this compound yield and should be optimized for specific source materials:

  • Plant Developmental Stage: Harvest at the beginning of flowering for higher phenolic content versus full flowering for cannabinoid-rich material. [8]
  • Solvent Composition: 50-70% ethanol-water maximizes extraction efficiency for cannflavins while minimizing co-extraction of highly polar or non-polar compounds. [8]
  • Resin Selection: Use macroporous resins with 8-10 nm pore size for optimal this compound adsorption capacity and selectivity. [6]
  • Gradient Elution: Implement stepwise ethanol-water gradients (20% → 40% → 70% → 95%) during resin chromatography to fractionate compounds and improve this compound purity. [6]

Conclusion and Future Perspectives

The extraction and purification methodologies outlined in this application note provide robust protocols for obtaining this compound from Cannabis sativa with purity levels suitable for pharmaceutical development. The combination of ethanol-water extraction followed by macroporous resin chromatography and crystallization represents a scalable approach that can be implemented at both research and industrial scales. [6]

Despite these advances, the inherent low abundance of this compound in natural cannabis sources remains a significant challenge. [1] [2] Future efforts should focus on strain selection (identifying cannflavin-rich chemovars), biosynthetic pathway engineering, and alternative production platforms such as microbial biotransformation or tissue culture to ensure sustainable supply for clinical development. [1] [2] Additionally, further research is needed to fully elucidate the mechanisms of action, pharmacokinetic profiles, and therapeutic windows of this compound to facilitate its transition from botanical curiosity to clinically validated therapeutic agent.

The integration of optimized extraction methodologies with validated analytical techniques creates a foundation for quality control and standardization of this compound-containing products, essential for advancing research and ultimately realizing the clinical potential of this promising natural product.

References

Comprehensive Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Cannflavin A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cannflavin A and Its Key Biological Activities

This compound is a prenylated flavonoid uniquely found in Cannabis sativa L. that has gained significant research interest due to its potent biological activities. Unlike common cannabinoids, this compound belongs to a specialized class of flavonoids that incorporate lipophilic prenyl side chains, which significantly enhance their bioavailability and biological activity profiles. Research has demonstrated that cannflavins exhibit anti-inflammatory activity that is approximately thirty times more potent than aspirin, making them compelling candidates for therapeutic development [1] [2]. These compounds are synthesized in Cannabis sativa through a branch point from the phenylpropanoid pathway, with a single prenyltransferase converting chrysoeriol to this compound and B [1].

Recent investigations have revealed that this compound possesses a remarkably diverse pharmacological profile extending beyond its well-documented anti-inflammatory properties. Studies indicate significant anti-cancer effects in bladder cancer models, where this compound demonstrated concentration-dependent cytotoxicity against transitional cell carcinoma lines T24 and TCCSUP [3]. Additionally, it has shown promising neuroprotective properties in models of Alzheimer's disease by inhibiting amyloid β fibrillization and protecting against Aβ-mediated neurotoxicity [4]. More recent research has uncovered its ability to inhibit ferroptosis (an iron-dependent form of cell death) in human keratinocytes, suggesting potential applications in dermatology and aging-related skin conditions [5]. The compound has also been identified as an effective inhibitor of kynurenine-3-monooxygenase (KMO), a key enzyme in the neurotoxic branch of the kynurenine pathway, with an IC50 of 29.4 μM, positioning it as a potential therapeutic for neuroinflammatory and neurodegenerative disorders [6].

Quantitative Cytotoxicity Data of this compound

Cytotoxicity Across Different Cell Models

Table 1: Cytotoxicity Profile of this compound in Various Cell Lines

Cell Line Cell Type Assay Method Key Findings IC50/Effective Concentration Reference
HaCaT Human keratinocytes MTT assay Inhibition of ferroptosis induced by erastin + RCSs 0.625-20 µM (dose-dependent protection) [5]
T24 Bladder transitional cell carcinoma AlamarBlue Concentration-dependent reduction in cell viability ~40 µM (48h treatment) [3]
TCCSUP Bladder transitional cell carcinoma AlamarBlue Concentration-dependent reduction in cell viability ~60 µM (48h treatment) [3]
HBlEpC Non-tumorigenic human bladder epithelial cells AlamarBlue Lower cytotoxicity in normal cells vs. cancer cells >100 µM (48h treatment) [3]
PC12 Rat neuronal cells MTT assay Biphasic response: neuroprotection at low concentrations, toxicity at high concentrations Neuroprotection: <10 µM; Toxicity: >10 µM [4]
Synergistic Effects with Therapeutic Agents

Table 2: Synergistic Cytotoxicity of this compound in Combination with Other Compounds

Combination Partner Cell Line Observed Effect Key Implications Reference
Gemcitabine T24 bladder cancer Additive to synergistic effects depending on concentrations Potential for combination therapy enhancement [3]
Cisplatin T24 bladder cancer Additive to synergistic effects depending on concentrations May allow dose reduction of conventional chemotherapeutics [3]
Δ9-THC T24 bladder cancer Synergistic cytotoxicity Enhanced efficacy of cannabinoid-based therapies [3]
Cannabidiol (CBD) T24 bladder cancer Synergistic cytotoxicity Potential for multi-target cannabis-derived formulations [3]
Cannabichromene (CBC) T24 bladder cancer Synergistic cytotoxicity Expanded therapeutic potential of minor cannabinoids [3]

Experimental Protocols for Cytotoxicity Assessment

MTT Cytotoxicity Assay in HaCaT Keratinocytes

Purpose: This protocol describes the assessment of this compound's protective effects against RCSs and erastin-induced ferroptosis in human keratinocytes (HaCaT cells) [5].

Materials and Reagents:

  • Cell Line: Human keratinocytes (HaCaT cells) from American Type Culture Collection
  • Culture Medium: As recommended by ATCC for HaCaT cells
  • Test Compound: this compound (isolated from hemp extracts or commercially sourced)
  • Other Reagents: Erastin (20 µM), glyoxal (GO, 100 µM), methylglyoxal (MGO, 100 µM), MTT reagent, dimethyl sulfoxide (DMSO)
  • Equipment: 96-well plates, CO2 incubator, SpectraMax M2 plate reader or equivalent

Procedure:

  • Cell Seeding: Seed HaCaT cells in 96-well plates at a density of 1 × 10^4 cells per well and allow them to adhere overnight in complete medium.
  • Pre-treatment: Incubate cells with this compound (0.625-20 µM) for 4 hours to allow cellular uptake and activity initiation.
  • Challenge Phase: Add erastin (20 µM) in the presence or absence of MGO (100 µM) or GO (100 µM) to the pre-treated cells and incubate for 24 hours.
  • Viability Assessment:
    • Prepare MTT solution in PBS at 5 mg/mL and filter sterilize.
    • Add MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
    • Incubate plates for 4 hours at 37°C in a CO2 incubator to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formed formazan crystals in 100 μL DMSO.
    • Measure absorbance at 570 nm using a plate reader with a reference wavelength of 630-690 nm.
  • Data Analysis: Calculate cell viability as a percentage of vehicle-treated controls after background subtraction.

Technical Notes:

  • Include appropriate controls (vehicle, positive inhibition, untreated cells)
  • Ensure DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v)
  • Perform experiments in triplicate with at least three biological replicates
  • Consider potential interference of test compounds with MTT assay; validate with alternative methods if necessary [7]
AlamarBlue Cytotoxicity Assay in Bladder Cancer Cells

Purpose: This protocol evaluates the direct cytotoxic effects of this compound on bladder cancer cell lines and its potential synergistic interactions with chemotherapeutic agents and cannabinoids [3].

Materials and Reagents:

  • Cell Lines: T24 and TCCSUP (human bladder transitional cell carcinoma), HBlEpC (non-tumorigenic human bladder epithelial cells as normal control)
  • Culture Media: McCoy's 5A for T24, Eagle's Minimum Essential Medium for TCCSUP, EpiVita basal medium with growth supplement for HBlEpC
  • Test Compounds: this compound, gemcitabine, cisplatin, cannabinoids (Δ9-THC, CBD, CBC, etc.)
  • Reagents: AlamarBlue cell viability reagent
  • Equipment: 96-well plates, CO2 incubator, fluorescence plate reader (excitation 540 nm/emission 590 nm)

Procedure:

  • Cell Preparation:
    • Seed cells at 3,000 cells/well in 96-well plates and culture for 24 hours to allow attachment.
    • Prepare serial dilutions of this compound (0-100 μM) alone or in combination with other agents.
  • Treatment:
    • Replace medium with fresh medium containing the test compounds.
    • For combination studies, use fixed ratio dilutions of this compound with chemotherapeutic agents or cannabinoids.
    • Incubate cells for 48 hours at 37°C in a 5% CO2 atmosphere.
  • Viability Measurement:
    • Add AlamarBlue reagent directly to each well according to manufacturer's instructions.
    • Incubate for 4 hours at 37°C protected from light.
    • Measure fluorescence with excitation at 540 nm and emission at 590 nm.
  • Data Analysis:
    • Express viability as percentage of vehicle-treated controls (set to 100%).
    • Calculate IC50 values using non-linear regression analysis.
    • For combination studies, analyze synergy using CompuSyn software or Chou-Talalay method.

Technical Notes:

  • Include vehicle controls with equivalent DMSO concentrations
  • Use non-tumorigenic cells (HBlEpC) to assess selective cytotoxicity
  • For invasion assessment, use Matrigel invasion assays alongside viability measurements
  • For apoptosis detection, perform Western blotting for cleaved caspase-3 [3]

Signaling Pathways and Mechanisms of Action

Multi-Target Mechanism of this compound

G cluster_inflammatory Anti-inflammatory Pathways cluster_neuro Neuroprotective Activities cluster_celldeath Cell Death Modulation CFA CFA TAK1 TAK1 Inhibition CFA->TAK1 PGE2 PGE2 Synthesis Inhibition CFA->PGE2 LOX 5-Lipoxygenase Inhibition CFA->LOX mPGES1 mPGES-1 Inhibition CFA->mPGES1 KMO KMO Inhibition CFA->KMO ABeta Aβ Fibrillization Inhibition CFA->ABeta Ferroptosis Ferroptosis Inhibition CFA->Ferroptosis Apoptosis Apoptosis Induction (Caspase-3 Activation) CFA->Apoptosis Glycation Anti-glycation Activity CFA->Glycation NFkB NF-κB Signaling TAK1->NFkB Reduces p38 p38 MAPK Pathway TAK1->p38 Reduces JNK JNK Signaling TAK1->JNK Reduces Neurotoxic Neurotoxic Metabolites KMO->Neurotoxic Reduces Aggregation Amyloid Aggregates ABeta->Aggregation Inhibits LipidPerox Lipid Peroxidation Ferroptosis->LipidPerox Reduces CancerDeath Cancer Cell Death Apoptosis->CancerDeath Promotes

Figure 1: Multi-Target Mechanisms of this compound. The diagram illustrates this compound's interactions with key molecular targets across inflammatory, neuroprotective, and cell death pathways.

Experimental Workflow for Cytotoxicity Assessment

G cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_advanced Advanced Characterization A1 Cell Culture Maintenance (Standard Conditions) A2 Experimental Seeding (3000-10,000 cells/well) A1->A2 A3 Compound Preparation (Serial Dilutions in DMSO) A2->A3 B1 Compound Application (0-100 μM this compound) A3->B1 B2 Incubation Period (24-48 hours) B1->B2 B3 Challenge Agents (Erastin, RCS, Chemotherapeutics) B2->B3 C1 Viability Assay (MTT, AlamarBlue, etc.) B2->C1 Viability Endpoint C2 Apoptosis Assessment (Caspase-3 Cleavage) B2->C2 Apoptosis Endpoint B3->C1 C3 Invasion/Migration Assays (Matrigel, etc.) B3->C3 Functional Assessment C1->C2 C2->C3 D1 Mechanistic Studies (Pathway Analysis) C3->D1 D2 Synergy Evaluation (Combination Index) D1->D2 D3 Selectivity Assessment (Normal vs. Cancer Cells) D2->D3

Figure 2: Comprehensive Workflow for this compound Cytotoxicity Assessment. The diagram outlines the key stages in evaluating this compound's cytotoxic effects, from initial preparation to advanced mechanistic characterization.

Research Implications and Future Perspectives

The accumulating evidence on this compound's cytotoxic properties positions it as a promising multi-target therapeutic candidate for various pathological conditions. The concentration-dependent cytotoxicity observed in bladder cancer cells, coupled with selective sparing of non-tumorigenic bladder epithelial cells, suggests a favorable therapeutic window worthy of further investigation [3]. The consistent demonstration of synergistic interactions with conventional chemotherapeutic agents (gemcitabine, cisplatin) and other cannabinoids provides a strong rationale for developing combination therapies that could enhance efficacy while reducing side effects through dose reduction.

The biphasic response observed in neuronal cells—neuroprotective at low concentrations (<10 μM) yet cytotoxic at higher concentrations (>10 μM)—highlights the importance of careful dose optimization for different therapeutic applications [4]. This biphasic nature is particularly relevant for potential neurodegenerative applications where long-term treatment would be required. Additionally, the anti-ferroptotic activity demonstrated in keratinocytes suggests potential applications in dermatological conditions and aging-related skin disorders where ferroptosis has been implicated [5].

From a technical perspective, researchers should remain cognizant of methodological considerations when evaluating this compound's cytotoxicity. The choice of assay method can significantly impact results, as some flavonoids can interfere with certain assays like MTT by affecting formazan formation or succinate dehydrogenase activity [7]. Employing multiple complementary assessment methods (MTT, AlamarBlue, caspase activation, etc.) provides a more comprehensive and reliable evaluation of cytotoxic effects. Furthermore, the physiological relevance of model systems should be considered, with increasing evidence supporting the use of three-dimensional culture models that better recapitulate in vivo conditions [8].

Future research directions should prioritize in vivo validation of this compound's cytotoxic and protective effects, ADMET profiling to understand its pharmacokinetic behavior, and mechanistic deep-dive studies to elucidate its precise molecular targets. The recent development of gram-scale purification methods for this compound should facilitate these more extensive investigations by overcoming previous supply limitations [6]. As research progresses, this compound represents not only a promising therapeutic candidate but also an important chemical probe for understanding the biological roles of prenylated flavonoids in health and disease.

References

Technical Support Guide: Solving Cannflavin A Low Yield Extraction Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Understanding Cannflavin A Yield Challenges

This compound is a prenylated flavonoid unique to Cannabis sativa L., recognized for its potent anti-inflammatory properties through microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition with an IC50 of 0.7 μM [1]. Despite its significant therapeutic potential, research and development efforts face substantial challenges due to its exceptionally low natural abundance in plant material. This compound typically constitutes only 0.07–0.14% of dried hemp inflorescences by weight, with even lower concentrations in other plant parts [2] [3]. This technical guide provides evidence-based solutions for optimizing this compound extraction yields, verifying analytical methods, and troubleshooting common experimental issues for researchers and drug development professionals.

The chemical complexity of cannabis extracts further complicates this compound isolation, as it co-occurs with numerous interfering compounds including cannabinoids, terpenes, and other flavonoids [4]. Successful extraction requires addressing both the intrinsic low abundance and the selective separation from these matrix components. The following sections present comprehensive protocols and methodologies validated in recent scientific literature to overcome these challenges.

Extraction Optimization Strategies

Modern Extraction Techniques

Table 1: Performance Comparison of this compound Extraction Methods

Method Optimal Conditions Key Advantages Reported Yield Reference
Microwave-Assisted Extraction (MAE) 150°C, 23 min, 1:28.5 solid-to-solvent ratio Enhanced efficiency, reduced time, green solvent (water) 8.98 mg QE/g dw TFC* [5]
RSM-Optimized Reflux 86.87°C, 165.96 min, 46.59% ethanol, 1:24.7 solid-to-liquid ratio High cannflavin specificity, established methodology 5.51 mg/g total flavonoids [3]
Ethanol Maceration Room temperature, dynamic maceration Simplicity, broad compound extraction 0.07-0.14% in inflorescences [4]
Sequential Solvent Extraction Hexane → CH₂Cl₂ → EtOAc → EtOH → EtOH:H₂O (1:1) Selective fractionation, impurity reduction Effective for isolation [2]

*TFC = Total Flavonoid Content; QE = Quercetin Equivalents; dw = dry weight

Recent studies demonstrate that microwave-assisted extraction (MAE) significantly improves this compound recovery compared to conventional methods. The optimal MAE conditions identified through Box-Behnken design response surface methodology are extraction temperature of 150°C, extraction time of 23 minutes, and solid-to-solvent ratio of 1:28.5 g-dried sample/mL using water as solvent [5]. This approach achieves a total flavonoid content of 8.98 mg QE/g dry weight, representing one of the most efficient green extraction methods currently available.

For ethanol-based reflux extraction, rigorous optimization using response surface methodology has identified precise parameters that maximize this compound yield. The optimal conditions include ethanol concentration of 46.59%, extraction temperature of 86.87°C, extraction time of 165.96 minutes, and solid-to-liquid ratio of 1:24.7 g/mL [3]. This method specifically targets flavonoid compounds with high selectivity, yielding 5.51 mg/g total flavonoids from cannabis material.

Material Selection & Pre-processing

The selection of appropriate source material critically influences this compound yield. Research indicates that cannabis inflorescences contain the highest concentration of this compound (0.07-0.14%), followed by leaves (0.34-0.44% total flavonoids) [3]. Among different chemotypes, CBD-rich varieties generally show higher this compound content, though significant variation exists between cultivars [6] [4]. Drying and grinding the plant material to a consistent particle size (20-40 mesh) before extraction improves solvent penetration and compound recovery [7] [3].

Analytical Verification Methods

HPLC-PDA Analytical Protocol

Table 2: Validated HPLC-PDA Parameters for this compound Quantification

Parameter Specification Validation Data
Column Luna C18 (150 × 4.6 mm × 3 μm) -
Mobile Phase Acetonitrile/water (65:35 v/v) both with 0.1% formic acid -
Flow Rate 1 mL/min -
Detection Wavelength 342.4 nm -
Injection Volume 10 μL -
Run Time 20 minutes -
Linearity Range 5–500 ppm R² > 0.99
Precision (% RSD) Intra-day ≤0.81%, Inter-day ≤5.29% -
Recovery Rate 82% to 98% -
Limit of Detection <5 ppm -

A robust high-performance liquid chromatography with photodiode array detection (HPLC-PDA) method has been developed and validated specifically for this compound quantification in complex cannabis extracts [8]. The method utilizes a reversed-phase C18 column with isocratic elution, providing excellent separation of this compound from interfering cannabinoids and other flavonoids. Method validation according to ICH guidelines confirms linearity across the 5-500 ppm range (R² > 0.99), with recovery rates of 82-98% and precision of ≤5.29% RSD for both intra-day and inter-day analyses [8].

For sample preparation, extracts should be dissolved in methanol or ethanol and filtered through 0.45 μm membranes before injection. The method successfully resolves this compound (typically ~12.5 minutes), Cannflavin B, and Cannflavin C, allowing for simultaneous quantification when reference standards are available [8]. This protocol represents a significant advancement over earlier methods that struggled with cannflavin detection in cannabinoid-rich matrices.

Troubleshooting Common Experimental Issues

Frequently Asked Questions

Q1: Despite optimization, my this compound yields remain low. What factors should I investigate?

  • Source Material Quality: Verify the chemotype of your cannabis material. CBD-rich varieties (Chemotype III) generally contain higher this compound levels than CBG-rich (IV) or cannabinoid-free (V) varieties [6]. Obtain material from reputable suppliers with certificate of analysis.
  • Extract Cleanup: Implement a sequential solvent partitioning step using hexane or petroleum ether to remove lipophilic interferents like chlorophyll and waxes before this compound extraction [2]. This improves both yield and subsequent analytical accuracy.
  • Decarboxylation Avoidance: Unlike cannabinoids, Cannflavins do not require decarboxylation. Excessive heat during extraction or concentration may degrade these compounds. Maintain temperatures below 70°C during processing when possible [4].

Q2: How can I improve this compound detection and quantification in my HPLC analysis?

  • Matrix Interference Management: Develop a selective extraction protocol using acetone or ethyl acetate specifically for flavonoids, separate from cannabinoid analysis [4]. This reduces the high concentration of cannabinoids that can interfere with this compound detection.
  • Standard Verification: Ensure reference standard purity (≥99%) through third-party verification. Degraded standards significantly impact quantification accuracy [8].
  • Detection Wavelength: Confirm detector wavelength accuracy at 342.4 nm, the maximum absorbance for Cannflavins [8]. Small deviations can substantially affect sensitivity.

Q3: What scaling challenges should I anticipate when moving from analytical to preparative extraction?

  • Solvent System Adjustment: While methanol provides excellent extraction efficiency at analytical scale, consider transitioning to ethanol for larger volumes due to its better safety profile and regulatory acceptance [9].
  • Throughput Considerations: Microwave-assisted extraction, while efficient, has limitations at industrial scale. Evaluate ethanol extraction systems validated under cGMP standards that offer superior scalability while maintaining yield [9].
  • Purification Strategy: Implement vacuum liquid chromatography or flash chromatography with silica gel or reversed-phase C18 stationary phases for preliminary fractionation [2]. This effectively separates this compound from the complex extract matrix before final purification.

Comprehensive Experimental Workflow

The following workflow diagrams illustrate the optimized pathway for this compound extraction and verification, integrating the methodologies discussed in this guide:

cannflavin_workflow cluster_0 Extraction Method Selection Start Start: Select CBD-rich Cannabis Inflorescence Material Pre-process Material: Dry & Grind (20-40 mesh) Start->Material MAE Microwave-Assisted Extraction 150°C, 23 min, 1:28.5 ratio Material->MAE Reflux OR Ethanol Reflux Extraction 86.9°C, 166 min, 46.6% EtOH Material->Reflux Partition Liquid-Liquid Partitioning Hexane → CH₂Cl₂ → EtOAc MAE->Partition Reflux->Partition Concentrate Concentrate Extract Under Reduced Pressure Partition->Concentrate Analyze HPLC-PDA Analysis 342.4 nm, C18 Column Concentrate->Analyze Verify Verify Against Standards & Validate Method Analyze->Verify End Optimized this compound Extraction Complete Verify->End

Figure 1: this compound Optimization and Verification Workflow

This integrated workflow combines the most effective elements from recent research: starting with appropriate material selection, applying optimized extraction parameters, implementing necessary cleanup steps, and concluding with validated analytical verification. Following this structured approach significantly enhances the likelihood of obtaining reproducible, high-quality this compound extracts for research and development purposes.

Conclusion

Successful This compound extraction requires addressing its inherent low abundance through methodical optimization of both extraction and analytical techniques. The protocols outlined in this technical guide—particularly microwave-assisted extraction and RSM-optimized ethanol reflux—provide substantially improved yields over conventional methods. Coupled with the validated HPLC-PDA analytical method, researchers can now reliably quantify this compound content even in complex cannabis extracts. Continued advances in cannabis genomics and biosynthesis may offer alternative production routes in the future, but for plant-based extraction, the integrated workflow presented here represents current best practices for overcoming this compound's low yield challenges.

References

Comparison of Quantification Methods for Cannflavins

Author: Smolecule Technical Support Team. Date: February 2026

Feature HPLC–UV/PDA Method [1] LC–MS/MS Assay [2]
Analytical Technique High-Performance Liquid Chromatography with Photodiode Array Detection Liquid Chromatography Tandem Mass Spectrometry
Detection Type Ultraviolet-Visible Light Absorption Mass-to-Charge Ratio Detection
Linearity Range 5–500 ppm (μg/mL) [1] LLOQ: 0.5 μg/mL; LOD: 0.25 μg/mL [2]
Run Time 20 minutes [1] <20 minutes [2]
Mobile Phase Acetonitrile/Water (65:35 v/v), both with 0.1% Formic Acid [1] Acetonitrile/Water (83:17) with 0.1% Formic Acid [2]
Column Phenomenex Luna C18(2) (150 × 4.6 mm, 3 μm) [1] C-18 Analytical Column [2]
Key Advantage Simplicity, accessibility, suitable for routine analysis of higher-concentration samples [1] Higher sensitivity and selectivity, ideal for trace-level analysis and complex matrices [2]

Method Selection and Optimization Pathways

Your choice between these methods depends on sensitivity requirements and available equipment. This decision-making and optimization process can be visualized as a workflow:

Start Goal: Improve Cannflavin A Quantification Sensitivity Decision1 Required Sensitivity Level? Start->Decision1 OptionHPLC HPLC-UV/PDA Path (5-500 ppm) Decision1->OptionHPLC Moderate OptionLCMS LC-MS/MS Path (Sub-ppm, trace level) Decision1->OptionLCMS High/Trace SubHPLC Optimization Levers OptionHPLC->SubHPLC SubLCMS Optimization Levers OptionLCMS->SubLCMS Lever1 Sample Pre-concentration SubHPLC->Lever1 Lever2 Reduce Injection Volume (Consider LOD trade-off) Lever1->Lever2 Lever3 Optimize Mobile Phase Gradient/Isocratic Profile Lever2->Lever3 Result Achieved Higher Sensitivity Lever3->Result Lever4 Tune MS Source Parameters (ESI Positive Mode) SubLCMS->Lever4 Lever5 Use Internal Standard (e.g., Cannabidiol-D3) Lever4->Lever5 Lever6 Confirm Specific Ions in Single-Ion Monitoring (SIM) Mode Lever5->Lever6 Lever6->Result

Detailed Experimental Protocols

Here are the detailed methodologies for implementing and optimizing the two main approaches.

HPLC-UV/PDA Method for Routine Analysis [1]

This protocol is based on a 2024 study that developed a simple, accurate, and selective method.

  • Sample Preparation: Extracts from various cannabis chemovars. The method was validated using reference standards of cannflavins A, B, and C isolated from C. sativa.
  • Instrument Parameters:
    • Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 3 μm particle size).
    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35, v/v), with both solvents containing 0.1% formic acid.
    • Flow Rate: 1.0 mL/min.
    • Detection: Photodiode Array (PDA) detector set at 342.4 nm (the maximum absorbance wavelength for cannflavins).
    • Injection Volume: 10 μL.
    • Column Temperature: 25 °C.
    • Run Time: 20 minutes.
  • Validation & Suitability: The method was validated per ICH guidelines, showing excellent linearity (R² > 0.99), good recovery (82-98%), and low intra-day/inter-day precision variation (% RSD ≤ 5.29). It is best suited for quantifying cannflavins in plant material where they are present in higher concentrations (CF-A was found in a range of 15.2–478.38 ppm in the tested samples) [1].
LC-MS/MS Method for Enhanced Sensitivity [2]

This 2023 protocol is designed for detecting cannflavins at trace levels, even in complex matrices like topical formulations.

  • Sample Preparation: The use of an internal standard is critical. The protocol specifies cannabidiol-D3 (CBD-D3) as the internal standard to correct for variability and improve accuracy.
  • Instrument Parameters:
    • Column: A standard C-18 analytical column.
    • Mobile Phase: Isocratic elution with acetonitrile and water (83:17) containing 0.1% formic acid. The higher organic content compared to the HPLC method can lead to sharper peaks.
    • Detection: Mass spectrometry with electrospray ionization (ESI) in positive ion mode.
    • Detection Mode: Single-Ion Monitoring (SIM). This focuses the detector on the specific mass-to-charge ratio (m/z) of the target cannflavins, drastically improving signal-to-noise ratio and sensitivity compared to full-scan modes.
    • Injection Volume: 10 μL.
  • Performance: This method achieved a Lower Limit of Quantification (LLOQ) of 0.5 μg/mL and a Limit of Detection (LOD) of 0.25 μg/mL, making it approximately an order of magnitude more sensitive than the HPLC-UV/PDA method described above [2].

Frequently Asked Questions (FAQs)

Q1: My this compound peaks are broad or show poor resolution. What can I do?

  • A: This is often related to the chromatographic separation. First, check the condition of your HPLC column; performance can degrade over time. You can try adjusting the organic solvent ratio in the mobile phase in small increments (e.g., ± 5%). For instance, the highly sensitive LC-MS/MS method uses a higher proportion of acetonitrile (83%) [2]. Also, ensure the mobile phase always contains an acid modifier like 0.1% formic acid to suppress ionization of acidic/basic groups on the molecule and improve peak shape [1] [2].

Q2: I am not detecting trace levels of this compound in my complex sample. How can I improve signal?

  • A: For trace analysis, LC-MS/MS is strongly recommended. The key is to optimize the mass spectrometer. Operate in Single-Ion Monitoring (SIM) mode for the specific m/z of this compound to maximize sensitivity [2]. Always use a stable isotope-labeled internal standard (e.g., CBD-D3) to correct for matrix effects and ion suppression, which is critical in complex samples [2]. Furthermore, a sample pre-concentration step (e.g., solid-phase extraction or evaporation under nitrogen) prior to injection can significantly enhance detection.

Q3: Why should I use a C18 column, and are there specific brands that work best?

  • A: C18 columns are the industry standard for reverse-phase separation of medium-to-non-polar compounds like cannflavins. Both cited methods successfully used C18 columns [1] [2]. The specific column used in the validated HPLC-UV/PDA method was a Phenomenex Luna C18(2) [1]. While this is a good starting point, other reputable C18 columns with similar dimensions (150 mm length, 4.6 mm internal diameter, 3-5 μm particle size) can also be validated for the application.

References

Cannflavin A Stability: Key Factors & Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Cannflavin A is a prenylated flavonoid unique to Cannabis sativa. While no studies have directly monitored its degradation over time, its chemical class and research on related cannabis compounds provide strong guidance. The primary strategy is to minimize exposure to the degradation catalysts summarized below.

Factor Impact on Stability Recommended Storage Condition
Light High sensitivity; greatest single factor in cannabinoid loss [1]. Store in darkened (amber) glass vials; protect from light during analytical procedures [1].
Temperature Significant degradation at room temperature; lower temperatures slow molecular motion and decay. Store at -20°C or lower for long-term preservation [2] [3].
Oxygen Air oxidation leads to significant losses; oxidative degradation [1]. Store under an inert atmosphere (e.g., nitrogen or argon); seal containers tightly.
Solvent Stability in solution is poor, even in ethanol [1]. Store as a solid (lyophilized) powder; prepare solutions immediately before use [3].

Experimental Protocol: Monitoring this compound Stability

You can establish the stability profile of your specific this compound samples using this validated HPLC method.

Analytical Method: HPLC-UV/PDA

This method is suitable for the quantitative determination of this compound and related flavonoids [4] [5].

  • Instrumentation: Standard HPLC system equipped with a Photodiode Array (PDA) detector.
  • Column: Luna C18 (150 mm × 4.6 mm, 3 μm) [4] [5].
  • Mobile Phase: Acetonitrile and water (65:35, v/v), both containing 0.1% formic acid [4] [5].
  • Flow Rate: 1.0 mL/min [4] [5].
  • Detection Wavelength: 342.4 nm [4] [5].
  • Injection Volume: 10 μL [4].
  • Column Temperature: 25°C [4].
  • Run Time: 20 minutes [4].

This method has been validated for cannflavins, showing a linear range of 5–500 ppm (R² > 0.99), with intra-day and inter-day precision (%RSD) of ≤5.29% [4] [5].

Stability Study Workflow

The following diagram outlines the key steps for conducting a stability study.

Start Prepare this compound Stock Solution Aliquots Dispense into Multiple Aliquots Start->Aliquots Storage Store under Different Conditions (Temp, Light, Atmosphere) Aliquots->Storage Analysis Schedule HPLC Analysis (T₀, T₁, T₂, ... Tₙ) Storage->Analysis Compare Compare Peak Area/% Recovery Analysis->Compare End Establish Degradation Kinetics and Shelf-Life Compare->End

Frequently Asked Questions (FAQs)

Q1: What is the best long-term storage format for this compound? The most stable form is a lyophilized (freeze-dried) solid powder, stored in a sealed, darkened vial under an inert atmosphere (e.g., nitrogen) at -20°C or lower [3] [1]. This minimizes exposure to all major degradation factors.

Q2: How should I prepare and handle this compound solutions? Prepare solutions fresh before use. Use degassed solvents to reduce oxygen content. If stock solutions must be stored, keep them at -20°C for the shortest duration possible, as stability in solution, even in ethanol, is not guaranteed [1].

Q3: I see a reduction in my this compound HPLC peak over time. What is the likely cause? This indicates degradation. The most common causes are, in order of likelihood:

  • Exposure to light during preparation or storage [1].
  • Storage at room temperature instead of freezing [2].
  • Oxygen exposure in the solution or vial headspace [1].

Q4: Are there any known degradation products of this compound? The specific degradation products of this compound have not been characterized in the literature. For stability monitoring, the focus is on the disappearance of the parent compound. If degradation product identification is needed, techniques like LC-MS/MS are required.

References

Cannflavin A solubility challenges organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Cannflavin A Solubility Data

The table below summarizes the available quantitative and qualitative solubility information for this compound.

Solvent Solubility Notes & Context
Dimethyl Sulfoxide (DMSO) (\geq) 30 mg/mL (68.73 mM) [1] Stated to be soluble, but saturation is unknown. Hygroscopic DMSO may impact solubility [1].
Acetone Soluble [2] [3] Frequently mentioned as a solvent for dissolution and stock solution preparation [2] [3].
Methanol & Ethanol Soluble (in extraction protocols) [4] Used in various extraction and isolation methodologies described in scientific literature [4].

Experimental Protocols & Handling

For reliable results in your experiments, here are detailed methodologies and handling guidelines based on current research.

  • Stock Solution Preparation in DMSO: To prepare a 10 mM stock solution, dissolve 4.365 mg of this compound in 1 mL of DMSO [1]. This solution can be aliquoted and stored sealed at -20°C for approximately one month. For longer-term storage, keep at -80°C for up to six months. It is crucial to avoid repeated freeze-thaw cycles to maintain compound stability [1].

  • General Handling Recommendations:

    • Storage: The solid compound should be stored in a desiccator at -20°C to preserve stability [2] [3].
    • Dissolution: If you encounter difficulty dissolving the compound, warming the vial to 37°C and using a brief session in an ultrasonic bath can help achieve higher solubility [2].
    • Packaging Note: Be aware that high-purity compounds can sometimes adhere to the neck or cap of the vial during shipping. Gently shaking the vial before use will bring the powder to the bottom [2].

Troubleshooting Common Solubility Issues

If you face challenges with dissolving this compound, consider these steps:

  • Verify Low Solubility: The limited data suggests this compound has inherently low solubility in many aqueous buffers. Using DMSO as a primary solvent is the standard approach.
  • Confirm Solvent Purity: Ensure you are using high-purity, dry DMSO. Hygroscopic DMSO that has absorbed water from the atmosphere can significantly reduce its ability to dissolve the compound.
  • Follow Suggested Techniques: Use the recommended techniques of gentle warming and sonication to aid dissolution [2].
  • Consider Biological Relevance: When designing experiments, ensure that the final concentration of DMSO in your cellular assays is biologically tolerable (typically <0.1-1.0%) to avoid solvent toxicity.

The Underlying Challenge

A key reason for the sparse solubility data is that This compound is present at very low levels in the cannabis plant, which has historically hampered large-scale research [4]. Much of the available data comes from suppliers and studies focused on specific extraction or analytical methods, rather than broad solvent screening.

The following diagram outlines the general workflow researchers use to obtain and work with this compound, highlighting where solubility is a critical factor:

G Start Start: this compound Source A Extraction from Plant (Solvents: MeOH, EtOH, Acetone) Start->A B Purification (Chromatography) A->B C Obtain Pure Compound (Yellow Powder) B->C D Solubility Challenge C->D E Primary Solvent: DMSO (≥ 30 mg/mL) D->E Preferred F Alternative Solvent: Acetone D->F Alternative G Prepare Stock Solution E->G F->G H Proceed with Bioassays G->H

References

Validated HPLC Method for Cannflavin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For a strong foundation, the following table summarizes a validated HPLC-PDA method specifically developed for the separation and quantification of Cannflavins A, B, and C, as reported in recent literature [1].

Parameter Specification
Analytical Column Phenomenex Luna C18 (150 × 4.6 mm, 3 μm) [1]
Mobile Phase Acetonitrile and Water (65:35, v/v), both containing 0.1% formic acid [1]
Elution Mode Isocratic [1]
Flow Rate 1.0 mL/min [1]
Column Temperature 25 °C [1]
Detection Wavelength 342.4 nm [1]
Injection Volume 10 μL [1]
Run Time 20 minutes [1]
Linear Range 5–500 ppm (μg/mL) [1]

| Key Validation Results | - Linearity: R² > 0.99 [1]

  • Accuracy: Recovery of 82% to 98% [1]
  • Precision: Intra-day and inter-day RSD ≤ 5.29% [1] |

HPLC Troubleshooting FAQ for Cannflavin Analysis

Here are answers to common specific problems you might encounter when working with cannflavins, based on general HPLC troubleshooting principles [2] [3].

  • Symptom: Peak Tailing

    • Potential Cause: Interaction of analytes with acidic silanol groups on the silica-based column packing. This is a common issue for various compounds analyzed on C18 columns [2].
    • Solutions:
      • Use a High-Purity Silica Column: Switch to a C18 column made from high-purity, type B silica, which has fewer acidic silanol groups [2].
      • Modify the Mobile Phase: Add a competing base like triethylamine (TEA) to the mobile phase [2]. Ensure the mobile phase has sufficient buffer capacity [2].
      • Adjust pH: Reducing the mobile phase pH to 2–3 can help suppress silanol ionization and minimize interactions [3].
  • Symptom: Split or Distorted Peaks

    • Potential Causes: A blocked column frit, channeling within the column, or an inappropriate sample solvent [2] [3].
    • Solutions:
      • Check the Column: Backflush the column if permitted by the manufacturer, or replace the guard column/analytical column [3].
      • Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the mobile phase in elution strength. Dissolving in a stronger solvent can cause peak splitting [2] [3].
      • Reduce Sample Load: If the column is overloaded, reduce the injection volume or dilute the sample concentration [3].
  • Symptom: Retention Time Shifts or Fluctuations

    • Potential Causes: Insufficient equilibration of the column under isocratic conditions, a leak in the pump, or fluctuations in room temperature [3].
    • Solutions:
      • Ensure Proper Equilibration: Flush the column with at least 10 column volumes of the mobile phase before starting your analysis [3].
      • Check for Leaks: Inspect the pump seals and connections for leaks, which can cause flow rate inconsistencies [3].
      • Control Temperature: Use a column oven to maintain a constant temperature, as ambient temperature fluctuations can lead to retention time shifts [3].
  • Symptom: Broad Peaks

    • Potential Causes: Excessive extra-column volume in the system, a detector response time that is too slow, or column contamination [2].
    • Solutions:
      • Reduce System Volume: Use short, narrow-bore connection capillaries. The extra-column volume should not exceed 1/10 of the volume of your narrowest peak [2].
      • Optimize Detector Settings: Set the detector's response time to be less than 1/4 of the width of your narrowest peak at half-height [2].
      • Clean the Column: Flush the column with a strong solvent to remove contaminants, following the manufacturer's instructions [3].

Systematic Method Optimization Workflow

When the initial method does not yield satisfactory results, follow this structured troubleshooting and optimization workflow. The diagram below outlines the logical process for diagnosing and resolving HPLC issues, based on the symptoms you observe.

HPLC Troubleshooting Workflow Start Start: Poor Separation or Peak Shape Step1 1. Verify Core Method Parameters Start->Step1 Step2 2. Diagnose Peak Shape Issues Step1->Step2 Step5_Retention 5. Check Retention Time Stability Step1->Step5_Retention If retention times are unstable Step3_Tailing 3a. Check for Peak Tailing Step2->Step3_Tailing Step3_Splitting 3b. Check for Split Peaks Step2->Step3_Splitting If peaks are split distorted Step4_Column 4a. Change to High-Purity Silica Column Step3_Tailing->Step4_Column If tailing is observed Step4_Solvent 4b. Check Sample Solvent & Dilution Step3_Splitting->Step4_Solvent Step6_Equilib 6a. Ensure Sufficient Column Equilibration Step5_Retention->Step6_Equilib Step6_Leak 6b. Check System for Leaks & Flow Issues Step5_Retention->Step6_Leak

This workflow provides a clear, step-by-step path to diagnose common problems. For instance, if you are facing peak tailing, the primary action is to switch to a column with high-purity silica [2]. If your main issue is unstable retention times, the first things to check are sufficient column equilibration and the system for leaks [3].

Key Takeaways for Your Support Center

  • Start with a Validated Method: The provided method is a robust starting point for cannflavin analysis, having demonstrated excellent linearity, accuracy, and precision [1].
  • Address Silanol Interactions Proactively: Cannflavins, like many natural products, can be prone to peak tailing due to interaction with acidic silanols. Having a high-purity C18 column available is one of the most effective countermeasures [2].
  • Systematic Troubleshooting is Key: Encourage users to follow a logical diagnostic path, starting with the simplest explanations (like sample solvent or equilibration time) before moving to more complex solutions like changing the column or instrument components [2] [3].

References

Troubleshooting Coelution in Cannflavin A Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Coelution occurs when two or more compounds do not fully separate on a chromatographic column. The following table summarizes common symptoms, causes, and solutions based on general HPLC principles and specific cannflavin methods [1].

Symptom Possible Cause Recommended Solution
Coelution/Overlapping Peaks Inadequate mobile phase selectivity [1] Adjust organic solvent ratio (acetonitrile/water) [2] [3]; use mobile phase additives (0.1% formic acid) [2] [4]
Suboptimal column selectivity [1] Use C18 column (e.g., Phenomenex Luna C18) [2]; change column to one with different selectivity [1]
Column degradation Replace old column; use guard column [1]
Broad Peaks Contaminated column [1] Replace guard/analytical column [1]
Low column temperature [1] Increase column temperature [1]
Flow rate too low [1] Increase flow rate [1]
Peak Tailing Active sites on column [1] Use mobile phase additives (e.g., formic acid) [2] [4]; change to a different column chemistry [1]
Wrong mobile phase pH [1] Adjust mobile phase pH [1]
Low Resolution Incorrect mobile phase composition [1] Prepare fresh mobile phase; optimize composition via experimental design (DoE) [4]
Coeluting interferents Use selective detection (MS); improve sample clean-up [2] [3]

Detailed Experimental Protocols

Validated HPLC-UV/PDA Method for Cannflavins

This method from recent literature is validated for separating cannflavins A, B, and C [2].

  • Instrumentation: HPLC system with Photodiode Array (PDA) detector [2].
  • Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 3 µm) [2].
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35, v/v), with both phases containing 0.1% formic acid [2].
  • Flow Rate: 1.0 mL/min [2].
  • Column Temperature: 25°C [2].
  • Detection Wavelength: 342.4 nm (based on the maximum absorbance of cannflavins) [2].
  • Injection Volume: 10 µL [2].
  • Sample Preparation: Plant material is typically extracted with solvents like ethanol or aqueous acetone. A solid-phase extraction (SPE) clean-up step using macroporous adsorption resin is highly recommended to remove interfering compounds and fats, which greatly improves separation and column lifetime [5].
LC-MS Method for Enhanced Selectivity

For complex matrices where UV detection is insufficient, LC-MS provides superior selectivity. Here is a core method that can be adapted [3].

  • Instrumentation: LC system coupled with a mass spectrometer using electrospray ionization (ESI) in positive mode [3].
  • Column: C-18 analytical column [3].
  • Mobile Phase: Isocratic elution with acetonitrile and water (83:17) containing 0.1% formic acid [3].
  • Detection: Single-Ion Monitoring (SIM) mode for high sensitivity. Mass spectrometry can differentiate coeluting compounds based on their mass, making it a powerful solution for persistent coelution issues [3].

The following workflow summarizes the logical process for resolving coelution:

Start Start: Suspected Coelution Assess Assess Chromatogram Start->Assess Symptom Identify Symptom Assess->Symptom AdjustMP Adjust Mobile Phase (e.g., ratio, additives) Symptom->AdjustMP Minor issue AdjustCol Adjust Column Conditions (e.g., temperature, new column) Symptom->AdjustCol Moderate issue ImproveSample Improve Sample Clean-up (e.g., SPE) Symptom->ImproveSample Complex matrix ChangeDetection Switch to MS Detection Symptom->ChangeDetection Persistent issue End Optimal Separation Achieved AdjustMP->End AdjustCol->End ImproveSample->End ChangeDetection->End

Key Prevention and Optimization Strategies

  • Systematic Method Optimization: For complex mixtures, use Experimental Design (DoE) to efficiently optimize multiple HPLC parameters (e.g., mobile phase composition, temperature, gradient) simultaneously, rather than changing one variable at a time [4].
  • Rigorous Sample Preparation: A robust degreasing step using non-polar solvents like petroleum ether or n-hexane is crucial for cannabis samples to remove lipids and waxes that can foul the column and cause interference [5].
  • Proactive Column Care: Always use a guard column to protect the analytical column. Monitor system pressure and peak shape as key indicators of column health [1].

References

Cannflavin A extraction solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Performance at a Glance

Solvent Extraction Efficiency / Yield Key Characteristics & Advantages
Acetone Most effective for flavonoids/Cannflavin A [1] Provides a cleaner extract with fewer cannabinoids, simplifying subsequent analysis and purification of Cannflavin A [1].
Ethanol (Cryogenic) High for cannabinoids & terpenes; lower for total extractable matter [2] Excellent selectivity; reduces co-extraction of chlorophyll and waxes. "Greener" and safer profile [2].
Hydrophobic DES (e.g., Menthol:Lauric Acid) Comparable or superior to ethanol for CBD/CBDA; fewer impurities [3] A modern, "green" alternative. Biodegradable, low toxicity, and highly selective, extracting fewer chlorophyll and waxes [3].
Ethyl Acetate Good (used in sequential Soxhlet extraction) [2] Effective solvent often used in combination with others for complete plant material extraction [2].

Detailed Extraction Protocols

Here are detailed methodologies for two of the most effective and relevant extraction approaches.

Protocol 1: Acetone Extraction for High-Purity this compound

This method is optimized from a study aiming to analyze hemp-specific phenolics with minimal cannabinoid interference [1].

  • Sample Preparation: Use dried and ground hemp inflorescences or plant material rich in this compound.
  • Extraction:
    • Dynamically macerate the plant material in acetone at room temperature.
    • Concentrate the extract (e.g., 25:1) to intensify the this compound signal for analysis [1].
  • Sample Pre-treatment (Optional): To further reduce cannabinoid interference, a sample pre-treatment before concentration is recommended due to the much higher concentration of cannabinoids compared to flavonoids [1].
Protocol 2: Cryogenic Ethanol Extraction for Selective Cannabinoid & Terpene Profile

This protocol, adapted from a study on cryogenic conditions, enhances selectivity for desired compounds while minimizing impurities [2].

  • Sample Preparation: Dry and grind the plant material (leaves and flowers) to a homogenous powder. Ensure moisture content is below 10% [2].
  • Extraction:
    • Submerge the dry material in ethanol in a rotary tumbling device.
    • Maintain cryogenic conditions (e.g., -40°C to -70°C).
    • Use a solvent-to-solid ratio of 19 mL/g.
    • Extract for a duration of 10 minutes under continuous tumbling agitation [2].
  • Advantage: This method significantly reduces the co-extraction of chlorophyll and waxes, leading to a purer initial extract.

The workflow for developing and validating a this compound extraction and analysis method can be summarized as follows:

cluster_1 Solvent Selection Key Start Start: Define Extraction Goal P1 Select Solvent & Protocol Start->P1 P2 Prepare Plant Material (Dry & Grind) P1->P2 P3 Perform Extraction P2->P3 P4 Concentrate Extract P3->P4 P5 Analyze via HPLC-PDA P4->P5 P6 Validate Method (ICH Guidelines) P5->P6 End Verified this compound Content P6->End Key1 High this compound Purity → Acetone Key2 Broad Cannabinoid Profile → Ethanol Key3 Green Chemistry → Hydrophobic DES

Analytical Method for Quantification

After extraction, you can quantify this compound yield using this validated HPLC-PDA method [4] [5] [6]:

  • Column: Luna C18 (150 × 4.6 mm, 3 μm)
  • Mobile Phase: Acetonitrile and water (65:35, v/v), both containing 0.1% formic acid
  • Elution: Isocratic
  • Flow Rate: 1 mL/min
  • Detection Wavelength: 342.4 nm
  • Run Time: 20 minutes
  • Injection Volume: 10 μL
  • Linearity: 5–500 ppm (R² > 0.99)

Frequently Asked Questions

What are the common pitfalls in this compound extraction?

The main challenge is its low natural abundance in the plant, which is often 100 to 1000 times lower than major cannabinoids like CBD [7] [1]. This can lead to low yields and difficulty in detection. Using a solvent like acetone, which is selective for flavonoids and limits cannabinoid co-extraction, is crucial to mitigate this issue [1].

How can I improve my extraction yield?
  • Use Selective Solvents: Prioritize acetone or cryogenic ethanol to reduce the amount of co-extracted compounds, making subsequent purification of this compound easier [1] [2].
  • Employ Green Solvents: Consider Hydrophobic Deep Eutectic Solvents (DES) like Menthol:Lauric acid. They show high selectivity, extracting fewer impurities like chlorophyll, and are biodegradable [3].

References

Cannflavin Fundamentals & Biological Relevance

Author: Smolecule Technical Support Team. Date: February 2026

Cannflavins A, B, and C are a class of prenylated flavonoids that accumulate mainly in the Cannabis sativa L. plant [1]. Cannflavin A (CF-A) is typically the most abundant in the plant material [2] [1].

The core biological activities that make this compound a target for sample preparation are summarized in the table below.

Biological Activity Significance for Research
Anti-inflammatory [3] [1] [4] Reported to be a potent inhibitor of prostaglandin E2 production; one study notes its activity is about 30 times greater than aspirin (ASA) [4].
Neuroprotective [5] [1] Acts as an inhibitor of kynurenine-3-monooxygenase (KMO), an enzyme in the neurotoxic kynurenine pathway, shifting metabolism towards neuroprotective metabolites [5].
Anti-proliferative [1] Shows potential therapeutic effects against specific cancer cell lines, such as Glioblastoma multiforme [1].

Sample Preparation Workflows

Here are detailed methodologies for extracting and purifying this compound, scalable for different research objectives.

Gram-Scale Preparation from Hemp Aerial Parts

This protocol is adapted from a 2022 study that achieved gram-scale purification of this compound for bioactivity testing [5].

  • Pre-treatment & Defatting: Start with mature hemp aerial parts. The plant material is often first defatted using non-polar solvents like petroleum ether, hexane, or heptane to remove lipids and other non-polar interferents [6].
  • Solvent Extraction: Extract the defatted plant material using an aqueous solution of a polar solvent. Research uses a combination of chromatographic techniques with solvents like ethanol, methanol, or acetone [5]. One patent suggests using 50-95% ethanol in water for extraction [6].
  • Initial Crude Extract Purification: The combined extracts are concentrated and then purified using macroporous adsorption resin (e.g., models like AB-8, D-101, or XAD-2). The resin quantity can be 15-60% of the hemp raw material feed mass. Elution is typically performed with a gradient of ethanol in water (e.g., 2-5 column volumes of 30-95% ethanol) [6].
  • Final Purification: The fractions containing this compound are further purified using a combination of chromatographic techniques, such as vacuum liquid chromatography (VLC), gravity column, flash column, and preparative HPLC, to achieve a high-purity final product [5] [1].

The following diagram illustrates the core workflow for this preparation method:

gram_scale_workflow Start Hemp Aerial Parts Step1 Pre-treatment & Defatting (Non-polar solvent) Start->Step1 Step2 Solvent Extraction (Polar solvent e.g., Ethanol) Step1->Step2 Step3 Crude Purification (Macroporous Adsorption Resin) Step2->Step3 Step4 Final Purification (Chromatography, HPLC) Step3->Step4 End High-Purity this compound Step4->End

Analytical-Scale Sample Preparation for HPLC

This method is designed for quantifying cannflavins in plant chemovars or extracts, not for bulk isolation [2].

  • Sample Source: Use various cannabis chemovars or commercial hemp extracts.
  • Extraction: The specific extraction method is not detailed, but common practices involve using polar solvents like methanol or acetonitrile.
  • HPLC Analysis:
    • Column: Luna C18 (150 × 4.6 mm × 3 μm) or equivalent.
    • Mobile Phase: Isocratic elution with Acetonitrile and Water (65:35, v/v), both containing 0.1% formic acid.
    • Flow Rate: 1 mL/min.
    • Detection (PDA): 342.4 nm.
    • Injection Volume: 10 μL.
    • Run Time: 20 minutes.

This method was validated per ICH guidelines with a linear range of 5–500 ppm (R² > 0.99) and good recovery rates (82%–98%) [2].

Analytical Method Comparison

For detection and quantification, LC-MS offers higher sensitivity, while HPLC-UV/PDA is a robust and accessible alternative.

Method Key Features Application & Context

| LC-ESI-MS [7] | - Ionization: Positive electrospray (+ESI)

  • Detection: Single-Ion Monitoring (SIM) or MS²
  • Fragment ion: m/z 313 (from [M+H]+ after prenyl loss)
  • High sensitivity, compound identity confirmation | Preferred for low-concentration quantification in complex matrices (e.g., extracts, formulations). | | HPLC-UV/PDA [2] | - Detection: 342.4 nm
  • Isocratic elution
  • Validated for Cannflavins A, B, and C
  • Good for routine analysis | Accurate and precise for quality control and content analysis in plant materials where concentrations are sufficient. |

Troubleshooting Common Experimental Challenges

Problem Possible Cause Suggested Solution
Low yield during extraction Inefficient solvent system; inadequate pre-treatment. Ensure proper defatting with hexane/petroleum ether [6]. Optimize solvent-to-material ratio and consider using 50-95% aqueous ethanol [6].
Co-elution or poor separation in HPLC Complex matrix interference; suboptimal chromatography. Use the validated isocratic method (ACN/H₂O with 0.1% formic acid) [2]. Confirm column selectivity (C18, 3μm).
Low sensitivity in LC-MS detection Source contamination; inefficient ionization. Use cannflavin standards to optimize MS parameters. Note key fragments (e.g., m/z 313 for this compound/B) for confident identification [7].
Inconsistent biological activity results Impure sample or compound degradation. Confirm purity via HPLC (>95%) [2]. Store purified this compound in aliquots at -20°C, protected from light.

Key Technical Considerations for Researchers

  • Scale and Objective: Clearly define your goal. The gram-scale method is for obtaining bulk compound for bioactivity assays [5], while the HPLC method is for analytical quantification [2].
  • Sourcing Materials: Certified standards for Cannflavins A, B, and C are available from chemical suppliers, which are essential for method validation and creating calibration curves [7].
  • Beyond Natural Extraction: The low natural abundance of cannflavins in cannabis is a major bottleneck [1]. Future approaches to overcome this include chemical synthesis and metabolic engineering in microbial or plant systems [1] [4].

References

Validated Analytical Methods for Cannflavin A

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares two recently validated techniques for detecting and quantifying Cannflavin A.

Parameter HPLC-UV/PDA Method [1] [2] [3] LC-MS Method [4] [5] [6]
Analytical Technique High-Performance Liquid Chromatography with Photodiode Array Detection Liquid Chromatography with Mass Spectrometry
Separation Column Phenomenex Luna C18 (150 × 4.6 mm, 3 μm) [2] [3] C18 Analytical Column [4] [5]
Mobile Phase Acetonitrile : Water (65:35, v/v), both with 0.1% formic acid [1] [2] Acetonitrile : Water (83:17, v/v), with 0.1% formic acid [5] [6]
Elution Mode Isocratic [1] [2] Isocratic [4] [5]
Flow Rate 1.0 mL/min [1] [2] Not Specified
Detection Wavelength 342.4 nm [1] [2] Electrospray Ionization (ESI) in Positive Ion Mode [4] [5]
Injection Volume 10 μL [2] 10 μL [5]
Run Time 20 minutes [2] < 20 minutes [5]
Linear Range 5 - 500 μg/mL (ppm) [1] [7] LLOQ: 0.5 μg/mL; LOD: 0.25 μg/mL [5] [6]
Precision (RSD) Intra-day and Inter-day ≤ 5.29% [1] Suitable stability, sensitivity, and selectivity achieved [6]
Accuracy (% Recovery) 82% - 98% [1] Not Specified
Key Applications Quantification in plant material and different cannabis chemovars [1] [7] Detection in complex matrices like hemp extracts and topical formulations [4] [5]

Method Details & Experimental Protocols

HPLC-UV/PDA Method Workflow

This method provides a robust and accessible option for routine analysis of plant material [1] [3].

hplc_workflow Start Start Method Setup Column Column: C18 (150x4.6mm, 3µm) Start->Column MobilePhase Mobile Phase: Acetonitrile/Water (65:35) 0.1% Formic Acid Column->MobilePhase Isocratic Elution: Isocratic MobilePhase->Isocratic Flow Flow Rate: 1.0 mL/min Isocratic->Flow Detection Detection: PDA at 342.4 nm Flow->Detection InjVol Injection: 10 µL Detection->InjVol SamplePrep Sample Preparation (Plant Extraction) InjVol->SamplePrep DataAnalysis Data Analysis SamplePrep->DataAnalysis

  • Sample Preparation: The cannflavin reference standards were isolated from high-potency C. sativa plant material. All solvents used should be HPLC grade [2] [3].
  • Method Validation: The method was validated per ICH guidelines. It showed excellent linearity (R² > 0.99) across the 5-500 ppm range, with high accuracy (recoveries of 82-98%) and precision (RSD ≤ 5.29%) [1].
LC-MS Method Workflow

This method offers higher sensitivity and is ideal for complex matrices like extracts and formulations [4] [5] [6].

lcms_workflow Start Start Method Setup Column Column: C18 Start->Column MobilePhase Mobile Phase: Acetonitrile/Water (83:17) 0.1% Formic Acid Column->MobilePhase Isocratic Elution: Isocratic MobilePhase->Isocratic MS Detection: ESI-MS Positive Ion, SIM Mode Isocratic->MS ISTD Internal Standard: Cannabidiol-D3 MS->ISTD InjVol Injection: 10 µL ISTD->InjVol SamplePrep Sample Preparation (Extract Analysis) InjVol->SamplePrep DataAnalysis Data Analysis SamplePrep->DataAnalysis

  • Sample Preparation: The method uses a deuterated internal standard (Cannabidiol-D3) to improve quantification accuracy [4] [5].
  • Method Performance: It is highly sensitive, with a lower limit of quantification (LLOQ) of 0.5 μg/mL. It has been successfully applied to analyze cannflavin release from topical formulations [5] [6].

Troubleshooting Guide & FAQs

  • Low or Unquantifiable this compound Peaks in UV Detection?

    • Problem: Cannflavin levels in crude extracts can be too low for reliable UV detection [4].
    • Solution: Switch to a more sensitive LC-MS method. Mass spectrometry provides the required sensitivity and selectivity for low-abundance analytes in complex samples [4] [6].
  • How can I improve the sensitivity of my HPLC-UV method?

    • Check Your Wavelength: Ensure the detector is set at 342.4 nm, the maximum absorbance for cannflavins [2].
    • Maximize Injection Volume: The validated method uses a 10 μL injection volume [2]. Do not exceed the column's capacity.
    • Sample Concentration: If possible, concentrate your sample extract further before injection.
  • Should I use Isocratic or Gradient Elution?

    • For Simplicity and Speed: Both validated methods use isocratic elution, proving it is effective for separating cannflavins A, B, and C in less than 20 minutes [1] [5].
    • For Complex Samples: If your sample contains many interfering compounds, a gradient elution might improve separation, though it may increase method development time and complexity.

References

increasing Cannflavin A recovery rates

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Cannflavin A

The table below summarizes two validated chromatographic methods for detecting and quantifying cannflavins, including this compound.

Method Attribute HPLC-PDA Method [1] LC-ESI-MS Method [2]
Detection Technique Photodiode Array (PDA) Electrospray Ionization Mass Spectrometry (ESI-MS)
Stationary Phase Phenomenex Luna C18 (150 × 4.6 mm, 3 μm) Not Specified in Excerpt
Mobile Phase Acetonitrile/Water (65:35, v/v), both with 0.1% formic acid [1] Isocratic elution (specific solvents not detailed in excerpt) [2]
Flow Rate 1 mL/min [1] Not Specified
Injection Volume 10 μL [1] Not Specified
Run Time 20 min [1] "Rapidly eluting" [2]
Quantification Wavelength 342.4 nm [1] Not Applicable
Reported Recovery Rates 82% to 98% [1] More quantifiable than UV for crude extracts [2]
Key Advantage Simplicity, cost-effectiveness, suitable for routine analysis [1] Higher sensitivity, better for complex matrices like crude extracts [2]

Troubleshooting Guide for Low Recovery Rates

Here are common issues and solutions to help you improve your this compound recovery rates.

Problem Possible Causes Recommended Solutions
Low Recovery in Crude Extracts Matrix interference from other plant compounds obscuring detection [2]. Switch to LC-MS detection for superior sensitivity and selectivity in complex samples [2].
Sub-Optimal Extraction Inefficient solvent system or extraction technique failing to fully release cannflavins. Use standardized, validated extraction protocols. Optimize solvent polarity (e.g., acetone, ethyl acetate, methanol) [1].
Inadequate Chromatographic Separation Poorly resolved peaks due to incorrect mobile phase pH or gradient. Use mobile phase modifiers like 0.1% formic acid to improve peak shape [1]. Fine-tune the acetonitrile-to-water ratio.
Low Abundance in Plant Material Natural variation; cannflavin levels differ significantly between chemovars [1]. Source plant material from chemovars known to be high in cannflavins. CF-A is typically the most abundant [1].

Experimental Workflow for Cannflavin Analysis

The following diagram outlines a general workflow for the extraction and analysis of this compound, integrating steps from the validated methods. You can use this as a starting point for your own protocols.

G cluster_1 Key Parameters for Success Start Start: Cannabis Plant Material Step1 Extraction Start->Step1  Use validated solvents (e.g., acetone, methanol) Step2 Sample Preparation Step1->Step2  Concentrate & Filter Step3 Chromatographic Analysis Step2->Step3  Inject into HPLC/LC System Step4 Detection Step3->Step4  Separate using isocratic  or gradient elution End Data Analysis & Quantification Step4->End  PDA at 342.4 nm or MS  detection P1 • Chemovar Selection: Choose high-flavonoid varieties P2 • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid P3 • Detection Choice: Use LC-MS for complex extracts

For the Extraction and Sample Preparation steps, researchers often use HPLC-grade solvents like acetone, methanol, or ethyl acetate to prepare the crude plant extract [1]. The sample is then typically concentrated and filtered before injection [1].

The core of the Chromatographic Analysis involves using a C18 reverse-phase column with a mobile phase of acetonitrile and water (65:35, v/v), both containing 0.1% formic acid, at a flow rate of 1 mL/min [1]. Isocratic elution is a simple and effective approach for this separation [1] [2].

For Detection, the HPLC-PDA method sets the detector to 342.4 nm, the maximum absorbance wavelength for cannflavins [1]. However, if dealing with complex crude extracts where cannflavins are present in low or unquantifiable amounts by UV, switching to the more sensitive LC-ESI-MS method is recommended [2].

Key Takeaways for Your Research

  • Method Selection is Critical: For routine quality control with relatively pure samples, the HPLC-PDA method is robust and cost-effective. When analyzing complex crude extracts where cannflavins are at low concentrations, the LC-MS method is far superior for obtaining quantifiable results [1] [2].
  • Focus on the Source: The cannabis chemovar (strain) itself is a major factor. The content of this compound can vary dramatically, from 15.2 to 478.38 ppm in different chemovars [1]. Ensuring you start with high-yielding plant material is fundamental.
  • Biosynthesis Understanding: Knowing that cannflavins are synthesized from luteolin via chrysoeriol can inform breeding or metabolic engineering strategies to develop plant lines with inherently higher cannflavin content [3] [4].

References

Anti-inflammatory Potency: Cannflavin A vs. Aspirin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Key Molecular Targets Reported Potency (in pre-clinical models) Primary Experimental Evidence

| Cannflavin A | • microsomal Prostaglandin E2 synthase-1 (mPGES-1) • 5-Lipoxygenase (5-LO) • Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) | ~30 times more potent than aspirin in inhibiting PGE2 release [1] [2] [3] | • In vitro cell-based assays (e.g., inhibition of PGE2 and 5-LO) [1]. • In silico computational modeling (e.g., molecular docking and dynamics simulation with TAK1) [4]. | | Aspirin | • Cyclooxygenase-1 (COX-1) • Cyclooxygenase-2 (COX-2) | Baseline (IC50 for PGE2 release: Used as a reference point for comparison) [1] | • In vitro and in vivo studies confirming irreversible COX-1/COX-2 inhibition [5]. • Extensive clinical trials in humans for various inflammatory conditions [6] [5] [7]. |

Detailed Mechanisms of Action

The superior potency of this compound is attributed to its ability to simultaneously block multiple pro-inflammatory pathways.

  • This compound's Multi-Target Mechanism: this compound provides a broader suppression of inflammation by acting on two major pathways in the arachidonic acid cascade: it inhibits mPGES-1 (preventing production of prostaglandin E2) and 5-Lipoxygenase (preventing production of leukotrienes) [1] [3]. A 2023 computational study identified TAK1 as another key target [4]. TAK1 is a central kinase that activates pivotal signaling pathways like NF-κB and MAPK, which control the expression of various inflammatory genes [4]. By inhibiting TAK1, this compound can suppress inflammation at a transcriptional level.

  • Aspirin's Established Mechanism: Aspirin's primary anti-inflammatory action is the irreversible inhibition of COX-1 and COX-2 enzymes [5]. This blockade prevents the conversion of arachidonic acid into prostaglandins and thromboxanes. While effective, this single-pathway targeting is conceptually narrower than this compound's multi-target approach.

The diagram below illustrates and contrasts these core mechanisms.

cluster_aa Inflammatory Precursor cluster_cann This compound Inhibition cluster_asp Aspirin Inhibition AA Arachidonic Acid PGES mPGES-1 AA->PGES LOX 5-Lipoxygenase (5-LO) AA->LOX Inflamm Inflammation AA->Inflamm Lead to PGE2 PGE2 PGES->PGE2 Produces PGES->Inflamm Lead to Leukotrienes Leukotrienes LOX->Leukotrienes Produces LOX->Inflamm Lead to TAK1 TAK1 Kinase NFkB NF-κB & MAPK Pathways TAK1->NFkB Activates TAK1->Inflamm Drives Inhibit1 Inhibits Inhibit1->PGES Inhibit2 Inhibits Inhibit2->LOX Inhibit3 Inhibits Inhibit3->TAK1 CFA This compound CFA->Inhibit1 CFA->Inhibit2 CFA->Inhibit3 COX1 COX-1/COX-2 Prostaglandins Prostaglandins COX1->Prostaglandins Produces Inhibit4 Irreversibly Inhibits Inhibit4->COX1 Prostaglandins->Inflamm Causes Asp Aspirin Asp->Inhibit4

Key Experimental Protocols

The data on this compound's potency comes from specific, reproducible experimental methodologies.

  • For PGE2 and 5-LO Inhibition: The foundational studies often use cell-based assays [1]. A common protocol involves:

    • Cell Stimulation: Using a compound like 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce an inflammatory response in mammalian cells, triggering the release of PGE2.
    • Co-treatment with Inhibitor: Applying this compound or aspirin to the cells.
    • Measurement: Quantifying the levels of PGE2 or 5-LO products (leukotrienes) in the culture medium, typically using an enzyme immunoassay (EIA) or mass spectrometry.
    • Data Analysis: Calculating the half-maximal inhibitory concentration (IC50) to compare potency. The lower the IC50 value, the more potent the compound.
  • For TAK1 Inhibition (Computational Assessment): The 2023 study used in silico methods [4]:

    • Molecular Docking: The 3D structure of this compound was computationally fitted into the ATP-binding site of the TAK1 protein to predict its binding orientation and affinity.
    • Molecular Dynamics (MD) Simulation: The this compound-TAK1 complex was simulated in a virtual, water-solvated environment for 200 nanoseconds to assess the stability of the binding interaction over time.
    • Binding Free Energy Calculation: Using the MM/GBSA method, the overall strength of the interaction was quantified, showing this compound had a superior binding affinity compared to the known TAK1 inhibitor, takinib.

Research Status and Considerations

While the pre-clinical data is promising, several key points are critical for researchers to consider.

  • Pre-clinical and Computational Evidence: The potency data for this compound is derived from in vitro and in silico studies [1] [4]. Clinical validation in humans is still lacking, and the transition from animal models to human therapeutics is complex [1] [3].
  • Bioavailability and Production Challenge: Cannflavins are present in very low quantities in the cannabis plant, making extraction for large-scale studies difficult [1]. The recent identification of the biosynthetic pathway for cannflavins A and B is a pivotal step, as it opens the door to sustainable, large-scale production through synthetic biology or plant tissue culture, which is essential for future research and development [1] [2].
  • Therapeutic Profile: A significant advantage of cannflavins highlighted in research is that they are non-psychoactive and appear to target inflammation with less toxicity to internal organs compared to long-term use of common NSAIDs like aspirin [2].

Conclusion for Research Professionals

References

Cannflavin A compared to other cannabis flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Bioactivity Comparison

The table below summarizes the key characteristics and experimental findings for .

Flavonoid Name Chemical Class Unique Features Key Reported Bioactivities (with Experimental Data)

| Cannflavin A | Prenylated Flavone (Cannabis-specific) | Geranylated side chain [1] | Neuroprotection: Showed hormetic and neuroprotective effects against Amyloid-β-mediated neurotoxicity in PC12 cells. At 10 µM, it increased cell viability by up to 40% and inhibited Aβ fibrillization (Thioflavin T assay and TEM) [2]. Anti-cancer: In bladder cancer cell lines (T24, TCCSUP), it reduced viability, induced apoptosis (caspase-3 cleavage), and reduced invasion by 50% (Matrigel assay). Showed synergistic effects with Gemcitabine, Cisplatin, THC, and CBD [3]. Anti-inflammatory: Computational assessment predicts it as a potent TAK1 inhibitor with superior binding affinity and stability compared to Takinib (Molecular Docking & MD Simulation) [4]. Historically reported to be 30x more effective than aspirin in inhibiting prostaglandin E2 [5]. | | Cannflavin B | Prenylated Flavone (Cannabis-specific) | Prenylated side chain; isomer of Isocannflavin B [1] | Anti-inflammatory: Also reported to have anti-inflammatory activity 30 times greater than aspirin [6] [5]. A derivative (FBL-03G) has shown promise in inducing apoptosis in pancreatic cancer models [3]. | | Apigenin | Common Flavone | Found in chamomile, parsley [6] | Studied for its muscle-relaxing, sedative, and anti-anxiety effects [6]. | | Quercetin | Common Flavonol | Widespread in fruits and vegetables [6] | Known for anti-inflammatory, antioxidant, antiviral, and antifungal effects [6]. | | Luteolin | Common Flavone | Found in celery, thyme [6] | Reported to have powerful antioxidant and anti-cancer effects [6]. | | Orientin | Common Flavone C-glycoside | Present in cannabis and tea plants like rooibos [6] | Has shown potent antioxidant, antibiotic, anti-inflammatory, and anticancer properties in studies [6]. | | Vitexin | Common Flavone C-glycoside | Found in passionflower, hawthorn [6] | Research indicates it can reduce pain and protect brain cells, with potential role in preventing Alzheimer's disease [6]. |

Detailed Experimental Protocols

For your reference, here are the detailed methodologies from key studies on this compound.

  • Neuroprotection against Amyloid-β (Aβ) [2]:

    • Cell Model: Rat pheochromocytoma (PC12) cells.
    • Viability Assay: MTT assay after 48h treatment with this compound (1-200 µM), alone or with Aβ1-42.
    • Morphological Assessment: Fluorescent staining to observe neurite loss and Aβ aggregate adherence.
    • Anti-aggregation Assay: Thioflavin T (ThT) fluorometric kinetic assay to monitor Aβ1-42 fibrillization. Transmission Electron Microscopy (TEM) to visualize fibril and aggregate morphology.
  • Anti-Cancer Effects in Bladder Cancer [3]:

    • Cell Models: Human bladder transitional cell carcinoma lines (T24, TCCSUP) and non-tumorigenic human bladder epithelial cells (HBlEpC).
    • Cytotoxicity Assay: Cells treated with this compound (up to 100 µM), alone or with chemotherapeutics (Gemcitabine, Cisplatin) or cannabinoids (THC, CBD) for 48h. Viability assessed using AlamarBlue.
    • Apoptosis Assay: Annexin V staining and Western Blot for Caspase-3 cleavage.
    • Invasion Assay: Matrigel invasion assay to evaluate reduction in invasive potential.
  • Computational Assessment as TAK1 Inhibitor [4]:

    • Molecular Docking: Used AutoDock Vina to dock this compound into the ATP-binding site of TAK1 (PDB: 5V5N), with Takinib as a reference control.
    • Molecular Dynamics (MD) Simulation: Performed using Amber18 with the FF14SB force field for the protein and GAFF2 for the ligand. Systems were solvated in a TIP3P water box, neutralized, and simulations were run to evaluate complex stability.
    • Free Energy Calculations: Binding free energy was decomposed to identify key residue contributions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved and a generalized experimental workflow based on the cited studies.

TAK1 Inflammatory Signaling Pathway

G TNF TNF TNFR1 TNFR1 TNF->TNFR1 TAK1 TAK1 TNFR1->TAK1 NFκB NF-κβ Pathway TAK1->NFκB Activates p38 p38 Pathway TAK1->p38 Activates JNK JNK Pathway TAK1->JNK Activates Inflammation Inflammatory Response NFκB->Inflammation p38->Inflammation JNK->Inflammation Inhibitor This compound Inhibitor->TAK1  Inhibits

Experimental Workflow for Bioactivity Validation

G cluster_1 Methodology Details Step1 In-Silico Screening Step2 In-Vitro Cytotoxicity Step1->Step2 Detail1 Drug-likeness (SwissADME) Molecular Docking (AutoDock Vina) MD Simulation (Amber) Step3 Mechanism of Action Step2->Step3 Detail2 Cell Viability Assay (e.g., MTT, AlamarBlue) Dose-Response Curves Step4 Synergistic Studies Step3->Step4 Detail3 Western Blot (e.g., Caspase-3) Invasion/Migration Assays Gene/Protein Expression Analysis Detail4 Combination with: - Chemotherapeutics - Other Plant Compounds

Research Implications and Gaps

The pre-clinical data positions this compound as a highly promising candidate for drug development. Its multi-target action, especially the potent anti-inflammatory activity via TAK1 inhibition and neuroprotection via anti-amyloid aggregation, is notable [2] [4]. The observed synergism with existing chemotherapeutics and cannabinoids suggests potential for combination therapies, which could lower required doses and reduce side effects [3].

However, a significant challenge for drug development is its low natural abundance in the cannabis plant (approximately 0.014% by weight) [5]. Current research is therefore focused on alternative production methods, including:

  • Metabolic Engineering: Using the identified biosynthetic genes to produce Cannflavins in microbial or other host systems [5].
  • Total Chemical Synthesis: Developing efficient synthetic routes to obtain sufficient quantities for research and therapeutics [1].

References

Anti-Cancer Properties: Cannflavin A vs. Cannabinoids

Author: Smolecule Technical Support Team. Date: February 2026

Compound Class Key Anti-Cancer Effects (Preclinical) Studied Cancer Models

| Cannflavin A | Prenylated Flavonoid | • Induces concentration-dependent cell death [1] • Activates apoptosis (caspase-3 cleavage) [1] • Reduces cancer cell invasion by up to 50% [1] • Shows synergistic effects with chemotherapy (gemcitabine, cisplatin) and cannabinoids (THC, CBD, CBC) [1] | Bladder Transitional Cell Carcinoma [1] | | Δ9-THC | Cannabinoid | • Induces apoptosis and inhibits tumor growth [2] • A partial agonist of cannabinoid receptors CB1 and CB2 [3] [2] | Glioma/GBM [2] | | Cannabidiol (CBD) | Cannabinoid | • Induces apoptosis and inhibits cell migration [1] [2] • Complex pharmacology; negative allosteric modulator of CB1 [2] • Can enhance efficacy of Temozolomide in GBM models [2] | Bladder Cancer, Glioma/GBM [1] [2] | | Cannabichromene (CBC) | Cannabinoid | • Shows synergistic cytotoxicity with Δ9-THC [1] | Bladder Cancer [1] |


Detailed Experimental Data & Protocols

For researchers, the methodologies from key studies provide a foundation for experimental design.

1. Cytotoxicity and Synergism Assays (Bladder Cancer Model) A 2022 study investigated this compound's effects on human bladder transitional carcinoma cell lines (T24 and TCCSUP) [1].

  • Cell Viability: Measured using AlamarBlue assay after 48-hour drug treatment. Fluorescence was read (Ex/Em: 540/590 nm) and data expressed as % viable cells vs vehicle-treated controls [1].
  • Synergy Testing: Co-treated cells with this compound and:
    • Chemotherapeutics: Gemcitabine (up to 100 nM) or Cisplatin (up to 100 µM) [1].
    • Cannabinoids: Δ9-THC, Cannabidiol (CBD), Cannabichromene (CBC), and Cannabivarin (up to 10 µM) [1].
  • Apoptosis Assay: Measured activation of the apoptotic cascade using Annexin V staining and caspase-3 cleavage via western blot [1].
  • Invasion Assay: Evaluated reduction of invasion using a Matrigel assay [1].

2. Anti-Glioblastoma Activity of Cannflavins (2025 Preprint) A 2025 preclinical study on glioblastoma multiforme (GBM) cell lines (A-172 and U-87) provides the latest data on cannflavins [4].

  • Cell Viability: Cannflavin B, more than this compound, showed a consistent dose-dependent decrease in cell viability [4].
  • Migration & Invasion: Used time-lapse live-cell imaging and a scratch assay to show anti-migratory effects at sub-lethal concentrations. Transwell and tumorsphere assays confirmed the anti-invasive properties of cannflavin B [4].

The following diagram illustrates the signaling pathways and cellular processes involved in this compound's anti-cancer effects, synthesized from the described mechanistic findings.

Research Implications and Future Directions

Current evidence positions this compound as a compelling candidate for further investigation.

  • Mechanism of Action: While this compound activates apoptosis, its precise molecular targets in cancer cells are an area of active research. Computational predictions suggest it may inhibit kinases like TAK1, which plays a role in inflammation and cancer signaling [5].
  • Therapeutic Potential: The observed synergy with standard chemotherapies is significant, suggesting potential for combination regimens that could lower required drug doses and reduce side effects [1]. Its synergy with cannabinoids also highlights the complex "entourage effect" within cannabis phytochemistry [1] [6].
  • Research Gaps: Most data is from in vitro models. Robust in vivo studies are needed to confirm efficacy, optimal delivery methods, and safety profiles [1]. Furthermore, direct comparative studies quantifying the potency of this compound against major cannabinoids across multiple cancer types are needed.

References

Cannflavin A comparison synthetic anti-inflammatories

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Anti-inflammatory Agents

The table below summarizes key experimental data for Cannflavin A and other anti-inflammatory agents, highlighting differences in potency, toxicity, and research maturity.

Compound Name Class Primary Molecular Target / Mechanism Reported Potency (IC₅₀ or Effective Concentration) Therapeutic Index / Safety Notes Research Phase
This compound [1] [2] Prenylated Flavonoid (Natural) Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) inhibitor [2] IC₅₀: 0.7 μM (PGE2 inhibition); IC₅₀: 1.8 μM (mPGES-1) [2] ~30x more potent than aspirin in vitro [1]. Low cytotoxicity in HaCaT cells up to 20 μM [3]. Preclinical (Cell & Animal Models)
Naproxen Thiourea Derivative (4) [4] Synthetic NSAID Derivative Dual 5-Lipoxygenase (5-LOX) inhibitor [4] IC₅₀: 0.30 μM (5-LOX); >100 μM (COX-2) [4] High anti-edematous activity (54% inhibition) with no observed oral toxicity in rats [4]. Preclinical (Animal Models)
Dexamethasone [5] Synthetic Corticosteroid Glucocorticoid Receptor Agonist LC₅₀: 104 μg/mL (Wehi-164 cells) [5] Lower cytotoxicity (higher LC₅₀) than Diclofenac and Vitamin E in one in vitro model [5]. Clinical Use
Diclofenac [5] Synthetic NSAID Non-selective Cyclooxygenase (COX) inhibitor LC₅₀: 82.3 μg/mL (Wehi-164 cells) [5] Higher cytotoxicity (lower LC₅₀) than Dexamethasone and Piroxicam in one in vitro model [5]. Clinical Use
Matricaria aurea Extract [5] Natural Plant Extract Not Specified in Study LC₅₀: 1305 μg/mL (Wehi-164 cells) [5] Highest LC₅₀ (lowest cytotoxicity) among tested agents in one in vitro study [5]. Preclinical

Detailed Experimental Data and Protocols

For research reproducibility, here are the key methodologies from the cited studies.

  • This compound Anti-inflammatory Assay [2]:

    • Objective: To evaluate the inhibition of prostaglandin E2 (PGE2) synthesis.
    • Protocol: Cells were stimulated with 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce inflammation. The production of PGE2 in the culture medium was then measured in the presence or absence of this compound to determine the half-maximal inhibitory concentration (IC₅₀).
  • This compound Cytoprotection Assay [3]:

    • Objective: To assess protection against Reactive Carbonyl Species (RCS) and erastin-induced cytotoxicity in human keratinocytes (HaCaT cells).
    • Protocol: HaCaT cells were pre-treated with this compound, then co-treated with a combination of glyoxal (GO) or methylglyoxal (MGO) and erastin (a ferroptosis inducer). Cell viability was measured after 24 hours using the MTT assay.
  • Synthetic Derivative Anti-inflammatory & Toxicity Assay [4]:

    • Objective: To determine in vivo efficacy and acute oral toxicity.
    • Protocol: Anti-inflammatory activity was measured using a carrageenan-induced rat paw edema model. Edema reduction was measured 4 hours post-carrageenan injection. Acute toxicity was evaluated by administering a single high oral dose to rats and monitoring for 14 days for clinical signs of toxicity, changes in behavior, food/water intake, and relative organ weights.
  • Cytotoxicity (LC₅₀) & Therapeutic Index Assay [5]:

    • Objective: To compare the cytotoxicity and matrix metalloproteinase inhibition (MMPI) of various agents.
    • Protocol: Wehi-164 fibrosarcoma cells were treated with different compounds. Cytotoxicity (LC₅₀) was assessed using a crystal violet vital dye exclusion assay after 24 hours. MMPI (IC₅₀) was analyzed by gelatinase zymography on conditioned media. The Therapeutic Index was calculated as LC₅₀/IC₅₀.

Mechanisms of Action and Signaling Pathways

This compound and synthetic anti-inflammatories work through distinct pathways, which are visualized in the diagram below.

G ArachidonicAcid Arachidonic Acid COXPathway COX Pathway ArachidonicAcid->COXPathway COX Enzyme LOXPathway 5-LOX Pathway ArachidonicAcid->LOXPathway 5-LOX Enzyme PGH2 Prostaglandin H2 (PGH2) COXPathway->PGH2 PGE2 Prostaglandin E2 (PGE2) (Inflammatory Mediator) PGH2->PGE2 mPGES-1 mPGES1 mPGES-1 Enzyme Leukotrienes Leukotrienes (LTs) (Inflammatory Mediators) LOXPathway->Leukotrienes CannflavinA This compound CannflavinAMechanism ∙ Inhibits mPGES-1 ∙ Potent PGE2 Blocker CannflavinAMechanism->mPGES1 Inhibits NSAIDs Traditional NSAIDs (e.g., Diclofenac, Naproxen) NSAIDsMechanism ∙ Inhibits COX-1/COX-2 DualInhibitor Dual Inhibitor (e.g., Naproxen Derivative 4) DualInhibitorMechanism ∙ Inhibits 5-LOX NSAIDsMechanism->COXPathway Inhibits DualInhibitorMechanism->LOXPathway Inhibits

Diagram: Anti-inflammatory Pathways and Drug Targets

The diagram illustrates that this compound provides a targeted approach by inhibiting the mPGES-1 enzyme, which sits downstream of COX-2 in the inflammatory pathway [2]. This mechanism potentially offers a more specific action.

Key Insights for Research and Development

  • Potency vs. Clinical Maturity: While this compound's in vitro potency is remarkable, it is crucial to note that this data comes from preclinical studies. Its efficacy and safety in humans remain unknown, unlike the established profiles of synthetic NSAIDs and corticosteroids [2] [6].
  • Advantage of Targeted Action: this compound's inhibition of mPGES-1, rather than COX-1/COX-2, suggests a potential for a better gastrointestinal safety profile, as GI complications from NSAIDs are often linked to COX-1 inhibition [2] [4].
  • Supply Challenge: A significant bottleneck for this compound research is its low natural accumulation in the cannabis plant. Recent identification of its biosynthetic genes is a critical step towards enabling metabolic engineering and heterologous production for a sustainable supply [1] [7].

References

Cannflavin A efficacy across different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Cancer Efficacy of Cannflavin A Across Cell Lines

Cancer Type Cell Line / Model Key Findings Experimental Context Citation

| Bladder Cancer | T24, TCCSUP (human transitional cell carcinoma) | Cytotoxicity: Concentration-dependent reduction in cell viability. Apoptosis: Induced caspase-3 cleavage. Anti-invasion: Reduced cell invasion by ~50% in a Matrigel assay. Synergy: Showed synergistic effects with cannabinoids (THC, CBD, CBC, CBDV) and some chemotherapies (gemcitabine, cisplatin). | In vitro | [1] [2] | | Pancreatic Cancer | Model not specified in provided results | Cytotoxicity: Increased apoptosis in pancreatic cancer cell lines. In Vivo Effect: Delayed local and metastatic tumor progression, increasing survival. | In vitro and in vivo (Note: This study used a derivative of cannflavin B, FBL-03G) | [1] | | Glioblastoma | Model not specified in provided results | Potential Therapeutic Agent: Cited as a promising therapeutic agent for Glioblastoma multiforme. | Preclinical evidence summary | [3] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies used in the foundational bladder cancer research.

Cytotoxicity and Synergy Assays (Bladder Cancer Studies)
  • Cell Lines: Human bladder transitional cell carcinoma lines T24 (ATCC HTB4) and TCCSUP (ATCC HTB5) were used [1] [2].
  • Culture Conditions: Cells were cultured in McCoy’s 5A or Eagle’s Minimum Essential Medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a 5% CO2 atmosphere [1] [2].
  • Treatment Protocol:
    • Cells were seeded at 3000 cells/well in 96-well plates and allowed to attach for 24 hours.
    • Cells were treated with a range of concentrations of this compound (up to 100 µM), both alone and in combination with other agents (e.g., gemcitabine, cisplatin, cannabinoids) for 48 hours [1] [2].
  • Viability Measurement: Cell viability was assessed using the AlamarBlue assay. Fluorescence was measured (excitation 540 nm / emission 590 nm) and data was expressed as a percentage of viable cells compared to vehicle-treated controls [1] [2].
Apoptosis Detection via Western Blot
  • Cell Lysis: Treated cells were lysed using RIPA buffer supplemented with a protease inhibitor cocktail [1] [2].
  • Protein Analysis: Lysates were separated by SDS-PAGE and transferred to nitrocellulose membranes.
  • Antibody Detection: Membranes were probed with a primary antibody against cleaved Caspase-3 to detect the activated form of this key apoptosis executioner. An alpha-tubulin antibody was used as a loading control [1] [2].
Invasion Assay
  • The anti-invasive capability of this compound was evaluated using a Matrigel invasion assay, a standard method for quantifying cell invasion through a basement membrane matrix [1] [2].

Mechanisms of Action

The anti-cancer effects of this compound are attributed to several key biological mechanisms, as illustrated below.

G CFA This compound Target1 KMO Enzyme (Kynurenine-3-monooxygenase) CFA->Target1 Binds & Inhibits Target2 TAK1 Protein (Transforming growth factor beta-activated kinase 1) CFA->Target2 Binds & Inhibits Target3 Mitochondrial Apoptotic Pathway CFA->Target3 Activates Effect1 Inhibition of Neurotoxic Metabolite Production Target1->Effect1 Effect2 Inhibition of Inflammatory Signaling (NF-κβ, p38, JNK) Target2->Effect2 Effect3 Induction of Caspase-3 Cleavage (Apoptosis Execution) Target3->Effect3 Outcome Reduced Cancer Cell Viability and Invasion Effect1->Outcome Effect2->Outcome Effect3->Outcome

  • Induction of Apoptosis: In bladder cancer cells, this compound activates the mitochondrial apoptotic pathway, leading to the cleavage and activation of caspase-3, a key enzyme that executes programmed cell death [1] [2].
  • Inhibition of KMO: this compound is a potent inhibitor of kynurenine-3-monooxygenase (KMO), an enzyme in the neurotoxic kynurenine pathway. This inhibition may shift metabolism toward neuroprotective branches, which is relevant in neuroinflammatory and potentially cancerous conditions [4].
  • Inhibition of TAK1: Computational molecular docking and dynamics simulations suggest this compound can stably bind to and inhibit TAK1, a kinase that drives pro-inflammatory signaling pathways like NF-κβ, p38, and JNK, which are often dysregulated in cancer [5].

Research Implications and Future Directions

The current evidence positions this compound as a compelling candidate for further anti-cancer research. Key implications and gaps include:

  • Promising Multi-Target Agent: this compound appears to act through multiple mechanisms—inducing apoptosis, inhibiting invasion, and modulating key inflammatory pathways—which is a valuable profile for an anti-cancer agent [1] [5] [2].
  • Synergistic Potential: Its ability to work synergistically with both conventional chemotherapies and other cannabis-derived compounds suggests potential for combination therapies, which could lower effective doses and reduce side effects [1].
  • Critical Data Gaps: The biggest limitation is the scarcity of data across a wide range of cancer types. Extensive studies in other common cancers (e.g., breast, lung, colon) are absent from the current literature. Furthermore, robust in vivo data specifically for this compound is needed to validate the in vitro findings [1] [2].

References

Cannflavin A vs cannflavin B biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile at a Glance

The core structural difference between these two flavones lies in their prenyl side chains, which influences their lipophilicity and biological interactions [1] [2].

Feature Cannflavin A Cannflavin B
IUPAC Name 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-4H-chromen-4-one 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7,8-tetramethoxy-4H-chromen-4-one
Molecular Formula C₂₆H₂₈O₆ [3] Information not specified in sources
Molecular Weight 436.50 g/mol [3] Information not specified in sources
Prenyl Group Geranyl (C10 chain) [1] Prenyl (Dimethylallyl, C5 chain) [1]
Biosynthetic Precursor Chrysoeriol + Geranyl Diphosphate (GPP) [4] [5] Chrysoeriol + Dimethylallyl Diphosphate (DMAPP) [4] [5]

Comparison of Reported Biological Activities

The following table summarizes the key experimental data on the biological activities of both cannflavins. Much of the data comes from in vitro and animal cell models, and clinical relevance in humans is not yet established.

Biological Activity This compound (Experimental Data) Cannflavin B (Experimental Data)
Anti-inflammatory Potent activity; inhibits PGE2 and COX enzymes in PC12 cell line [3]. Shown to be 30 times more effective than aspirin in animal cell models [4] [6]. Potent activity; inhibits leukotriene production [6] [2]. Also reported to be 30 times more effective than aspirin in animal cell models [2].
Anticancer Inhibits mPGES-1 in A549 lung cancer cells (IC₅₀ = 1.8 µM) [3]. Activates apoptosis via caspase-3 cleavage [3]. Its isomer, Isocannflavin B, suppresses breast and pancreatic cancer cell growth, delays tumor progression, and increases survival in animal studies [6] [2].
Neuroprotective Inhibits Aβ1-42 aggregation (associated with Alzheimer's) at low concentrations in PC12 cells [6] [3]. Interferes with neuronal TrkB signaling [7]. Information not specified in sources
Antiparasitic Strong antileishmanial activity (IC₅₀ = 10.3 µM) [8]. Moderate antileishmanial activity (IC₅₀ = 13.6 µM) [8]. Moderate effect against parasites (e.g., from sandfly bites) [2].
Antiviral Identified in silico as a potential fusion inhibitor for the Dengue virus envelope protein [9]. Information not specified in sources
Enzyme Inhibition Inhibits kynurenine-3-monooxygenase (KMO) (IC₅₀ = 29.4 µM) [3]. Information not specified in sources

Insights on Key Experimental Protocols

The promising data on cannflavins is underpinned by specific laboratory methodologies. Here are details for some of the key experiments cited.

  • Anti-inflammatory Assay (Prostaglandin E2 Inhibition): The potent anti-inflammatory activity, often cited as being 30 times greater than aspirin, is typically measured in animal cell models [4] [6]. A specific study on human rheumatoid cells analyzed the release of prostaglandin E2 (PGE2) to demonstrate this effect [6]. The assay involves stimulating the cells to induce an inflammatory response, treating them with cannflavins, and then measuring the reduction in PGE2 levels compared to a control and aspirin.
  • Cytotoxicity and Anticancer Assays (mPGES-1 Inhibition): The IC₅₀ value of 1.8 µM for this compound was determined in interleukin-1 beta-stimulated human A549 lung cancer cells [3]. The experimental protocol involves using the microsomal membranes of these cells. The compound is pre-incubated with the membranes for 15 minutes, after which the PGH2 substrate is added. The conversion of PGH2 to PGE2 is then measured after one minute using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. A reduction in this conversion indicates inhibition of the mPGES-1 enzyme [3].
  • Enzyme Inhibition Assay (Kynurenine-3-monooxygenase): The IC₅₀ of 29.4 µM for this compound against the human KMO protein was determined through a biochemical assay [3]. Furthermore, at a concentration of 75 µM, this compound demonstrated competitive binding to the KMO protein with a known inhibitor, Ro 61-8048, suggesting it binds to the active site of the enzyme [3].

Biosynthetic Pathway and Anti-inflammatory Mechanism

The cannflavins share a common biosynthetic origin within the cannabis plant. The diagram below illustrates this pathway and connects it to one of their primary anti-inflammatory mechanisms in human cells.

cannflavin_pathway PlantBiosynthesis Plant Biosynthesis (Flavonoid Pathway) Luteolin Luteolin (Common Plant Flavone) PlantBiosynthesis->Luteolin Chrysoeriol Chrysoeriol (Methylated Flavone) Luteolin->Chrysoeriol Methylation CannflavinA This compound Chrysoeriol->CannflavinA Prenylation CannflavinB Cannflavin B Chrysoeriol->CannflavinB Prenylation OMT O-Methyltransferase (CsOMT21) OMT->Chrysoeriol Catalyzes PT Prenyltransferase (CsPT3) PT->CannflavinA Uses GPP PT->CannflavinB Uses DMAPP GPP Geranyl Diphosphate (GPP) GPP->PT DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->PT HumanActivity Anti-inflammatory Mechanism in Human Cells Inflammation Inflammatory Stimulus PGH2 Arachidonic Acid → PGH2 (via COX-1/2) Inflammation->PGH2 PGE2 PGE2 (Pro-inflammatory) PGH2->PGE2 mPGES-1 Enzyme Cannflavin This compound or B Inhibition Inhibition Cannflavin->Inhibition Inhibition->PGE2

Research Considerations and Future Directions

For research and development purposes, several practical challenges and opportunities should be noted:

  • Natural Abundance and Sourcing: Cannflavins A and B are unique to the Cannabis sativa plant but are present in very low concentrations (less than 0.14% dry weight in inflorescences) [1] [2]. This makes extraction for large-scale studies difficult and costly.
  • Metabolic Engineering as a Solution: The identification of the key biosynthetic enzymes (CsOMT21 and CsPT3) offers a tractable route for the bioproduction of cannflavins through metabolic engineering in microbial systems like yeast [4] [5]. This is a primary strategy being pursued to overcome sourcing limitations.
  • Analytical Methods: Reliable HPLC-UV/PDA methods have been developed and validated for the quantification of cannflavins in different cannabis chemovars, which is essential for standardization and quality control in research [10].

References

Quantitative Data on Cannflavin A's Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings from recent studies on cannflavin A. Please note that the "Therapeutic Index" typically requires a ratio of toxic to effective dose (TD/ED), which is not yet established. The data here focuses on demonstrated efficacy levels.

Biological Activity Experimental Model Effective Concentration Key Findings & Comparison Source
Anti-inflammatory In vitro enzyme assay Not specified (IC₅₀) Potency ~30 times greater than aspirin (acetyl salicylate). [1]
Cytotoxicity / Anti-cancer Human Bladder Cancer Cell Lines (T24, TCCSUP) Concentration-dependent; up to 100 μM Induced cell death; activated apoptosis via caspase-3 cleavage. [2]
Anti-invasive Human Bladder Cancer Cell Lines (Matrigel assay) Not specified Reduced cancer cell invasion by ~50%. [2]
Synergistic Cytotoxicity Bladder Cancer Cell Lines (with Gemcitabine or Cisplatin) Various combinations Effects ranged from antagonistic to additive and synergistic, highly dependent on drug concentrations. [2]
Synergistic Cytotoxicity Bladder Cancer Cell Lines (with cannabinoids like THC, CBD) Various combinations Showed synergistic cytotoxic effects. [2]

Details of Key Experimental Protocols

To support the data above and aid in experimental design, here are the methodologies used in the pivotal studies.

  • Cell Viability and Cytotoxicity Assay [2]

    • Cell Lines: Human bladder transitional cell carcinoma (T24 and TCCSUP) and non-tumorigenic human bladder epithelial cells (HBlEpC).
    • Treatment: Cells were treated with increasing concentrations of this compound (up to 100 μM), other cannabinoids, gemcitabine (up to 100 nM), and/or cisplatin (up to 100 μM) for 48 hours.
    • Viability Measurement: AlamarBlue reagent was added, and fluorescence was measured (excitation 540 nm, emission 590 nm). Data was expressed as the percentage of viable cells compared to vehicle-treated controls.
  • Apoptosis Analysis [2]

    • Method: After treatment with this compound, cell lysates were prepared using RIPA buffer.
    • Detection: Activation of the apoptotic cascade was evaluated using Western blot analysis to detect the cleavage of caspase-3, a key executioner enzyme in apoptosis.
  • Invasion Assay [2]

    • Method: The invasive potential of bladder cancer cells was assessed using a Matrigel invasion assay.
    • Procedure: Cells were seeded onto a Matrigel-coated membrane. Their ability to invade through the matrix towards a chemoattractant after treatment with this compound was quantified.

Biosynthesis and Anti-Cancer Mechanism of this compound

The following diagrams, created using Graphviz, illustrate the biosynthetic pathway of this compound and its proposed mechanism of action in exerting anti-cancer effects.

G Luteolin Luteolin Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol O-Methylation CannflavinA CannflavinA Chrysoeriol->CannflavinA  Prenylation DMAPP DMAPP DMAPP->CannflavinA  Donor CsOMT21 CsOMT21 CsOMT21->Chrysoeriol  Catalyzes CsPT3 CsPT3 CsPT3->CannflavinA  Catalyzes

Diagram 1: Biosynthesis pathway of this compound in Cannabis sativa. The pathway begins with the common plant flavone Luteolin. The enzyme CsOMT21 catalyzes its conversion to Chrysoeriol, which is then prenylated by the prenyltransferase CsPT3, using dimethylallyl diphosphate (DMAPP) as a donor, to produce the final compound, this compound [1].

G CannflavinA CannflavinA Apoptosis Induces Apoptosis CannflavinA->Apoptosis Invasion Inhibits Invasion CannflavinA->Invasion Synergy Synergistic Effects CannflavinA->Synergy Caspase3 Caspase-3 Cleavage Apoptosis->Caspase3 Chemo With Chemotherapy (Gemcitabine, Cisplatin) Synergy->Chemo Cannabinoids With Cannabinoids (THC, CBD, CBC) Synergy->Cannabinoids

Diagram 2: Proposed anti-cancer mechanisms of this compound. This compound exerts cytotoxic effects by inducing programmed cell death (Apoptosis), evidenced by the cleavage of caspase-3. It also reduces the metastatic potential of cancer cells by inhibiting Invasion. Furthermore, it demonstrates Synergistic Effects when combined with standard chemotherapy drugs like gemcitabine and cisplatin, as well as with other cannabis-derived compounds like THC and CBD [2].

Conclusion and Research Implications

  • Significant Bioactivity: It demonstrates potent anti-inflammatory and direct anti-cancer activities, including inducing apoptosis and inhibiting invasion [2] [1].
  • Combination Potential: Its ability to work synergistically with existing chemotherapies and cannabinoids is particularly notable for developing new treatment regimens [2].
  • Critical Research Gaps: The primary hurdle for clinical development and a precise therapeutic index calculation is the current lack of comprehensive in vivo pharmacokinetic and toxicity profiles. Future research must focus on these areas to translate these promising in vitro results into clinical applications [2] [3].

References

×

XLogP3

6.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

436.18858861 g/mol

Monoisotopic Mass

436.18858861 g/mol

Heavy Atom Count

32

UNII

GP8SR738HV

Wikipedia

Cannflavin A

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 04-14-2024

Cannflavins - From plant to patient: A scoping review

Simon Erridge, Nagina Mangal, Oliver Salazar, Barbara Pacchetti, Mikael H Sodergren
PMID: 32858172   DOI: 10.1016/j.fitote.2020.104712

Abstract

Cannflavins are a group of prenylflavonoids derived from Cannabis sativa L.. Cannflavin A (CFL-A), B (CFL-B) and C (CFL-C) have been heralded for their anti-inflammatory properties in pre-clinical evaluations. This scoping review aims to synthesise the evidence base on cannflavins to provide an overview of the current research landscape to inform research strategies to aid clinical translation.
A scoping review was conducted of EMBASE, MEDLINE, Pubmed, CENTRAL and Google Scholar databases up to 26th February 2020. All studies describing original research on cannflavins and their isomers were included for review.
26 full text articles were included. CFL-A and CFL-B demonstrated potent anti-inflammatory activity via inhibition of 12-o-tetradecanoylphorbol 13-acetate induced PGE2 release (CFL-A half maximal inhibitory concentration (IC50): 0.7 μM; CFL-B IC50: 0.7 μM) and microsomal prostaglandin E synthase-1 (CFL-A IC50: 1.8 μM; CFL-B IC50: 3.7 μM). Outcomes were also described in preclinical models of anti-oxidation (CFL-A), anti-parasitic activity (CFL-A, CFL-C), neuroprotection (CFL-A) and cancer (Isocannflavin B, a CFL-B isomer). In-silico screening identified that CFL-A has binding affinity with viral proteins that warrant further investigation.
Cannflavins demonstrate a number of promising therapeutic properties, most notably as an anti-inflammatory agent. Low yields of extraction however have previously limited research to small pre-clinical investigations. Identification of cannflavin-rich chemovars, novel extraction techniques and recent identification of a biosynthetic pathway will hopefully allow research to be scaled appropriately. In order to fully evaluate the therapeutic properties of cannflavins focused research now needs to be embedded within institutions with a track-record of clinical translation.


Novel cannabis flavonoid, cannflavin A displays both a hormetic and neuroprotective profile against amyloid β-mediated neurotoxicity in PC12 cells: Comparison with geranylated flavonoids, mimulone and diplacone

Carly Eggers, Masaya Fujitani, Ryuji Kato, Scott Smid
PMID: 31437460   DOI: 10.1016/j.bcp.2019.08.011

Abstract

Flavonoids form a diverse class of naturally occurring polyphenols ascribed various biological activities, including inhibition of amyloid β (Aβ) fibrillisation and neurotoxicity of relevance to Alzheimer's disease. Cannabis contains a unique subset of prenylated flavonoids, the cannflavins. While selected conventional flavonoids have demonstrated anti-amyloid and neuroprotective potential, any neuroprotective bioactivity of prenylated flavonoids has not been determined. We evaluated the in vitro neuroprotective and anti-aggregative properties of the novel geranylated cannabis-derived flavonoid, cannflavin A against Aβ
and compared it to two similarly geranylated flavonoids, mimulone and diplacone, to compare the bioactive properties of these unique flavonoids more broadly.
Neuronal viability were assessed in PC12 cells biochemically using the MTT assay in the presence of each flavonoid (1-200 µM) for 48 h. Sub-toxic threshold test concentrations of each flavonoid were then applied to cells, alone or with concomitant incubation with the lipid peroxidant tert-butyl hyrdroperoxide (t-bhp) or amyloid β (Aβ
; 0-2 µM). Fluorescent staining was used to indicate effects of Aβ
on PC12 cellular morphology, while direct effects of each flavonoid on Aβ fibril formation and aggregation were assessed using the Thioflavin T (ThT) fluorometric kinetic assay and transmission electron microscopy (TEM) to visualise fibril and aggregate morphology.
Cannflavin A demonstrated intrinsic hormetic effects on cell viability, increasing viability by 40% from 1 to 10 µM but displaying neurotoxicity at higher (>10-100 µM) concentrations. Neither mimulone nor diplacone exhibited such a biphasic effect, instead showing only concentration-dependent neurotoxicity, with diplacone the more potent (from >1 µM). However at the lower concentrations (<10 µM), cannflavin A increased cell viability by up to 40%, while 10 µM cannflavin A inhibited the neurotoxicity elicited by Aβ
(0-2 µM), reducing Aβ aggregate adherence to PC-12 cells and associated neurite loss. The neuroprotective effects of cannflavin A were associated with a direct inhibition of Aβ
fibril and aggregate density, evidenced by attenuated ThT fluorescence kinetics and microscopic evidence of both altered and diminished density of Aβ aggregate and fibril morphology via electron microscopy.
These findings highlight a concentration-dependent hormetic and neuroprotective role of cannflavin A against Aβ-mediated neurotoxicity, associated with an inhibition of Aβ fibrillisation. The efficacy of the cannabis flavone may itself direct further lead development targeting neurodegeneration in Alzheimer's disease. However, the geranylated flavonoids generally displayed a comparatively potent neurotoxicity not observed with many conventional flavonoids in vitro.


Biosynthesis of cannflavins A and B from Cannabis sativa L

Kevin A Rea, José A Casaretto, M Sameer Al-Abdul-Wahid, Arjun Sukumaran, Jennifer Geddes-McAlister, Steven J Rothstein, Tariq A Akhtar
PMID: 31151063   DOI: 10.1016/j.phytochem.2019.05.009

Abstract

In addition to the psychoactive constituents that are typically associated with Cannabis sativa L., there exist numerous other specialized metabolites in this plant that are believed to contribute to its medicinal versatility. This study focused on two such compounds, known as cannflavin A and cannflavin B. These prenylated flavonoids specifically accumulate in C. sativa and are known to exhibit potent anti-inflammatory activity in various animal cell models. However, almost nothing is known about their biosynthesis. Using a combination of phylogenomic and biochemical approaches, an aromatic prenyltransferase from C. sativa (CsPT3) was identified that catalyzes the regiospecific addition of either geranyl diphosphate (GPP) or dimethylallyl diphosphate (DMAPP) to the methylated flavone, chrysoeriol, to produce cannflavins A and B, respectively. Further evidence is presented for an O-methyltransferase (CsOMT21) encoded within the C. sativa genome that specifically converts the widespread plant flavone known as luteolin to chrysoeriol, both of which accumulate in C. sativa. These results therefore imply the following reaction sequence for cannflavins A and B biosynthesis: luteolin ► chrysoeriol ► cannflavin A and cannflavin B. Taken together, the identification of these two unique enzymes represent a branch point from the general flavonoid pathway in C. sativa and offer a tractable route towards metabolic engineering strategies that are designed to produce these two medicinally relevant Cannabis compounds.


¹H NMR and HPLC/DAD for Cannabis sativa L. chemotype distinction, extract profiling and specification

Wieland Peschel, Matteo Politi
PMID: 26048837   DOI: 10.1016/j.talanta.2015.02.040

Abstract

The medicinal use of different chemovars and extracts of Cannabis sativa L. requires standardization beyond ∆9-tetrahydrocannabinol (THC) with complementing methods. We investigated the suitability of (1)H NMR key signals for distinction of four chemotypes measured in deuterated dimethylsulfoxide together with two new validated HPLC/DAD methods used for identification and extract profiling based on the main pattern of cannabinoids and other phenolics alongside the assayed content of THC, cannabidiol (CBD), cannabigerol (CBG) their acidic counterparts (THCA, CBDA, CBGA), cannabinol (CBN) and cannflavin A and B. Effects on cell viability (MTT assay, HeLa) were tested. The dominant cannabinoid pairs allowed chemotype recognition via assignment of selective proton signals and via HPLC even in cannabinoid-low extracts from the THC, CBD and CBG type. Substantial concentrations of cannabinoid acids in non-heated extracts suggest their consideration for total values in chemotype distinction and specifications of herbal drugs and extracts. Cannflavin A/B are extracted and detected together with cannabinoids but always subordinated, while other phenolics can be accumulated via fractionation and detected in a wide fingerprint but may equally serve as qualitative marker only. Cell viability reduction in HeLa was more determined by the total cannabinoid content than by the specific cannabinoid profile. Therefore the analysis and labeling of total cannabinoids together with the content of THC and 2-4 lead cannabinoids are considered essential. The suitability of analytical methods and the range of compound groups summarized in group and ratio markers are discussed regarding plant classification and pharmaceutical specification.


Bioactive spirans and other constituents from the leaves of Cannabis sativa f. sativa

Tian-Tian Guo, Jian-Chun Zhang, Hai Zhang, Qing-Chao Liu, Yong Zhao, Yu-Fei Hou, Lu Bai, Li Zhang, Xue-Qiang Liu, Xue-Ying Liu, Sheng-Yong Zhang, Nai-Sheng Bai
PMID: 27848262   DOI: 10.1080/10286020.2016.1248947

Abstract

In this paper, 17 compounds (1-17) were isolated from the leaves of Hemp (Cannabis sativa f. sativa). Among the isolates, two were determined to be new spirans: cannabispirketal (1), and α-cannabispiranol 4'-O-β-D-glucopyranose (2) by 1D and 2D NMR spectroscopy, LC-MS, and HRESIMS. The known compounds 7, 8, 10, 13, 15, and 16 were isolated from Hemp (C. sativa f. sativa) for the first time. Furthermore, compounds 8 and 13 were isolated from the nature for the first time. All isolated compounds were evaluated for cytotoxicity on different tissue-derived passage cancer cell lines through cell viability and apoptosis assay. Among these compounds, compounds 5, 9 and 16 exhibited a broad-spectrum antitumor effect via inhibiting cell proliferation and promoting apoptosis. These results obtained have provided valuable clues to the understanding of the cytotoxic profile for these isolated compounds from Hemp (C. sativa f. sativa).


Isolation from Cannabis sativa L. of cannflavin--a novel inhibitor of prostaglandin production

M L Barrett, D Gordon, F J Evans
PMID: 3859295   DOI: 10.1016/0006-2952(85)90325-9

Abstract

The isolation from Cannabis sativa L. of an inhibitor of prostaglandin (PG) E2 production by cultured rheumatoid synovial cells is described. This agent, for which the name Cannflavin has been coined, is distinct from cannabinoids on the basis of isolation procedure, preliminary structural analysis and biological properties. The activity of Cannflavin has been compared with several established anti-inflammatory drugs and the major cannabinoids.


Analysis of Phenolic Compounds in Commercial

Luana Izzo, Luigi Castaldo, Alfonso Narváez, Giulia Graziani, Anna Gaspari, Yelko Rodríguez-Carrasco, Alberto Ritieni
PMID: 32024009   DOI: 10.3390/molecules25030631

Abstract

Industrial hemp (
L. Family Cannabaceae) contains a vast number of bioactive relevant compounds, namely polyphenols including flavonoids, phenolic acids, phenol amides, and lignanamides, well known for their therapeutic properties. Nowadays, many polyphenols-containing products made of herbal extracts are marketed, claiming to exert health-promoting effects. In this context, industrial hemp inflorescence may represent an innovative source of bioactive compounds to be used in nutraceutical formulations. The aim of this work was to provide a comprehensive analysis of the polyphenolic fraction contained in polar extracts of four different commercial cultivars (Kompoti, Tiborszallasi, Antal, and Carmagnola Cs) of hemp inflorescences through spectrophotometric (TPC, DPPH tests) and spectrometry measurement (UHPLC-Q-Orbitrap HRMS). Results highlighted a high content of cannflavin A and B in inflorescence analyzed samples, which appear to be cannabis-specific, with a mean value of 61.8 and 84.5 mg/kg, meaning a ten-to-hundred times increase compared to other parts of the plant. Among flavonols, quercetin-3-glucoside reached up to 285.9 mg/kg in the Carmagnola CS cultivar. Catechin and epicatechin were the most representative flavanols, with a mean concentration of 53.3 and 66.2 mg/kg, respectively, for all cultivars. Total polyphenolic content in inflorescence samples was quantified in the range of 10.51 to 52.58 mg GAE/g and free radical-scavenging included in the range from 27.5 to 77.6 mmol trolox/kg. Therefore,
inflorescence could be considered as a potential novel source of polyphenols intended for nutraceutical formulations.


Cannflavin A and B, prenylated flavones from Cannabis sativa L

M L Barrett, A M Scutt, F J Evans
PMID: 3754224   DOI: 10.1007/BF02118655

Abstract

Two novel prenylated flavones, termed Cannflavin A and B, were isolated from the cannabinoid free ethanolic extract of Cannabis sativa L. Both compounds inhibited prostaglandin E2 production by human rheumatoid synovial cells in culture.


New Methods for the Comprehensive Analysis of Bioactive Compounds in

Federica Pellati, Virginia Brighenti, Johanna Sperlea, Lucia Marchetti, Davide Bertelli, Stefania Benvenuti
PMID: 30322208   DOI: 10.3390/molecules23102639

Abstract

L. is a dioecious plant belonging to the
family. The main phytochemicals that are found in this plant are represented by cannabinoids, flavones, and terpenes. Some biological activities of cannabinoids are known to be enhanced by the presence of terpenes and flavonoids in the extracts, due to a synergistic action. In the light of all the above, the present study was aimed at the multi-component analysis of the bioactive compounds present in fibre-type
(hemp) inflorescences of different varieties by means of innovative HPLC and GC methods. In particular, the profiling of non-psychoactive cannabinoids was carried out by means of HPLC-UV/DAD, ESI-MS, and MS². The content of prenylated flavones in hemp extracts, including cannflavins A and B, was also evaluated by HPLC. The study on
volatile compounds was performed by developing a new method based on headspace solid-phase microextraction (HS-SPME) coupled with GC-MS and GC-FID. Cannabidiolic acid (CBDA) and cannabidiol (CBD) were found to be the most abundant cannabinoids in the hemp samples analysed, while β-myrcene and β-caryophyllene were the major terpenes. As regards flavonoids, cannflavin A was observed to be the main compound in almost all the samples. The methods developed in this work are suitable for the comprehensive chemical analysis of both hemp plant material and related pharmaceutical or nutraceutical products in order to ensure their quality, efficacy, and safety.


Microbial metabolism of cannflavin A and B isolated from Cannabis sativa

Amany K Ibrahim, Mohamed M Radwan, Safwat A Ahmed, Desmond Slade, Samir A Ross, Mahmoud A ElSohly, Ikhlas A Khan
PMID: 20223485   DOI: 10.1016/j.phytochem.2010.02.011

Abstract

Microbial metabolism of cannflavin A (1) and B (2), two biologically active flavonoids isolated from Cannabis sativa L., produced five metabolites (3-7). Incubation of 1 and 2 with Mucor ramannianus (ATCC 9628) and Beauveria bassiana (ATCC 13144), respectively, yielded 6''S,7''-dihydroxycannflavin A (3), 6''S,7''-dihydroxycannflavin A 7-sulfate (4) and 6''S,7''-dihydroxycannflavin A 4'-O-alpha-L-rhamnopyranoside (5), and cannflavin B 7-O-beta-D-4'''-O-methylglucopyranoside (6) and cannflavin B 7-sulfate (7), respectively. All compounds were evaluated for antimicrobial and antiprotozoal activity.


Explore Compound Types